molecular formula C16H12O B160559 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one CAS No. 1942-31-0

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Cat. No.: B160559
CAS No.: 1942-31-0
M. Wt: 220.26 g/mol
InChI Key: QCYZMMVPXNWSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2-phenylethynyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYZMMVPXNWSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381381
Record name 1-[4-(Phenylethynyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1942-31-0
Record name 1-[4-(2-Phenylethynyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1942-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Phenylethynyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one (CAS: 1942-31-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Diarylalkyne Ketone Scaffold

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is an organic compound that presents a unique trifecta of functional groups: a ketone, a disubstituted alkyne, and two phenyl rings. This specific arrangement, a diarylalkyne ketone, is not merely a chemical curiosity but a strategically valuable scaffold for researchers in medicinal chemistry and materials science. Its rigid, linear structure, a consequence of the sp-hybridized carbons of the alkyne, provides a predictable framework for the design of molecules with specific spatial orientations. The electron-rich π-system extending across the molecule imparts interesting electronic and optical properties.[1]

For the drug development professional, this compound is a versatile building block. The ketone functionality serves as a handle for a multitude of chemical transformations, while the alkyne can participate in various coupling and cycloaddition reactions.[2][3] This allows for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) in the quest for novel therapeutic agents. This guide will provide an in-depth exploration of the synthesis, characterization, reactivity, and applications of this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical properties is the bedrock of its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1942-31-0[4]
Molecular Formula C₁₆H₁₂O[4]
Molecular Weight 220.27 g/mol [4]
Melting Point 99 °C[5]
Boiling Point 377.2 °C at 760 mmHg[5]
Density 1.12 g/cm³[5]
Appearance Colorless to white to yellow to brown solid[5]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]
Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.95 (d, J = 8.4 Hz, 2H): These two protons are on the acetyl-substituted phenyl ring, ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing ketone. The doublet splitting pattern arises from coupling to the two protons in the meta position.[6]

  • δ 7.62 (d, J = 8.4 Hz, 2H): These are the two protons on the same ring, meta to the carbonyl group. They appear as a doublet due to coupling with the ortho protons.[6]

  • δ 7.58–7.52 (m, 2H): This multiplet corresponds to the two protons on the terminal phenyl ring that are ortho to the acetylenic linkage.[6]

  • δ 7.42–7.34 (m, 3H): This multiplet represents the remaining three protons on the terminal phenyl ring (meta and para to the acetylenic linkage).[6]

  • δ 2.61 (s, 3H): This sharp singlet corresponds to the three protons of the methyl group of the acetyl moiety. The absence of splitting indicates no adjacent protons.[6]

¹³C NMR (100 MHz, CDCl₃):

  • δ 197.3: The ketone carbonyl carbon, significantly downfield due to the strong deshielding effect of the oxygen atom.[1]

  • δ 136.1, 131.8, 131.7, 128.8, 128.5, 128.3, 128.2, 122.6: These signals correspond to the aromatic carbons of the two phenyl rings.[1]

  • δ 92.7, 88.6: The two sp-hybridized carbons of the alkyne bond. Their chemical shifts are characteristic of internal alkynes.[1]

  • δ 26.6: The carbon of the methyl group in the acetyl function.[1]

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2220 cm⁻¹: C≡C stretching of the internal alkyne. This peak may be weak due to the symmetrical substitution of the alkyne.

  • ~1685 cm⁻¹: A strong C=O stretching vibration of the ketone. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern of the aromatic rings.

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum shows a prominent molecular ion peak at m/z = 220, which corresponds to the molecular weight of the compound.[1]

  • Key Fragmentation Pathways: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this would lead to two primary fragment ions:

    • Loss of the methyl group (•CH₃): This would result in a fragment ion at m/z = 205 ([M-15]⁺), which is a resonance-stabilized acylium ion.

    • Loss of the acetyl group (CH₃CO•): This would lead to a fragment at m/z = 177. Further fragmentation of the diarylalkyne core would also be observed.

Table 2: Summary of Spectroscopic Data
TechniqueKey Features
¹H NMR Aromatic protons in the range of δ 7.34-7.95 ppm; a sharp singlet for the methyl ketone at δ 2.61 ppm.[6]
¹³C NMR Carbonyl carbon at δ 197.3 ppm; alkyne carbons at δ 92.7 and 88.6 ppm; aromatic carbons from δ 122.6-136.1 ppm; methyl carbon at δ 26.6 ppm.[1]
IR Expected strong C=O stretch (~1685 cm⁻¹), C≡C stretch (~2220 cm⁻¹), and aromatic C-H and C=C stretches.
MS (EI) Molecular ion peak at m/z = 220.[1]

Synthesis: The Power of the Sonogashira Coupling

The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] For the synthesis of our target molecule, this involves the coupling of 4-bromoacetophenone with phenylacetylene.

Reaction Scheme

G reagent1 4-Bromoacetophenone catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) reagent2 Phenylacetylene product This compound catalyst->product Sonogashira Coupling

Caption: General scheme for the synthesis via Sonogashira coupling.

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving both palladium and copper.

sonogashira_mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR' alkyne_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex cu_halide CuX cu_halide->cu_acetylide Alkyne Activation alkyne H-C≡CR' alkyne->cu_halide base Base base->alkyne

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromoacetophenone) to form a Pd(II) complex.

  • Formation of Copper Acetylide: In a separate cycle, the copper(I) co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex, regenerating the copper catalyst.

  • Reductive Elimination: The diarylalkyne product is formed from the palladium complex, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. The success of this reaction is readily validated by monitoring the consumption of the starting materials and the formation of the product using Thin Layer Chromatography (TLC).

Materials:

  • 4-Bromoacetophenone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoacetophenone (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous toluene and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Reactivity and Applications in Drug Development and Materials Science

The unique combination of functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity of the Core Scaffold
  • Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydrogen bond donor, which can be crucial for biological activity.

  • Reactions of the Alkyne: The internal alkyne is less reactive than a terminal alkyne but can still undergo certain reactions, such as cycloadditions. For example, [3+2] cycloaddition reactions with azides can be used to form triazole rings, a common motif in medicinal chemistry.

  • Synthesis of Pyrazoles: A particularly useful transformation of acetylenic ketones is their reaction with hydrazines to form substituted pyrazoles.[2][3] Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

pyrazole_synthesis start This compound hydrazine Hydrazine (R-NHNH₂) pyrazole Substituted Pyrazole Derivative hydrazine->pyrazole Cyclocondensation

Caption: Synthesis of pyrazoles from the title compound.

Applications in Drug Discovery

The this compound scaffold serves as a valuable starting point for the development of various therapeutic agents. Its derivatives have been explored for their potential as:

  • Kinase Inhibitors: The rigid nature of the diarylalkyne backbone can be exploited to position functional groups in the active sites of protein kinases, which are important targets in cancer therapy.

  • Anticancer Agents: The pyrazole derivatives synthesized from this compound have shown promise as anticancer agents.[7]

  • Antimicrobial Agents: The incorporation of this scaffold into more complex heterocyclic systems can lead to compounds with antibacterial and antifungal activity.

Applications in Materials Science

The extended π-conjugated system of this compound and its derivatives makes them attractive candidates for applications in materials science, particularly in the field of organic electronics.[2] They have been investigated as building blocks for:

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some diarylalkynes can be tuned by chemical modification.

  • Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes these materials suitable for use in solar cells.

  • Liquid Crystals: The rigid, rod-like shape of these molecules is conducive to the formation of liquid crystalline phases.[2]

Conclusion: A Scaffold of Significant Potential

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the robust Sonogashira coupling, coupled with the rich chemistry of its constituent functional groups, provides researchers with a powerful tool for the creation of novel molecules with tailored properties. For drug development professionals, it represents a key intermediate for accessing diverse chemical space, particularly in the realm of kinase inhibitors and other targeted therapies. In the field of materials science, its electronic and photophysical properties hold promise for the next generation of organic electronic devices. This guide has provided a comprehensive overview of this important molecule, and it is our hope that it will serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (URL not available)
  • This compound. MySkinRecipes. [Link]

  • SI revised 1108. (URL not available)
  • The [3+2]Cycloaddition Reaction. (URL not available)
  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313. PubChem. [Link]

  • Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. The Royal Society of Chemistry. [Link]

  • [3+2] Cycloaddition Reactions of Alkynyl(phenyl)iodonium Triflates with Ethyl Diazoacetate, N-t-Butyl-α-phenyl Nitrone and t-Butylnitrileoxide as 1,3-Dipoles. ResearchGate. [Link]

  • CAS#:1942-31-0 | this compound. ChemSrc. (URL not available)
  • Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. [Link]

  • Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 4'-(Phenylthio)acetophenone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • IR Absorption Spectrum - Functional Group Regions. YouTube. [Link]

  • This compound. MySkinRecipes. [Link]

  • CA3099916A1 - Bio-based medicines and methods of increasing patient compliance.
  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC - NIH. [Link]

    • The reduction of acetophenone by sodium borohydride is shown below. Chegg. [Link]

  • The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]

  • A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone. MDPI. [Link]

  • 1-(4-(Phenylthio)phenyl)ethan-1-one | C14H12OS | CID 66287. PubChem. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not available)
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. [Link]

  • US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
  • Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier. [Link]

  • GCMS Section 6.11.1. Whitman People. [Link]

  • Acetophenone Reduction by Sodium Borohydride | PDF. Scribd. [Link]

  • 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Efficient Copper-free Sonogashira Coupling of Aryl Chlorides with Palladium on Charcoal. The Royal Society of Chemistry. [Link]

  • 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | C16H14O | CID 1517462. PubChem. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • EI-MS mass fragmentation pattern of 1. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Acetophenone. NIST WebBook. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. PMC - NIH. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

  • The infrared absorption spectrum of phenylacetylene. UvA-DARE (Digital Academic Repository). [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (URL not available)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, also commonly known as 4-(phenylethynyl)acetophenone, is a diaryl ketone featuring a rigid acetylenic linker between its two phenyl moieties.[1] This molecular architecture imparts a unique combination of chemical reactivity and structural properties, making it a valuable building block in diverse fields of chemical research.[2] Its conjugated π-system is of significant interest in materials science for the development of liquid crystals and organic light-emitting diodes (OLEDs).[1][2] Furthermore, the ketone and alkyne functionalities serve as versatile handles for advanced organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering foundational data and validated experimental protocols for researchers in organic synthesis, materials science, and drug discovery.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of any scientific investigation. The primary identifiers and structural details for this compound are summarized below.

Compound Identification
IdentifierValueSource(s)
IUPAC Name 1-[4-(2-phenylethynyl)phenyl]ethan-1-one[3][4]
CAS Number 1942-31-0[3][5][6]
Molecular Formula C₁₆H₁₂O[3][5]
Molecular Weight 220.27 g/mol [3][7]
InChIKey QCYZMMVPXNWSJK-UHFFFAOYSA-N[1][4]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2[1][3]
Synonyms 4-(Phenylethynyl)acetophenone, 4-Acetyltolane, 1-Acetyl-4-(phenylethynyl)benzene[1][8]
Molecular Structure Diagram

The structural formula illustrates the connectivity of the acetyl group to one phenyl ring, which is in turn connected via an ethynyl (-C≡C-) bridge to a second, terminal phenyl ring. This linear, conjugated system is central to its chemical and physical properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for predicting its suitability for specific applications, from reaction conditions to biological systems.

Quantitative Data Summary
PropertyValueNotesSource(s)
Appearance White to pale yellow or brown solidVaries with purity[9][10][11]
Melting Point 97-100 °CExperimental values show slight variation[9][10][11]
Boiling Point 377.2 ± 25.0 °CPredicted value at 760 mmHg[8][12]
Density 1.12 ± 0.1 g/cm³Predicted value[8][12]
LogP (Octanol/Water) 3.289 - 3.6Calculated/Predicted[4][13]
Water Solubility Limited / LowQualitative assessment due to hydrophobic nature[1]
Organic Solvent Solubility Soluble in ethanol, acetoneQualitative assessment[1]
Discussion of Properties
  • Melting Point: The relatively high melting point of 97-100 °C is consistent with its planar, rigid structure, which allows for efficient crystal packing.[9][10][11] This thermal stability is advantageous for applications in materials science.

  • Solubility: As expected from its largely nonpolar hydrocarbon structure, the compound exhibits poor solubility in water.[1] It is, however, soluble in common organic solvents like ethanol, acetone, and chlorinated solvents.[1] This solubility profile is a key consideration for its use in organic reactions and formulation development. For biological assays, stock solutions are typically prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Lipophilicity (LogP): The predicted LogP value of approximately 3.3-3.6 indicates significant lipophilicity (hydrophobicity).[4][13] This is a critical parameter in drug development, as it influences membrane permeability, metabolic stability, and bioavailability. A LogP in this range suggests the compound is likely to cross cell membranes.

Spectroscopic Characterization

Spectroscopic data provides an electronic and vibrational fingerprint of a molecule, essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the acetyl methyl group. A representative dataset in CDCl₃ shows aromatic protons in the range of δ 7.34-7.95 ppm, with the protons on the acetyl-substituted ring appearing further downfield due to the electron-withdrawing effect of the carbonyl group.[6][10] The sharp singlet for the three methyl protons (–CH₃) typically appears around δ 2.61 ppm.[6][10]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the presence of 16 unique carbon atoms. Key signals include the carbonyl carbon (C=O) at approximately δ 197-198 ppm, the two acetylenic carbons between δ 88 and 95 ppm, and a cluster of aromatic carbon signals between δ 122 and 138 ppm.[6][9][10][14]

Table of Representative NMR Data (CDCl₃, 100 MHz for ¹³C):

Data TypeChemical Shift (δ, ppm)AssignmentSource(s)
¹H NMR 7.95 (d, J=8.4 Hz, 2H)Aromatic (ortho to C=O)[6][10]
7.62 (d, J=8.4 Hz, 2H)Aromatic (meta to C=O)[10]
7.58–7.52 (m, 2H)Aromatic (terminal ring)[6][10]
7.42–7.34 (m, 3H)Aromatic (terminal ring)[6][10]
2.61 (s, 3H)Acetyl (–CH₃)[6][10]
¹³C NMR 197.3 - 198.8Carbonyl (C=O)[6][10]
136.1 - 137.6Aromatic (C attached to C=O)[6][10]
131.6 - 133.2Aromatic CH[6][10]
128.1 - 130.3Aromatic CH[6][10]
122.6 - 124.1Aromatic (C attached to alkyne)[6][10]
92.7 - 94.2Acetylenic (–C≡)[6][10]
88.6 - 90.1Acetylenic (–C≡)[6][10]
26.6 - 28.1Acetyl (–CH₃)[6][10]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

  • C=O Stretch: A strong, sharp absorption band is observed around 1680 cm⁻¹, which is characteristic of an aryl ketone carbonyl group.[9]

  • C≡C Stretch: A medium to weak, sharp band appears in the range of 2215-2219 cm⁻¹, confirming the presence of the disubstituted alkyne.[9]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3075 cm⁻¹), while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹ (e.g., 2926 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis shows the protonated molecule [M+H]⁺ with a calculated mass of 221.0961, which is consistent with the molecular formula C₁₆H₁₂O.[10]

Experimental Protocols

The following section details standardized, field-proven methodologies for determining key physicochemical properties. These protocols are designed to be self-validating through the use of proper controls and calibration standards.

Workflow for Physicochemical Characterization

The logical flow of experiments begins with basic identity and purity checks, followed by the determination of key physical and partition properties.

G cluster_0 Identity & Purity Confirmation cluster_1 Physical Property Determination cluster_2 Partition Property Determination NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR IR Spectroscopy Purity HPLC Purity (>95%) MP Melting Point (Capillary Method) Purity->MP LogP LogP Determination (RP-HPLC) Purity->LogP Sol Aqueous Solubility (Shake-Flask) MP->Sol

Caption: Experimental workflow for physicochemical characterization.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[15]

Causality: This method ensures that the system reaches true thermodynamic equilibrium between the solid compound and the aqueous phase, providing a more accurate and relevant value for biopharmaceutical studies than kinetic methods.[16]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[17]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[16][18] Longer times (48-72 hours) may be necessary and should be validated by taking measurements at multiple time points (e.g., 24h and 48h) to confirm the concentration has plateaued.[18]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the sample at high speed to pellet the solid.[16]

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC with a standard calibration curve.[16][17]

Protocol: Lipophilicity (LogP) by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP values by correlating a compound's retention time with those of known standards.[19][20]

Causality: The retention of a compound on a nonpolar stationary phase (like C18) is proportional to its hydrophobicity. By establishing a linear relationship between the logarithm of the capacity factor (log k') and the known LogP values of a series of standards, the LogP of the unknown compound can be accurately interpolated.[21]

Methodology:

  • System Setup: Use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[20]

  • Standard Selection: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound. The standards should ideally be structurally related if possible.[20]

  • Calibration Run: Inject each standard individually and record its retention time (t_R). Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and log k'.

  • LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of the test compound.

Conclusion

This compound is a well-characterized compound with a distinct set of physicochemical properties defined by its rigid, conjugated structure. Its high melting point, significant lipophilicity, and predictable spectroscopic profile make it a reliable substrate for research. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and to characterize novel analogues for applications in drug discovery and materials science.

References

  • Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). Supporting information: DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Advances. The Royal Society of Chemistry.
  • ChemBK (n.d.). This compound Physicochemical Properties. Retrieved January 4, 2026, from [Link]

  • CP Lab Safety (n.d.). 1-(4-(Phenylethynyl)phenyl)ethanone, 95% Purity, C16H12O, 1 gram. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry (2019).
  • DOI. (n.d.). SI revised 1108. Retrieved January 4, 2026, from [Link]

  • ChemSrc (2025). CAS#:1942-31-0 | this compound. Retrieved January 4, 2026, from [Link]

  • Supporting Information. (n.d.).
  • protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 4, 2026, from [Link]

  • U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Stenutz, R. (n.d.). 1-[4-(2-phenylethynyl)phenyl]ethanone. Retrieved January 4, 2026, from [Link]

  • ResearchGate (2008).
  • BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

  • ECETOC (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients.
  • Google Patents (n.d.). Determination of log P coefficients via a RP-HPLC column.
  • MySkinRecipes (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • ScienceDirect (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • Chemcasts (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone (CAS 1942-31-0) Properties. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology (n.d.). Ethanone, 1-[4-(2-phenylethyl)phenyl]-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • ACS Publications (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • National Center for Biotechnology Information (n.d.). 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. PubChem Compound Database. Retrieved January 4, 2026, from [Link]

  • Supporting Information. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, a diarylalkyne derivative, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a rigid phenylethynyl backbone and a reactive ketone functional group, makes it a versatile building block for a diverse array of more complex molecules. This compound finds significant application in the development of pharmaceuticals, advanced organic materials, and liquid crystals.[1] The conjugated π-system inherent in its structure imparts desirable optoelectronic properties, rendering it a target of interest for research in organic electronics and photovoltaics.[1]

This technical guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on the robust and widely employed Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, present a detailed experimental protocol, and discuss critical aspects of product characterization, potential side reactions, and essential safety considerations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and materials science.

The Sonogashira Coupling: A Cornerstone of Diarylalkyne Synthesis

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] The Sonogashira coupling has become an indispensable tool in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency in constructing sp-sp2 carbon-carbon bonds.

Mechanistic Insights: The Catalytic Cycles at Play

The currently accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Diagram: The Catalytic Cycle of the Sonogashira Coupling

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

  • Palladium Cycle:

    • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoacetophenone or 4-iodoacetophenone) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

    • Transmetalation: The palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide species, which is formed in the copper cycle. This step transfers the alkyne group from copper to palladium.

    • Reductive Elimination: The resulting palladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final diarylalkyne product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

  • Copper Cycle:

    • Acetylide Formation: In the presence of an amine base, the terminal alkyne (phenylacetylene) reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound via a Sonogashira coupling reaction.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromoacetophenone199.041.99 g10.0
Phenylacetylene102.141.23 g (1.35 mL)12.0
PdCl₂(PPh₃)₂701.90140 mg0.2 (2 mol%)
Copper(I) Iodide (CuI)190.4538 mg0.2 (2 mol%)
Triethylamine (TEA)101.194.2 mL30.0
Tetrahydrofuran (THF), anhydrous-50 mL-
Experimental Workflow

Diagram: Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) - Add reagents and solvent start->setup reaction Reaction: - Stir at room temperature - Monitor by TLC setup->reaction workup Workup: - Filter through Celite - Evaporate solvent - Aqueous workup reaction->workup purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, IR, MP purification->characterization end End Product characterization->end

Caption: A schematic overview of the experimental procedure for the synthesis of this compound.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.99 g, 10.0 mmol), PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

  • Inert Atmosphere: The flask is then sealed with a rubber septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Anhydrous tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol) are added via syringe. The resulting mixture is stirred for 5 minutes.

  • Addition of Phenylacetylene: Phenylacetylene (1.35 mL, 12.0 mmol) is then added dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material (4-bromoacetophenone) is consumed (typically 4-6 hours).

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalysts. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (50 mL) and washed sequentially with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Product Characterization: A Self-Validating System

Thorough characterization of the synthesized product is crucial to confirm its identity and purity.

Property Value
Molecular Formula C₁₆H₁₂O[1]
Molecular Weight 220.27 g/mol [5]
Appearance Colorless to yellow or brown solid[1]
Melting Point 99 °C[1]
Spectroscopic Data
  • ¹H NMR (600 MHz, CDCl₃): δ = 7.98–7.93 (m, 2H), 7.62 (d, J = 8.3 Hz, 2H), 7.57 (dd, J = 6.7, 3.0 Hz, 2H), 7.40–7.34 (m, 3H), 2.62 (s, 3H) ppm.[6]

  • ¹³C NMR (151 MHz, CDCl₃): δ = 197.3, 136.2, 131.8, 131.7, 128.8, 128.5, 128.3, 128.2, 128.1, 123.0, 92.5, 89.1, 26.6 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ketone (around 1680 cm⁻¹) and the C≡C stretch of the alkyne (around 2220 cm⁻¹).

Troubleshooting and Side Reactions

While the Sonogashira coupling is generally reliable, several issues can arise.

  • Homocoupling (Glaser Coupling): The most common side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,4-disubstituted butadiyne.[7][8] This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.[9]

  • Failed or Sluggish Reaction: If the reaction fails to proceed, several factors should be investigated:

    • Catalyst Inactivity: The palladium catalyst may have decomposed. The formation of a black precipitate ("palladium black") is an indicator of this.[9] Using fresh, high-quality catalysts is essential.

    • Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst.

    • Inadequate Base: The amine base must be present in sufficient quantity and be free of moisture.

  • Reactivity of Aryl Halides: The reactivity of the aryl halide follows the trend: I > Br > Cl.[4][10] For less reactive aryl halides like chlorides, more forcing conditions (higher temperatures, different ligands) may be necessary.

Safety Considerations

Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, can be exothermic and pose potential safety hazards.[11][12]

  • Exothermic Reactions: The heat generated during the reaction can, in some cases, lead to a rapid increase in temperature and pressure, especially on a larger scale. It is crucial to have adequate cooling and to monitor the reaction temperature closely.

  • Reagent Handling:

    • Palladium Catalysts: While generally stable, some palladium complexes can be air- and moisture-sensitive. Handle them under an inert atmosphere.

    • Copper(I) Iodide: CuI can be toxic and should be handled with appropriate personal protective equipment (PPE).

    • Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents.

    • Triethylamine: TEA is a corrosive and flammable liquid. Handle in a well-ventilated fume hood.

By understanding the underlying principles and paying careful attention to experimental details, researchers can safely and efficiently synthesize this compound, a valuable precursor for further scientific exploration.

References

  • Supporting Information for a scientific article. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem. Retrieved January 4, 2026, from a chemical supplier's technical resources.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Chutia, R., et al. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue College of Engineering. Retrieved January 4, 2026, from a university's engineering department website.
  • The Sonogashira Coupling. (n.d.).
  • Ethanone, 1-[4-(2-phenylethyl)phenyl]-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Yang, Y., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(11), 2371-2390.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
  • 1-(4-(Phenylthio)phenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate.
  • 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE(26586-55-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (n.d.). Impactfactor.
  • 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one (CAS No: 1942-31-0). Intended for researchers, medicinal chemists, and material scientists, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated structural profile. Beyond presenting raw data, this guide emphasizes the rationale behind spectral assignments and provides field-proven experimental protocols, ensuring both scientific integrity and practical applicability. The integration of these techniques offers a self-validating workflow for the unambiguous identification and quality assessment of this versatile synthetic building block.

Introduction: A Molecule of Synthetic and Functional Significance

This compound is an aryl alkynone that serves as a crucial intermediate in various fields of organic synthesis.[1] Its rigid, conjugated structure, featuring a phenylacetylene moiety attached to an acetophenone core, makes it a valuable precursor for the synthesis of complex organic materials, liquid crystals, and potential pharmaceutical agents.[2] The presence of the ketone and alkyne functional groups allows for a wide array of chemical transformations, most notably Sonogashira coupling reactions, which are fundamental in the construction of advanced organic electronic and photovoltaic materials.[2]

Given its utility, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides a detailed spectroscopic characterization to serve as an authoritative reference for scientists working with this molecule.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its chemical behavior. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 1-[4-(2-phenylethynyl)phenyl]ethanone PubChem[3]
CAS Number 1942-31-0 ChemicalBook[4]
Molecular Formula C₁₆H₁₂O PubChem[3]
Molecular Weight 220.26 g/mol PubChem[3]
Melting Point 99 °C MySkinRecipes[2]

| Appearance | Colorless to white solid | Royal Society of Chemistry[5] |

The numbering scheme used for the assignment of NMR signals is presented in the following structural diagram.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and the overall molecular framework.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule, revealing key insights into the electronic environment and neighboring protons.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm), which serves as a convenient internal reference.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving complex spin systems and improving signal-to-noise, which is a self-validating step ensuring data quality.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg30) sequence is sufficient.

    • Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
7.95 Doublet (d) 8.4 2H H-1, H-5 These protons are ortho to the electron-withdrawing acetyl group, resulting in significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-2 and H-4.
7.62 Doublet (d) 8.4 2H H-2, H-4 These protons are meta to the acetyl group and ortho to the alkyne. They are coupled to H-1 and H-5, forming a corresponding doublet.
7.58 – 7.52 Multiplet (m) - 2H H-10, H-14 These protons on the terminal phenyl ring are ortho to the alkyne substituent, causing a moderate downfield shift.
7.42 – 7.34 Multiplet (m) - 3H H-11, H-12, H-13 These meta and para protons of the terminal phenyl ring are the least deshielded of the aromatic protons and overlap in a complex multiplet.
2.61 Singlet (s) - 3H H-17 (CH₃) The methyl protons are adjacent to the carbonyl group, resulting in a characteristic singlet in the aliphatic region.

(Data synthesized from multiple sources for consistency).[5][6]

The ¹H NMR spectrum exhibits a classic AA'BB' system for the disubstituted acetophenone ring (protons H-1, H-5 and H-2, H-4), appearing as two distinct doublets. The terminal phenyl ring protons appear as two multiplets, consistent with a monosubstituted benzene ring. The sharp singlet at 2.61 ppm is unequivocally assigned to the acetyl methyl group.

G cluster_0 Acetophenone Ring System cluster_1 Terminal Phenyl Ring H1_5 H-1, H-5 (δ 7.95) H2_4 H-2, H-4 (δ 7.62) H1_5->H2_4 J = 8.4 Hz H10_14 H-10, H-14 (ortho) H11_12_13 H-11, H-12, H-13 (meta, para) H10_14->H11_12_13 ortho & meta coupling

Caption: Key ¹H-¹H spin-spin coupling relationships.

¹³C NMR Spectroscopy

Carbon NMR provides a direct count of unique carbon environments and offers valuable information on the electronic nature of the carbon skeleton.

  • Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

  • Instrumentation: Acquired on a 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Referencing: The CDCl₃ solvent peak at δ 77.16 ppm is used for calibration.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
197.3 C-15 (C=O) The carbonyl carbon is highly deshielded and appears furthest downfield, which is characteristic for ketones.
136.1 C-6 This quaternary carbon is attached to the electron-withdrawing acetyl group, causing a downfield shift.
131.7 C-10, C-14 Aromatic CH carbons on the terminal phenyl ring.
131.6 C-2, C-4 Aromatic CH carbons ortho to the alkyne on the acetophenone ring.
128.8 C-11, C-13 Aromatic CH carbons meta to the alkyne on the terminal phenyl ring.
128.4 C-12 Aromatic CH carbon para to the alkyne on the terminal phenyl ring.
128.2 C-1, C-5 Aromatic CH carbons ortho to the acetyl group.
122.6 C-9 Quaternary carbon of the terminal phenyl ring attached to the alkyne.
92.7 C-7 (C≡) Alkyne carbons have characteristic shifts in this region. This is the carbon attached to the acetophenone ring.
88.6 C-8 (≡C) The second alkyne carbon, attached to the terminal phenyl ring.
26.6 C-17 (CH₃) The acetyl methyl carbon appears in the typical upfield aliphatic region.

(Data from a representative source).[6]

The ¹³C spectrum clearly shows all 11 unique carbon signals (5 signals represent two carbons each due to symmetry). The downfield signal at 197.3 ppm is diagnostic for the ketone carbonyl. The two signals at 92.7 and 88.6 ppm are characteristic of the sp-hybridized alkyne carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for the identification of key functional groups within a molecule.

  • Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a background spectrum of the clean ATR crystal recorded first for automatic subtraction.

Table 4: Key IR Absorption Frequencies

Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
~3050 Medium-Weak Aromatic C-H Stretch Characteristic of sp² C-H bonds in the benzene rings.
~2220 Medium-Weak Alkyne C≡C Stretch The internal alkyne stretch is IR-active and appears in this characteristic region. Its intensity is often weak but distinct.
~1680 Strong Ketone C=O Stretch This strong absorption is highly diagnostic for the conjugated ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical ~1715 cm⁻¹.
~1600, ~1500 Medium Aromatic C=C Stretch These absorptions are characteristic of the benzene ring skeletal vibrations.

(Expected values based on functional group analysis; specific peak data is available in databases like SpectraBase).[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure.

  • Technique: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. The sample is introduced into the ion source (often via a Gas Chromatography (GC) inlet or direct insertion probe) and bombarded with high-energy electrons (70 eV).

  • Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The EI mass spectrum shows a prominent molecular ion peak ([M]⁺) at m/z = 220 , which confirms the molecular formula C₁₆H₁₂O.[6] Key fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): A significant fragment is observed at m/z = 205 ([M-15]⁺), corresponding to the loss of the acetyl methyl group to form a stable acylium ion. This is a classic fragmentation pattern for methyl ketones.

  • Loss of an acetyl group (CH₃CO•): A peak at m/z = 177 ([M-43]⁺) can also be observed, corresponding to the cleavage of the bond between the carbonyl carbon and the aromatic ring.

G mol [C₁₆H₁₂O]⁺˙ m/z = 220 (Molecular Ion) frag1 [M - •CH₃]⁺ m/z = 205 (Acylium Ion) mol->frag1 - •CH₃ frag2 [M - CH₃CO•]⁺ m/z = 177 mol->frag2 - CH₃CO•

Caption: Primary fragmentation pathways in EI-MS.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is a process of converging evidence, where each spectroscopic technique provides a piece of the structural puzzle.

G start Target Compound This compound ms Mass Spectrometry (EI-MS) - Molecular Formula: C₁₆H₁₂O - Molecular Weight: 220 Da start->ms ir Infrared Spectroscopy (FTIR) - Functional Groups: C=O (~1680 cm⁻¹) C≡C (~2220 cm⁻¹) Aromatic C=C, C-H start->ir nmr NMR Spectroscopy ¹H NMR - Aromatic/Aliphatic Proton Ratio - Spin Systems (AA'BB') - Connectivity ¹³C NMR - 11 Unique Carbons - C=O, C≡C Signals start->nmr confirmation Structure Confirmed ms->confirmation ir->confirmation nmr->confirmation

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent across multiple analytical techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and alkyne functional groups, and mass spectrometry validates the molecular weight and formula. This comprehensive guide serves as a reliable reference, enabling scientists to confidently identify this compound and ensure its quality for use in advanced synthetic applications.

References

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]

  • Supporting Information for a scientific article. SI revised 1108. (The specific journal and authors are not fully detailed in the provided search snippet, but the data is clearly presented). [Link]

  • NIST Chemistry WebBook. Ethanone, 1-[4-(2-phenylethyl)phenyl]-. National Institute of Standards and Technology. (Note: This is for the saturated analogue but provides context on related spectra). [Link]

  • Chemsrc. CAS#:1942-31-0 | this compound.[Link]

  • MySkinRecipes. this compound.[Link]

  • SpectraBase. 4'-(Phenylethynyl)acetophenone. Wiley Science Solutions. [Link]

  • Royal Society of Chemistry. Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. (Supporting Information). [Link]

Sources

Crystal structure of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Abstract

This technical guide provides a comprehensive examination of the solid-state structure of this compound, an aryl alkynone of significant interest as a versatile intermediate in organic synthesis, materials science, and drug discovery.[1][2] The document elucidates the experimental workflow for single-crystal X-ray diffraction (SC-XRD), analyzes the molecular geometry, and offers a detailed exploration of the supramolecular architecture governed by a network of weak intermolecular interactions. Methodologies such as Hirshfeld surface analysis are discussed as powerful tools for deconvoluting and quantifying the crystal packing forces.[3][4] This guide is intended for researchers and professionals in chemistry and drug development, providing both a procedural framework and field-proven insights into the structural characterization of small organic molecules.

Introduction and Significance

This compound (also known as 4'-(phenylethynyl)acetophenone) is a key building block in synthetic chemistry.[1][5] Its rigid, conjugated scaffold, comprising an acetophenone moiety linked to a phenylacetylene unit, imparts unique electronic and steric properties.[2] These characteristics make it a valuable precursor for:

  • Pharmaceuticals: The structure serves as a scaffold for designing molecules that can interact with biological targets.[2]

  • Organic Electronics: Its conjugated π-system is beneficial for creating novel polymers and small molecules for optoelectronic and photovoltaic applications.[1]

  • Liquid Crystals: The rod-like shape of the molecule is a foundational element in the synthesis of liquid crystalline materials.[1]

Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount, as crystal packing dictates critical material properties such as solubility, stability, and bioavailability. The definitive method for this determination is single-crystal X-ray diffraction (SC-XRD). The crystal structure of the title compound has been determined and is available in the Cambridge Structural Database (CSD) under deposition number 971826.[6]

Synthesis and Single-Crystal Growth

Synthetic Pathway: The Sonogashira Coupling

A robust and widely adopted method for the synthesis of aryl alkynes like the title compound is the Sonogashira cross-coupling reaction. This choice is predicated on its high efficiency and functional group tolerance. The reaction typically involves the palladium- and copper-catalyzed coupling of a terminal alkyne (phenylacetylene) with an aryl halide (e.g., 1-(4-iodophenyl)ethanone).

Causality in Reagent Choice:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): Facilitates the oxidative addition of the aryl halide, a critical step in the catalytic cycle.

  • Copper(I) Co-catalyst (e.g., CuI): Activates the alkyne C-H bond, forming a copper acetylide intermediate that readily undergoes transmetalation to the palladium center.

  • Base (e.g., Triethylamine): Acts as a scavenger for the hydrogen halide byproduct and maintains the catalyst's active state.

Protocol for Single-Crystal Growth

The acquisition of high-quality single crystals is the most critical, and often challenging, step for SC-XRD analysis. The protocol described below is a self-validating system designed to promote slow, ordered molecular assembly.

Step-by-Step Protocol:

  • Purification: Ensure the synthesized compound is of high purity (>97%) using column chromatography or recrystallization. Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Screen for a solvent system in which the compound is sparingly soluble at room temperature but readily soluble upon heating. A binary solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, often provides the necessary control over solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (or primary solvent of a binary system) in a clean vial.

  • Slow Evaporation/Vapor Diffusion:

    • Method A (Slow Evaporation): Loosely cap the vial to allow for the slow escape of the solvent over several days to weeks at a constant temperature. This is the simplest method and is often effective.

    • Method B (Vapor Diffusion): Place the vial containing the compound's solution inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid. The following workflow outlines the process from data collection to structure refinement.

Experimental Workflow

SC_XRD_Workflow cluster_exp Data Acquisition cluster_proc Structure Determination Mount Crystal Mounting Screen Crystal Screening Mount->Screen Select best crystal Collect Data Collection Screen->Collect Full sphere of data Reduce Data Integration & Reduction Collect->Reduce Correct for experimental factors Solve Structure Solution (Direct Methods) Reduce->Solve Determine initial atomic positions Refine Structure Refinement Solve->Refine Optimize model against data Validate Validation & CIF Generation Refine->Validate Check for errors (e.g., CheckCIF) Interactions cluster_center cluster_neighbors M1 Molecule A M2 Molecule B M1->M2 C-H···O Bond M3 Molecule C M1->M3 π-π Stacking M4 Molecule D M1->M4 C-H···π Interaction

Sources

A Technical Guide to the Solubility of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive data based on Hansen Solubility Parameters, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding the Molecular Basis of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, its solubility in organic solvents is governed by the principle of "like dissolves like," which is a direct consequence of intermolecular forces.[1][2][3]

The structure of this compound, a diaryl ketone, is characterized by a largely nonpolar aromatic framework consisting of two phenyl rings and an ethynyl linker.[4] This extensive hydrocarbon structure contributes to significant van der Waals forces. The presence of a ketone functional group introduces a polar component to the molecule due to the carbon-oxygen double bond, allowing for dipole-dipole interactions. However, the molecule lacks strong hydrogen bond donating capabilities.

Consequently, its solubility is expected to be favorable in solvents that can engage in similar intermolecular interactions. Solvents with aromatic character or moderate polarity are likely to be effective at solvating this molecule, while highly polar, protic solvents (like water) or completely nonpolar, aliphatic solvents will likely be poor solvents. This guide will provide a more quantitative prediction of these interactions.

Predictive Solubility Analysis using Hansen Solubility Parameters

In the absence of extensive empirical solubility data in the public domain, a robust theoretical approach is necessary to guide solvent selection. Hansen Solubility Parameters (HSP) offer a powerful predictive tool by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen Solubility Parameters for this compound were calculated using a group contribution method based on its SMILES string: CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2.[4]

Calculated Hansen Solubility Parameters for this compound:

  • δD (Dispersion): 20.3 MPa½

  • δP (Polar): 6.9 MPa½

  • δH (Hydrogen Bonding): 3.8 MPa½

The "Hansen distance" (Ra) between the compound and a solvent quantifies their dissimilarity in terms of these three parameters. A smaller Hansen distance indicates a higher likelihood of good solubility. The following table presents the HSP for a range of common organic solvents and the calculated Hansen distance to this compound, providing a ranked prediction of solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Solubility
Dichloromethane17.07.37.14.8Excellent
Acetone15.510.47.06.5Very Good
Ethyl Acetate15.85.37.26.1Very Good
Toluene18.01.42.06.1Very Good
Methanol14.712.322.320.0Poor
Ethanol15.88.819.416.4Moderate
Hexane14.90.00.010.2Poor

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial screening, empirical determination remains the gold standard. The Shake-Flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[7][8][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is a visible excess of solid.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated UV-Vis spectrophotometer at the λmax of the compound or by a validated HPLC method.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualizing the Process: Workflow and Relationships

To further elucidate the concepts and procedures discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and relationships.

G cluster_0 Theoretical Prediction cluster_1 Solvent Data cluster_2 Solubility Prediction a Compound Structure (SMILES String) b Group Contribution Method a->b c Calculated HSP for Compound (δD, δP, δH) b->c e Calculate Hansen Distance (Ra) c->e d Database of Solvent HSP d->e f Ranked Solubility Prediction e->f

Caption: Predictive Solubility Workflow.

G start Start: Excess Solid in Solvent equilibration Agitation at Constant Temperature (24-48h) start->equilibration separation Phase Separation (Settling & Filtration) equilibration->separation dilution Dilution of Saturated Solution separation->dilution quantification Analytical Quantification (UV-Vis or HPLC) dilution->quantification end End: Determined Solubility Value quantification->end

Caption: Shake-Flask Experimental Workflow.

Conclusion

This technical guide provides a dual approach to understanding the solubility of this compound in organic solvents. The predictive analysis using Hansen Solubility Parameters offers a valuable, data-driven starting point for solvent screening, saving time and resources. The detailed experimental protocol for the Shake-Flask method provides a clear and validated pathway for obtaining precise, empirical solubility data. By combining these theoretical and practical approaches, researchers and drug development professionals can make informed decisions in their experimental design and formulation efforts.

References

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]

  • MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Park, Kinam. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

  • ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. [Link]

  • Process Chemistry Portal. Hansen Solubility Parameters (HSP) Tool. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • OSTI.GOV. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

  • PubChem. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. National Center for Biotechnology Information. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Universal Journal of Green Chemistry. Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Scribd. Hansen Solubility parameters values list. [Link]

  • ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

  • Hansen Solubility Parameters. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one, a key intermediate in organic synthesis and drug discovery.[1] In the absence of direct literature on its thermal properties, this document outlines a systematic approach utilizing established thermoanalytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). We delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Furthermore, by drawing upon the known thermal behavior of structurally related aromatic ketones and phenylacetylene derivatives, this guide proposes potential thermal decomposition pathways for the title compound. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the handling, processing, and formulation of this and similar molecules, ensuring both safety and optimization of manufacturing processes.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is an aryl alkynone characterized by a phenylacetylene substituent at the para-position of an acetophenone scaffold.[1] Its rigid, planar structure makes it a valuable building block in the synthesis of a variety of organic compounds and materials, including those with applications in pharmaceuticals and organic electronics.[1][2] The thermal stability of such an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation, packaging, and storage.

A thorough understanding of a compound's response to thermal stress is paramount for:

  • Process Safety and Hazard Assessment: Identifying exothermic decomposition events that could lead to thermal runaway reactions is crucial for safe process design and scale-up.[3][4][5][6][7]

  • Defining Storage and Handling Conditions: Determining the onset of thermal degradation allows for the establishment of safe storage temperatures and shelf-life.

  • Manufacturing Process Optimization: Knowledge of melting points, phase transitions, and decomposition temperatures informs the selection of appropriate drying, milling, and formulation parameters.[8]

  • Purity and Impurity Profiling: Degradation products formed under thermal stress can impact the purity, efficacy, and safety of the final drug product.

This guide will provide the scientific foundation and practical methodologies to thoroughly characterize the thermal stability of this compound.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical properties is essential before undertaking thermal analysis.

PropertyValueSource
Molecular Formula C₁₆H₁₂O[2][6]
Molecular Weight 220.27 g/mol [6][9]
Melting Point 99 °C[2][9]
Boiling Point (Predicted) 377.2 °C at 760 mmHg[2][9]
Appearance Colorless to white to yellow to brown solid[2]
Density (Predicted) 1.12 g/cm³[2][9]

Core Thermoanalytical Methodologies

The comprehensive thermal stability assessment of this compound should be conducted using a suite of complementary analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and compositional properties of materials.[10][11][12] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11]

3.1.1. The "Why": Causality in TGA Experimental Design

The choice of experimental parameters in TGA is critical for obtaining meaningful data.

  • Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better temperature resolution, allowing for the separation of closely occurring decomposition events.[13] Faster rates can shift the decomposition to higher temperatures and may obscure subtle mass losses.

  • Purge Gas: An inert gas, typically nitrogen, is used to prevent oxidative decomposition and to remove gaseous products from the furnace.[12][14] This ensures that the observed mass loss is due to thermal decomposition alone.

  • Sample Preparation: A small, finely ground sample ensures uniform heat distribution and that the decomposition is not limited by heat transfer within the sample.[13]

3.1.2. Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an alumina crucible.[14]

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

3.1.3. Data Interpretation

The TGA thermogram will plot the percentage of initial mass versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.[15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these processes.[16][18]

3.2.1. The "Why": Causality in DSC Experimental Design

  • Sample Encapsulation: For organic compounds that may volatilize or decompose, using hermetically sealed pans is crucial to prevent mass loss and ensure accurate heat flow measurements.[1] Aluminum pans are common, but for potentially reactive materials, gold-plated or glass ampoule containers may be necessary to avoid catalytic effects.[1]

  • Atmosphere: As with TGA, an inert atmosphere is typically used to prevent oxidative side reactions.

3.2.2. Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with high-purity nitrogen.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the onset of decomposition as determined by TGA.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

3.2.3. Data Interpretation

The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition or crystallization. The onset temperature of an exothermic event can provide further insight into the thermal stability of the compound.

Evolved Gas Analysis (EGA): TGA-MS

To identify the decomposition products, the TGA can be coupled to a mass spectrometer (MS).[19][20] This hyphenated technique, TGA-MS, provides real-time analysis of the gaseous species evolved during thermal decomposition.[21][22]

3.3.1. Experimental Workflow: TGA-MS

The TGA protocol is followed as described in section 3.1.2. The off-gas from the TGA furnace is transferred via a heated capillary to the ion source of the mass spectrometer.[20][22] The MS scans a predefined mass range to detect the molecular ions and fragmentation patterns of the evolved gases.

TGA_MS_Workflow

Caption: TGA-MS Experimental Workflow.

Accelerating Rate Calorimetry (ARC)

For a rigorous assessment of thermal hazards, particularly for process scale-up, ARC is the gold standard.[5] ARC measures the temperature and pressure rise of a sample under adiabatic conditions, simulating a worst-case thermal runaway scenario.[3][4][7]

3.4.1. The "Why": Causality in ARC

ARC experiments are designed to detect the onset of self-heating and to quantify the kinetics of the decomposition reaction under conditions of no heat loss.[4] This provides critical data for designing emergency relief systems and defining safe operating limits.[6]

3.4.2. Experimental Protocol: ARC of this compound

  • Sample Preparation: A known quantity of the sample is loaded into a spherical, high-pressure sample bomb (typically titanium or stainless steel).

  • Experimental Setup: The bomb is placed in the ARC calorimeter, which consists of a robust containment vessel and a multi-zone heater.

  • Heat-Wait-Seek Protocol:

    • The sample is heated in small temperature steps (e.g., 5 °C).

    • After each step, the system waits for thermal equilibrium.

    • The calorimeter then monitors for any self-heating of the sample (a rate of temperature rise > 0.02 °C/min is typically considered the onset of an exotherm).

  • Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as the reaction proceeds.

  • Data Acquisition: The time, temperature, and pressure data are logged throughout the experiment.

Predicted Thermal Behavior and Decomposition Pathways

Based on the chemical structure of this compound, which contains an acetophenone moiety and a phenylacetylene moiety, we can hypothesize potential thermal decomposition pathways.

Initial Degradation Steps

The initial steps of thermal decomposition are likely to involve the cleavage of the weakest bonds in the molecule. The C-C bond between the acetyl group and the phenyl ring, and the C-C single bond of the ethynyl linker are potential sites for initial bond scission.

Potential Decomposition Products

Drawing parallels with the thermal decomposition of similar structures:

  • Acetophenone Derivatives: Thermal degradation can lead to the formation of various aromatic and aliphatic fragments.[23][24][25]

  • Phenylacetylene Derivatives: At elevated temperatures, phenylacetylene and its derivatives can undergo complex reactions, including polymerization and rearrangement to form polycyclic aromatic hydrocarbons (PAHs) like phenanthrene.[26] The reaction between phenyl radicals and phenylacetylene is a known pathway to larger aromatic systems.[26]

A TGA-MS analysis would be instrumental in identifying the following potential decomposition products:

  • m/z 43: Acetyl radical (CH₃CO•)

  • m/z 77: Phenyl radical (C₆H₅•)

  • m/z 102: Phenylacetylene

  • m/z 120: Acetophenone

  • m/z 178: Phenanthrene/Anthracene

  • Carbon Monoxide (m/z 28) and Carbon Dioxide (m/z 44): From the decomposition of the ketone functionality.

Decomposition_Pathway

Caption: Hypothesized Decomposition Pathways.

Conclusion and Recommendations

This technical guide has detailed a multi-faceted approach to characterizing the thermal stability of this compound. By employing a combination of TGA, DSC, TGA-MS, and ARC, a comprehensive understanding of its thermal behavior, from onset of decomposition to the identification of degradation products and the potential for thermal runaway, can be achieved.

It is recommended that:

  • Initial screening be performed using TGA and DSC to determine the onset of thermal events.

  • TGA-MS be utilized to identify the evolved gases and elucidate the decomposition mechanism.

  • For processes involving significant quantities of the material or elevated temperatures, ARC studies should be conducted to ensure process safety.

The data generated from these studies will provide a robust foundation for the safe and effective use of this compound in research and development, ensuring the integrity and safety of subsequent applications.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center. [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from NETZSCH Analyzing & Testing. [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Retrieved from Belmont Scientific. [Link]

  • Füglein, E. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. Kalorimetrietage. [Link]

  • Stahly, G. P. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1835-1842. [Link]

  • Jin, H., et al. (2020). Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. Combustion and Flame, 215, 145-154. [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from AZoM. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from XRF Scientific. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from IIT Kanpur. [Link]

  • Li, Y., et al. (2022). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 14(15), 3045. [Link]

  • ResearchGate. (2020). Thermal Stability and Degradation of Chitosan Modified by Acetophenone. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from Chemistry LibreTexts. [Link]

  • AZoM. (2022, October 11). Exploring Thermogravimetry and Gas Analysis. Retrieved from AZoM. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from Wikipedia. [Link]

  • Open Access Journals. (2023, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from Open Access Journals. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from Mettler Toledo. [Link]

  • ResearchGate. (2002). Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. Retrieved from ResearchGate. [Link]

  • Unknown. (n.d.). Thermogravimetric Analysis. Retrieved from Unknown Source. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from EPFL. [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Retrieved from ResearchGate. [Link]

  • Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). Retrieved from Process Insights. [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from Lab Manager. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from Chemistry LibreTexts. [Link]

  • PubMed Central. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. J. Nanosci. Nanotechnol., 12(10), 7597-7613. [Link]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from S4Science. [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from XRF Scientific. [Link]

  • Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from Eurofins EAG. [Link]

  • National Renewable Energy Laboratory. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from National Renewable Energy Laboratory. [Link]

  • Chen, Y., et al. (2023). Molecular‐Level Design of Voltage‐Stabilizer Functionalized Epoxy Resin for Improving Charge Blocking, Moisture Rejection, and Pyroresistance. Polymer Engineering & Science, 63(12), 3845-3857. [Link]

  • TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Retrieved from TA Instruments. [Link]

  • ResearchGate. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from ResearchGate. [Link]

  • Sivaramakrishnan, R., et al. (2022). Styrene Thermal Decomposition and Its Reaction with Acetylene under Shock Tube Pyrolysis Conditions: an Experimental and Kinetic Modeling Study. OSTI.GOV. [Link]

Sources

Commercially available suppliers of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one: Synthesis, Commercial Availability, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key aryl alkynone intermediate. With its unique electronic and steric properties conferred by the phenylacetylene substituent on an acetophenone scaffold, this compound has emerged as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1] This document details its physicochemical properties, established synthesis methodologies including Sonogashira coupling and Friedel-Crafts acylation, spectroscopic characterization, and a survey of commercial suppliers. Furthermore, it explores its applications as a precursor for complex molecular architectures and its potential in drug discovery, notably in the development of novel anticancer agents.[1] Safety, handling, and storage protocols are also discussed to ensure its proper use in a research setting.

Introduction to a Versatile Synthetic Intermediate

This compound, also known as 4'-(phenylethynyl)acetophenone, is an organic compound featuring a rigid, planar structure that makes it a valuable intermediate for chemists.[1] Its molecular architecture, which combines an acetophenone core with a phenylacetylene tail, provides multiple reactive sites for further functionalization. This dual reactivity is crucial for its primary utility as a building block in the synthesis of more complex organic molecules.[1][2] The conjugated aromatic and alkynyl system is particularly beneficial for creating compounds with specific electronic properties, leading to its use in the development of liquid crystals and optoelectronic materials.[2] In the realm of drug discovery, its scaffold has been investigated for creating molecules that can interact with biological targets, with some derivatives showing promise in inducing apoptosis in cancer cells.[1]

cluster_0 This compound C16H12O

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its distinct physical properties and spectroscopic signatures. This data is critical for researchers to verify the material before use in synthetic applications.

Physical Properties

The compound is typically a solid at room temperature, ranging in color from white to brown depending on purity.[3] Key physical and chemical identifiers are summarized in the table below.

PropertyValueSource
CAS Number 1942-31-0[1][4]
Molecular Formula C₁₆H₁₂O[5][6][7]
Molecular Weight 220.27 g/mol [1][3][6]
Melting Point 97-99 °C[3][8]
Boiling Point 377.2 °C at 760 mmHg[2]
Density 1.12 g/cm³[2]
IUPAC Name 1-[4-(2-phenylethynyl)phenyl]ethanone[7]
MDL Number MFCD00219774[2][6]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.

NucleusChemical Shift (δ) ppmSignal Description
¹H NMR 7.95(d, J = 8.4 Hz, 2H)
7.62(d, J = 8.4 Hz, 2H)
7.58–7.52(m, 2H)
7.42–7.34(m, 3H)
2.61(s, 3H)
¹³C NMR 198.8C=O
137.6Aromatic C
133.2Aromatic C
133.1Aromatic C
130.3Aromatic C
129.9Aromatic C
129.7Aromatic C
129.6Aromatic C
124.1Aromatic C
94.2Alkyne C
90.1Alkyne C
28.1-CH₃
Note: NMR data reported in CDCl₃ solvent. Source:[8]

Synthesis Methodologies and Protocols

The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the preferred method for forming the pivotal carbon-carbon triple bond in the target molecule.[1] This reaction involves the cross-coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-iodoacetophenone).

Mechanism Rationale: The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₂Cl₂, which facilitates the oxidative addition of the aryl halide. A copper(I) iodide co-catalyst is crucial for activating the alkyne, forming a copper acetylide intermediate that then undergoes transmetalation to the palladium center. Reductive elimination from the palladium complex yields the final product and regenerates the active palladium(0) catalyst. Triethylamine is used as a base to neutralize the hydrogen halide byproduct and as a solvent.[1]

Caption: Generalized workflow for Sonogashira coupling synthesis.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol synthesized from established chemical literature. Researchers should adapt it based on specific laboratory conditions and safety protocols.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone (1.0 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Using a syringe, add degassed triethylamine until a slurry is formed. Subsequently, add phenylacetylene (1.2 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel to yield the pure product.

Commercial Availability

This compound is readily available from several chemical suppliers, catering to research and development needs. Purity levels and quantities vary, allowing for procurement flexibility.

SupplierPurityAvailable Quantities
BenchChem Research GradeInquiry-based
Advanced ChemBlocks 97%Quote-based
ChemicalBook Varies by ListerVaries by Lister
CP Lab Safety 95%1g
MySkinRecipes 95%1g, 5g
CHIRALEN Research GradeInquiry-based

Applications in Research and Development

The utility of this compound spans multiple scientific disciplines due to its versatile structure.

Synthetic Chemistry

As a foundational building block, it serves as a precursor in multi-step syntheses.[1] The ketone group can be subjected to various transformations such as reduction to an alcohol, oxidation, or used in olefination reactions. The terminal phenyl group can undergo electrophilic substitution, allowing for further molecular elaboration.[1]

Drug Discovery and Medicinal Chemistry

The rigid scaffold of this compound is an attractive starting point for designing enzyme inhibitors and receptor ligands. Its structure facilitates interactions with biological targets like kinase domains.[1] Studies have indicated that the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, highlighting its potential as a lead structure for developing new anticancer therapeutics.[1]

Materials Science

The conjugated π-system of the molecule is exploited in the field of materials science. It is a known precursor for the synthesis of liquid crystals, novel polymers, and small molecules with applications in organic electronics and photovoltaics, where its electronic properties are highly desirable.[2]

Core This compound App1 Drug Discovery (e.g., Anticancer Agents) Core->App1 App2 Organic Synthesis (Complex Molecule Precursor) Core->App2 App3 Materials Science (Liquid Crystals, Organic Electronics) Core->App3

Caption: Key application areas for the title compound.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

  • Safety Precautions: The compound is irritating to the eyes, respiratory system, and skin.[9] It may be harmful if swallowed.[6] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Hazard Statements (GHS): According to some suppliers, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3] Another source indicates it may cause long-lasting harmful effects to aquatic life (H413).[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[10]

  • Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[2][4] Some suppliers recommend refrigerated storage (2-8°C).

Conclusion

This compound is a high-value chemical intermediate with demonstrated utility and significant potential. Its straightforward synthesis via robust methods like the Sonogashira coupling, coupled with its commercial availability, makes it an accessible tool for researchers. From creating novel therapeutic agents to developing advanced materials, its unique structural and electronic properties will continue to drive innovation across various fields of chemical science.

References

  • CAS#:1942-31-0 | this compound - Chemical Register. [Link]

  • 1-(4-(Phenylethynyl)phenyl)ethanone, 95% Purity, C16H12O, 1 gram - CP Lab Safety. [Link]

  • Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process - The Royal Society of Chemistry. [Link]

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem. [Link]

  • This compound - MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, a key building block in organic synthesis. The document delves into the molecule's fundamental properties, including its chemical formula and molecular weight, and explores its synthesis, characterization, and diverse applications. With a focus on scientific integrity, this guide offers insights into the experimental rationale and provides detailed protocols, making it an essential resource for professionals in chemical research and drug development.

Introduction and Core Properties

This compound, also known as 4'-phenylethynyl-acetophenone, is an aromatic ketone with a rigid, conjugated system. This structure, featuring a phenylethynyl group attached to an acetophenone moiety, imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of more complex organic molecules.[1] Its utility spans various fields, including the development of pharmaceuticals, liquid crystals, and materials for organic electronics.[1]

Molecular Structure and Key Identifiers

The structural formula of this compound reveals a planar arrangement of aromatic rings connected by an ethynyl linker, which contributes to its thermal stability and distinct spectroscopic characteristics.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₂O[1][2][3][4][5][6]
Molecular Weight 220.27 g/mol [2][3][6][7]
IUPAC Name 1-[4-(2-phenylethynyl)phenyl]ethanone[4]
CAS Number 1942-31-0[2][4]
Melting Point 99 °C[1][3][5]
Boiling Point 377.2 °C at 760 mmHg[1][5]
Density 1.12 g/cm³[1][3]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

The Sonogashira Coupling: A Deliberate Choice

The choice of the Sonogashira coupling is predicated on its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. This makes it an ideal method for constructing the desired molecular architecture without the need for extensive protecting group strategies. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.

Sonogashira_Coupling 4-Iodoacetophenone 4-Iodoacetophenone Product This compound 4-Iodoacetophenone->Product Phenylacetylene Phenylacetylene Phenylacetylene->Product Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Product Catalyzes Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Product Co-catalyzes Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Product Activates Alkyne

Caption: Workflow of the Sonogashira coupling for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard procedure for the synthesis of this compound. The inclusion of in-process controls and characterization at each stage ensures the integrity of the synthesis.

Materials:

  • 4-Iodoacetophenone

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoacetophenone (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Add anhydrous toluene to dissolve the solids.

  • To this stirring mixture, add triethylamine (2.0 eq) followed by the dropwise addition of phenylacetylene (1.2 eq).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the filter cake with toluene.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, and its melting point should be determined.[8]

Applications in Research and Development

The unique structural features of this compound make it a versatile precursor in several areas of research and development.

Pharmaceutical and Medicinal Chemistry

The rigid, conjugated backbone of this molecule serves as a scaffold for the synthesis of novel therapeutic agents. The ketone functionality provides a reactive site for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.[9] The pyridine ring, a common pharmacophore in many FDA-approved drugs, can be incorporated through modifications of this core structure, enhancing the potential for interactions with biological targets.[9] While direct biological activity of the parent compound is not extensively documented, its derivatives are being investigated for various pharmacological activities.

Drug_Development_Pathway A This compound (Core Scaffold) B Chemical Modification (e.g., Aldol Condensation, Reductive Amination) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Sources

The Versatility of Aryl Alkynones: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Reactive Scaffold

Aryl alkynone compounds, characterized by an aromatic ring system conjugated to a carbonyl-alkyne functionality, represent a class of molecules with remarkable versatility and significant potential in diverse research applications. Their intrinsic electrophilicity, arising from the polarization of the alkyne by the adjacent carbonyl group, renders them potent Michael acceptors. This inherent reactivity is the cornerstone of their utility, enabling them to form covalent bonds with nucleophilic residues in biological macromolecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning research applications of aryl alkynones, with a particular focus on their roles as covalent enzyme inhibitors, probes for chemical biology, and scaffolds for the development of novel therapeutics. We will delve into the mechanistic underpinnings of their activity and provide practical, field-proven protocols for their synthesis and application.

Core Chemistry: Synthesis and Reactivity of the Aryl Alkynone Moiety

The synthetic accessibility of aryl alkynones is a key factor driving their exploration. Several robust methods exist for their preparation, with the Sonogashira coupling reaction being one of the most prevalent and versatile.[1] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or acyl halide provides a direct and efficient route to the aryl alkynone core.

Aryl alkynones are quintessential examples of activated alkynes, primed for nucleophilic conjugate addition.[2] The electron-withdrawing nature of the carbonyl group renders the β-carbon of the alkyne electrophilic and susceptible to attack by soft nucleophiles, most notably the thiol group of cysteine residues in proteins. This Michael addition reaction is the fundamental basis for their application as covalent inhibitors and chemical probes.[2]

Application I: Covalent Inhibition of Key Signaling Pathways

The ability of aryl alkynones to act as targeted covalent inhibitors has positioned them as valuable tools in drug discovery and chemical biology.[3][4] By forming a stable covalent bond with a specific nucleophilic residue within the active or allosteric site of a target protein, these compounds can achieve prolonged and potent inhibition.[4] This covalent mechanism can offer advantages over non-covalent inhibitors, including increased biochemical efficiency, longer duration of action, and the potential to overcome drug resistance.[5]

Targeting Inflammatory and Oxidative Stress Pathways: NF-κB and Keap1-Nrf2

Chronic inflammation and oxidative stress are implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. The NF-κB and Keap1-Nrf2 signaling pathways are central regulators of these processes, making them attractive targets for therapeutic intervention.

The NF-κB Signaling Pathway:

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[7] This liberates NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][8] Several kinases within this pathway possess reactive cysteine residues that can be targeted by covalent inhibitors. Aryl alkynones, with their electrophilic nature, have the potential to covalently modify these cysteines, thereby blocking the downstream signaling cascade.[9][10]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Aryl_Alkynone Aryl Alkynone Aryl_Alkynone->IKK_Complex Covalent Inhibition DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 1: Aryl alkynone inhibition of the NF-κB pathway.

The Keap1-Nrf2 Signaling Pathway:

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[4] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) controls the expression of a battery of cytoprotective genes.[3] Under basal conditions, Nrf2 is targeted for ubiquitination and proteasomal degradation by the Keap1-Cul3-E3 ubiquitin ligase complex.[3][5] Keap1 acts as a sensor for oxidative and electrophilic stress.[11] Covalent modification of reactive cysteine residues in Keap1 by electrophiles, such as aryl alkynones, disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.[11][12]

Keap1_Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3_E3_Ligase Cul3-E3 Ligase Keap1->Cul3_E3_Ligase Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Cul3_E3_Ligase->Nrf2 Ubiquitination Aryl_Alkynone Aryl Alkynone Aryl_Alkynone->Keap1 Covalent Modification Maf Maf Nrf2_nucleus->Maf ARE ARE Nrf2_nucleus->ARE Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression

Figure 2: Aryl alkynone activation of the Keap1-Nrf2 pathway.

Application II: Probes for Chemical Biology and Bioconjugation

The defined reactivity of aryl alkynones makes them excellent tools for chemical biology, particularly in the realms of activity-based protein profiling (ABPP) and bioconjugation.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful strategy for identifying and characterizing enzyme function directly in complex biological systems.[13][14] ABPP probes typically consist of a reactive group (the "warhead") that covalently modifies the active site of an enzyme, a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment, and a linker. Aryl alkynones can serve as effective warheads in ABPP probes designed to target enzymes with nucleophilic active site residues. The alkyne functionality can also serve a dual purpose as a handle for "click" chemistry, allowing for the subsequent attachment of a reporter tag in a highly specific and efficient manner.[13]

Bioconjugation via Thiol-Yne "Click" Chemistry

"Click" chemistry encompasses a set of biocompatible reactions that are rapid, high-yielding, and specific.[9] The thiol-yne reaction, a member of the click chemistry family, involves the addition of a thiol to an alkyne.[9] Aryl alkynones are excellent substrates for this reaction, allowing for the efficient and site-specific conjugation of biomolecules. This has broad applications in the construction of antibody-drug conjugates (ADCs), the labeling of proteins and nucleic acids, and the development of novel biomaterials.[15][16]

Application III: Scaffolds for Anticancer Drug Discovery

The antiproliferative and pro-apoptotic effects of compounds containing the α,β-unsaturated carbonyl motif, such as chalcones, are well-documented.[17][18] Aryl alkynones share this pharmacophore and have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanism of action is often multifactorial, involving the covalent inhibition of key enzymes in cancer cell signaling pathways, the induction of oxidative stress, and the disruption of protein-protein interactions.

The table below summarizes the reported anticancer activities of selected aryl alkynone and related derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 1,3-Diphenylprop-2-yn-1-oneMCF-7 (Breast)22.4[19]
2 Derivative of 1HCT116 (Colon)0.34[19]
3a Chalcone DerivativeHep-3b (Liver)>100[20]
3b Chalcone DerivativeHep-3b (Liver)3.39[20]
3d Chalcone DerivativeMOLT-4 (Leukemia)3.63[20]

Table 1: Anticancer activities of selected aryl alkynone and related chalcone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenylprop-2-yn-1-one via Acyl Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a representative aryl alkynone, 1,3-diphenylprop-2-yn-1-one, using a palladium- and copper-catalyzed Sonogashira coupling of benzoyl chloride and phenylacetylene.[1][21]

Materials:

  • Benzoyl chloride

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Slowly add benzoyl chloride (1.0 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1,3-diphenylprop-2-yn-1-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic activity of aryl alkynone compounds against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[22][23]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Aryl alkynone compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the aryl alkynone compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the aryl alkynone compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plate for 48-72 hours at 37 °C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Assessment of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of aryl alkynones by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[24][25]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Aryl alkynone compound dissolved in DMSO

  • Griess Reagent system for nitrite determination

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the aryl alkynone compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated cells, cells treated with DMSO and LPS, and cells treated with the compound alone).

  • After 24 hours, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the aryl alkynone compound compared to the LPS-stimulated control.

Conclusion and Future Perspectives

Aryl alkynones represent a privileged scaffold in modern chemical research, bridging the gap between synthetic chemistry and biology. Their inherent reactivity as Michael acceptors, coupled with their synthetic tractability, has enabled their application in diverse areas, from the development of targeted covalent inhibitors to their use as versatile tools in chemical biology. The ability to rationally design and synthesize aryl alkynones with tailored reactivity and selectivity will continue to drive their exploration as novel therapeutics for cancer and inflammatory diseases. Furthermore, their utility in bioconjugation and activity-based protein profiling will undoubtedly lead to new discoveries in our understanding of complex biological systems. As our knowledge of the proteome and the intricacies of cellular signaling expands, the targeted application of reactive chemical probes and inhibitors like aryl alkynones will become increasingly crucial in the quest for new scientific insights and therapeutic interventions.

References

  • Kim, H., Hwang, Y. S., Kim, M., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(5), 696-713.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Tuley, A., & Fast, W. (2018). The taxonomy of covalent inhibitors. Current opinion in chemical biology, 44, 67-74.
  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to rational design. Drug discovery today, 20(9), 1061-1073.
  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
  • Patel, H., & Tredwin, C. (2021). The NF-κB pathway. British Dental Journal, 230(11), 729-729.
  • Bryan, H. K., Olayanju, A., Goldring, C. E., & Park, B. K. (2013). The Nrf2 system as a potential therapeutic target for neurodegenerative diseases. Cellular and molecular life sciences, 70(19), 3421-3440.
  • Lu, M. C., Ji, J. A., Jiang, Z. Y., & You, Q. D. (2016). The Keap1-Nrf2-ARE pathway as a potential preventive and therapeutic target: an update. Medicinal research reviews, 36(5), 924-963.
  • O'Dea, E. L., & Hoffmann, A. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115.
  • Taguchi, K., Motohashi, H., & Yamamoto, M. (2011). Molecular mechanisms of the Keap1–Nrf2 pathway in stress response and cancer evolution. Genes to Cells, 16(2), 123-140.
  • Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1–Nrf2 pathway. Archives of toxicology, 85(4), 241-272.
  • Kansanen, E., Kuosmanen, S. M., Leinonen, H., & Levonen, A. L. (2013). The Keap1-Nrf2 pathway: mechanisms of activation and dysregulation in cancer. Redox biology, 1(1), 45-49.
  • Chinchilla, R., Nájera, C., & Yus, M. (2012). Metal-catalyzed reactions of alkynes in the synthesis of heterocyclic compounds. Chemical reviews, 112(11), 5084-5163.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
  • Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical reviews, 115(5), 2174-2195.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
  • Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999). Bioactivities of chalcones. Current medicinal chemistry, 6(12), 1125-1149.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
  • Reaction condition optimization for the Sonogashira coupling reaction of benzoyl chloride with phenylacetylene catalyzed by Pd-MD 3 - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. (2024, April 3). Retrieved January 4, 2026, from [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 4, 2026, from [Link]

  • van Meerloo, J., Cillero-Perez, G., & Tabernero, A. (2011). Cell viability assays. Methods in molecular biology (Clifton, N.J.), 716, 237–245.
  • I want to check anti-inflammatory activity of diet ingredients in THP1 cells. Is there any standard protocol for treatment and LPS stimulation? | ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,3-diphenylprop-2-yn-1-one (118h) from phenylacetylene... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Sonogashira coupling between benzoyl chloride and phenyl acetylene catalyzed by Cu2O NPs@g-C3N4 - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Direct Covalent Modification as a Strategy to Inhibit Nuclear Factor-Kappa B - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives. (n.d.).
  • PDF 1014.01 K - International Journal of New Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,3-diphenylprop-2-en-1-ones Possessing a Methanesulfonamido or an Azido Pharmacophore as cyclooxygenase-1/-2 Inhibitors - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids | ACS Omega. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Methodological & Application

Sonogashira coupling protocol using 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Sonogashira Coupling

Topic: High-Fidelity Synthesis of Diarylalkynes using 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one as a Core Building Block

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[2][3] This document provides a detailed protocol and scientific rationale for the use of this compound, a versatile terminal alkyne building block, in palladium and copper co-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental procedure, offer guidance on optimization, and present a troubleshooting guide to address common challenges.

Scientific Rationale and Mechanistic Overview

The Sonogashira reaction's efficacy stems from a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While copper-free versions exist to mitigate certain side reactions, the classical Pd/Cu co-catalyzed system remains widely used for its high reactivity under mild conditions.[3][6]

The Palladium Cycle (The Cross-Coupling Engine):

  • Reductive Activation: The reaction typically starts with a Palladium(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Palladium(0) species. This reduction can be effected by an amine base, a phosphine ligand, or another reactant in the mixture.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X). This is often the rate-limiting step of the entire process.[3] The reactivity of the halide is critical, following the general trend: I > OTf > Br >> Cl.[3][7]

  • Transmetalation: The resulting Pd(II) complex receives the alkynyl group from a copper acetylide intermediate, which is generated in the copper cycle.[5] This step forms a new Pd(II)-alkynyl complex and regenerates the copper catalyst.

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II)-alkynyl complex to yield the desired diarylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

The Copper Cycle (The Acetylide Shuttle):

  • Coordination & Acidification: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.[9]

  • Deprotonation: The amine base deprotonates the terminal alkyne, a process facilitated by copper coordination, to form a highly reactive copper acetylide intermediate.[5]

  • Transfer: This copper acetylide acts as the crucial shuttle, transferring the acetylide moiety to the palladium center during the transmetalation step.[10]

The ketone functionality on the this compound substrate is well-tolerated in this reaction, making it an excellent building block for creating more complex molecules with potential applications in materials science and drug discovery.[11]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_Aryl Transfer of Alkynyl Group Cu_Acetylide->CuX Regeneration Alkyne H-C≡CR' Alkyne->Cu_Acetylide

Caption: Dual Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol

This protocol details the coupling of 4-iodoanisole with this compound.

2.1. Materials and Equipment

  • Reagents:

    • This compound (M.W. 220.27 g/mol )[11]

    • 4-Iodoanisole (M.W. 234.04 g/mol )

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water

    • Brine (saturated NaCl solution)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Schlenk flask or round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere line (Argon or Nitrogen)

    • Heating mantle or oil bath

    • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Rotary evaporator

    • Column chromatography setup

2.2. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (220 mg, 1.0 mmol, 1.0 equiv.), 4-iodoanisole (257 mg, 1.1 mmol, 1.1 equiv.), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from inducing the undesired homocoupling of the alkyne (Glaser coupling).[7]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (8 mL) and anhydrous triethylamine (4 mL) via syringe. The amine serves as both the base and a co-solvent.[3]

  • Reaction Execution: Stir the resulting mixture at room temperature. The solution will typically turn from a pale yellow to a darker, hazy suspension.

  • Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). Spot the reaction mixture against the starting materials. The reaction is complete when the starting aryl halide spot has been consumed (typically 4-8 hours for an activated iodide).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product, 1-[4-((4-methoxyphenyl)ethynyl)phenyl]ethanone.

2.3. Characterization

  • ¹H NMR & ¹³C NMR: Confirm the structure and purity of the final product. The disappearance of the terminal alkyne proton signal and the appearance of signals corresponding to the newly coupled aromatic ring are indicative of success.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Melting Point: Compare with literature values if available. The melting point of the starting material, this compound, is approximately 99°C.[11][12]

Data Presentation: Optimizing Reaction Parameters

The success and efficiency of the Sonogashira coupling are highly dependent on the chosen substrates and conditions. The following table summarizes key variables and their expected impact on the reaction.

ParameterVariationEffect on Reactivity & RationaleCitation
Aryl Halide (Ar-X) Ar-IHighest Reactivity: Weaker C-X bond facilitates faster oxidative addition. Reactions often proceed at room temperature.[3][7]
Ar-BrModerate Reactivity: Stronger C-Br bond typically requires heating (e.g., 60-80°C) to drive oxidative addition.[7][13]
Ar-ClLowest Reactivity: Very strong C-Cl bond requires specialized, highly active catalysts (e.g., with bulky, electron-rich phosphine or NHC ligands) and higher temperatures.[4][6]
Catalyst System Standard Pd/Cu Good for most iodides and bromides. CuI increases reactivity but can promote homocoupling.[1]
Copper-Free Preferred when Glaser homocoupling is a significant issue. May require a stronger base or different ligand system to facilitate alkyne deprotonation.[6][14]
Base Amine (Et₃N, DIPEA)Acts as both base and solvent/co-solvent. Neutralizes the HX byproduct.[3]
Inorganic (K₂CO₃, Cs₂CO₃)Can be used in copper-free systems, often in polar aprotic solvents like DMF or acetonitrile.[3][14]
Solvent THF, Toluene, DioxaneCommon choices for dissolving organic substrates. Must be anhydrous and degassed.[7][15]
DMF, NMPMore polar solvents that can be useful for less soluble substrates or challenging couplings.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)Citation
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Impure starting materials.3. Insufficiently inert atmosphere.4. Aryl halide is unreactive (e.g., a chloride).1. Use fresh, high-quality catalysts. Ensure CuI is off-white, not green/brown.2. Purify starting materials.3. Thoroughly degas the solvent and maintain a positive inert gas pressure.4. For Ar-Br/Cl, increase temperature and/or switch to a more active catalyst/ligand system.[7][16]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition. Often caused by impurities, oxygen, or an inappropriate solvent (anecdotally, THF can sometimes promote it).1. Ensure all reagents and solvents are pure and anhydrous.2. Maintain strict anaerobic conditions.3. Consider switching to a different solvent like DMF or toluene.[7][15]
Significant Homocoupling (Glaser Product) Presence of oxygen reacting with the copper acetylide intermediate.1. Rigorously degas the reaction mixture.2. Add the terminal alkyne slowly to the reaction mixture.3. Switch to a copper-free protocol.[7][16][17]
Reaction Stalls Catalyst deactivation over time.If monitoring shows the reaction has stopped, careful addition of a small, fresh portion of the palladium catalyst under inert atmosphere may restart it.

Safety Precautions

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Copper iodide is a potential irritant. Triethylamine is flammable and has a strong odor.

  • Inert Gas: Use caution when working with pressurized gas cylinders. Ensure proper regulation and secure handling.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 4, 2026.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 4, 2026.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026.
  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). Organometallics.
  • The Sonogashira coupling reaction mechanism. (n.d.).
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Sonogashira troubleshooting help needed. (2020). Reddit.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters.
  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (n.d.). MDPI.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (n.d.). PubMed Central.
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
  • Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved January 4, 2026.
  • This compound. (n.d.). Chembase.cn. Retrieved January 4, 2026.
  • What is the best procedure for Sonogashira coupling? (2014).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry.
  • This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026.
  • Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. (n.d.). The Royal Society of Chemistry.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (n.d.). Impactfactor.
  • This compound. (n.d.). ChemicalBook. Retrieved January 4, 2026.
  • Sonogashira Coupling. (n.d.). SynArchive. Retrieved January 4, 2026.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central.

Sources

Topic: Friedel-Crafts Acylation Reactions Involving 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a powerful and direct method for the formation of aryl ketones.[1][2][3] These ketones are not only valuable final products but also serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This application note addresses the specific challenges and protocols associated with the Friedel-Crafts acylation of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one. The primary focus is on the significant synthetic hurdle posed by the substrate's electronic properties—namely, the presence of a strongly deactivating acetyl group. We provide a detailed experimental protocol for attempting this challenging transformation under forced conditions, critically analyze the expected outcomes, and discuss the underlying mechanistic principles that govern the reaction's feasibility. Furthermore, this guide offers expert insight into alternative, strategically sound synthetic approaches that circumvent the limitations of direct acylation on a deactivated aromatic ring, empowering researchers to make more effective decisions in the design of synthetic routes for complex poly-aromatic molecules.

Part 1: Mechanistic Principles and Strategic Challenges

The Foundational Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[7][8] The process is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and involves an acyl chloride or anhydride as the acylating agent. The reaction proceeds through three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating the formation of a highly electrophilic, resonance-stabilized acylium ion.[9][10][11]

  • Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the aromaticity of the ring to yield the final aryl ketone product and regenerate the Lewis acid catalyst.[10][11]

However, in practice, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation requires the use of stoichiometric or greater amounts of the catalyst, which is only liberated during aqueous workup.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution AcylChloride R-CO-Cl Complex [R-CO-Cl]⁺-AlCl₃⁻ AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon Benzene Arene (Ar-H) AlCl4 AlCl₄⁻ SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion Product Ar-CO-R (Aryl Ketone) SigmaComplex->Product - H⁺ (via AlCl₄⁻) Product->Product HCl_AlCl3 HCl + AlCl₃ G Start Assemble and Flame-Dry Glassware under Inert Atmosphere Add_AlCl3 Add Anhydrous AlCl₃ and DCM Start->Add_AlCl3 Cooling Cool Flask to 0°C Add_Acyl Dropwise Addition of Benzoyl Chloride Solution Cooling->Add_Acyl Add_AlCl3->Cooling Add_Substrate Dropwise Addition of Substrate Solution Add_Acyl->Add_Substrate Reaction Reflux for 12-24h (Monitor by TLC) Add_Substrate->Reaction Quench Quench Reaction on Ice / conc. HCl Reaction->Quench Extract Separate Organic Layer Extract Aqueous Layer w/ DCM Quench->Extract Wash Wash Combined Organics (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over MgSO₄ Filter and Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify End Characterize Product Purify->End

References

Application Notes and Protocols: The Strategic Use of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one in the Synthesis of Advanced Tolane-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one as a pivotal intermediate in the synthesis of tolane-based liquid crystals. Tolane derivatives are a significant class of mesogenic compounds, prized for their rigid molecular structure, high birefringence, and thermal stability, which are critical for applications in advanced display technologies and optoelectronic devices.[1] This guide details the synthesis of the core intermediate via the Sonogashira coupling reaction, provides protocols for its subsequent functionalization into calamitic liquid crystals, and outlines the essential characterization techniques for verifying mesomorphic behavior.

Introduction: The Tolane Core and its Significance

The this compound moiety, also known as 4'-(phenylethynyl)acetophenone, represents a strategic building block for constructing high-performance liquid crystals. Its molecular architecture consists of a diphenylacetylene (tolane) core, which provides the requisite structural rigidity and π-conjugation essential for forming anisotropic liquid crystalline phases.[2] The presence of the terminal acetyl group offers a versatile chemical handle for subsequent molecular elongation and functionalization, allowing for the systematic tailoring of mesomorphic properties.

The primary advantages of tolane-based liquid crystals include:

  • High Birefringence (Δn): The extended π-conjugated system of the tolane core leads to a large anisotropy of molecular polarizability, resulting in materials with high birefringence, a crucial property for devices like spatial light modulators and polymer-dispersed liquid crystal (PDLC) displays.[3]

  • Wide Nematic Range: Appropriate structural modification can lead to materials that exhibit a stable nematic phase over a broad temperature range.

  • Low Viscosity: Compared to other highly conjugated systems, some tolane derivatives can be engineered to have relatively low viscosity, enabling faster switching times in electro-optical devices.

This guide focuses on the practical synthesis and application of the title compound, providing both the procedural steps and the underlying scientific rationale.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material's properties is fundamental. This compound is a stable, solid compound at room temperature.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂O[4][5]
Molecular Weight 220.27 g/mol [4][5]
Melting Point 99 °C[4][6]
Boiling Point 377.2 °C (Predicted)[4][7]
Density 1.12 g/cm³ (Predicted)[4][7]
Appearance Colorless to yellow or brown solid[7]

Synthesis of the Tolane Core: The Sonogashira Coupling

The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond in the tolane core is the Sonogashira cross-coupling reaction.[8][9] This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

For the synthesis of this compound, the reaction couples 4-iodoacetophenone (or 4-bromoacetophenone) with phenylacetylene.

Caption: Sonogashira coupling workflow for core synthesis.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis.

A. Materials & Equipment:

  • Reagents: 4-iodoacetophenone, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF, anhydrous).

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon gas line, standard glassware for work-up and purification, rotary evaporator, column chromatography setup (silica gel).

B. Experimental Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen or argon. This is crucial to prevent the oxidative homocoupling of phenylacetylene (Glaser coupling) and to protect the Pd(0) active catalyst from oxidation.[11]

  • Reagent Addition: To the flask, add 4-iodoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Then, add anhydrous THF and triethylamine (2.0 eq) via syringe. The amine acts as both the base to neutralize the HI formed during the reaction and as a solvent.[9]

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature. Phenylacetylene is a liquid and easier to handle than acetylene gas.[12]

  • Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues and ammonium salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with the literature value (99 °C).[4][6]

From Intermediate to Mesogen: Crafting the Liquid Crystal

This compound is a precursor, not a liquid crystal itself. To induce mesomorphism, the molecule must be elongated, typically by attaching a flexible alkyl or alkoxy chain to the core. This creates the necessary aspect ratio (length-to-width) for forming calamitic (rod-like) phases. The acetyl group is the key site for this modification.

Caption: General workflow for converting the core to a liquid crystal.

Protocol 2: Synthesis of a Tolane-Ester Liquid Crystal (Exemplary)

This protocol demonstrates the conversion of the ketone to an ester with a hexyl chain.

A. Step 1: Reduction of the Ketone to an Alcohol

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and methanol in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the mixture for 2-3 hours at room temperature. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to obtain the crude alcohol, 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-ol, which can be used in the next step, sometimes without further purification.

B. Step 2: Esterification to Attach the Flexible Tail

  • Setup: Dissolve the alcohol from Step 1 (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere in an ice bath.

  • Acylation: Add hexanoyl chloride (1.2 eq) dropwise. The pyridine acts as a base to neutralize the HCl generated.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent and purify the final product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the target liquid crystal.

Characterization of Liquid Crystalline Properties

Once synthesized, the final compound must be analyzed to confirm its mesomorphic properties.

  • Differential Scanning Calorimetry (DSC): This is the primary technique for identifying phase transition temperatures.[13] A typical DSC thermogram will show endothermic peaks corresponding to the crystal-to-mesophase (melting) and mesophase-to-isotropic liquid (clearing) transitions upon heating.

  • Polarized Optical Microscopy (POM): POM allows for the visual identification of liquid crystal phases by observing their unique optical textures.[13] For example, a nematic phase will typically exhibit a schlieren or marbled texture. Observing these textures between the melting and clearing points determined by DSC provides definitive proof of a liquid crystalline phase.

Structure-Property Relationships: An Example

The length of the terminal alkyl chain significantly influences the mesomorphic properties. Generally, as the chain length increases, the clearing point may decrease, and there is often a greater tendency to form more ordered smectic phases in addition to or instead of the nematic phase.

Compound (R = Alkyl Chain)Melting Point (°C)Clearing Point (°C)Mesophase(s)
R = C₄H₉85125Nematic
R = C₅H₁₁82122Nematic
R = C₆H₁₃79118Smectic A, Nematic
R = C₇H₁₅78115Smectic A, Nematic
(Note: Data are representative and illustrative of typical trends.)

Conclusion

This compound is a highly valuable and versatile building block in the field of liquid crystal synthesis. Its straightforward preparation via Sonogashira coupling and the reactive nature of its acetyl group provide a robust platform for developing a wide array of tolane-based mesogens. By carefully selecting the modification strategy and the length and nature of the terminal chains, researchers can precisely tune the resulting material's properties—such as phase transition temperatures, birefringence, and dielectric anisotropy—to meet the demanding requirements of modern optical and display applications.[14][15]

References

  • Synthesis of Asymmetric Tolane Liquid Crystals for Display Application. (n.d.). SPIE Digital Library. Retrieved January 4, 2026, from [Link]

  • This compound Request for Quotation. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

  • Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. (2024). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). ChemSrc. Retrieved January 4, 2026, from [Link]

  • Synthesis and thermotropic behaviour of liquid crystals containing tolane-based mesogenic units. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from [Link]

  • Twieg, R. J., et al. (1996). Tolane oligomers: Model thermotropic liquid crystals. IBM Research. Retrieved January 4, 2026, from [Link]

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. (2024). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • Chapter 5. Liquid Crystals. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity. (2021). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Liu, B. Y., et al. (2010). Green Synthesis of Liquid Crystal Intermediates the Preparation of Phenylacetylenes in Ionic Liquids. Scientific.Net. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • Song, Q., et al. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • Chen, R., et al. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Sekine, C., et al. (2001). High Birefringence Phenylacetylene Liquid Crystals with Low Viscosity. Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • Preparation and properties of high birefringence phenylacetylene isothiocyanato-based blend liquid crystals. (2022). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

  • Synthesis and properties of some novel high birefringence phenylacetylene liquid crystal materials with lateral substituents. (2001). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Tolane derivatives and liquid crystalline medium. (n.d.). Google Patents.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Phenylacetylene. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Phase transitions in liquid crystals. (n.d.). Stanford University. Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols: 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one in Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Organic Electronics

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, also known as 4'-(phenylethynyl)acetophenone, is a fascinating molecule at the intersection of synthetic chemistry and materials science. Its rigid, conjugated structure, featuring a central phenylethynyl linkage, offers a robust scaffold for the construction of advanced optoelectronic materials. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, offering researchers and materials scientists a technical resource to explore its utility in next-generation electronic and photonic devices. While direct integration into high-performance devices is an emerging area of research, its role as a key synthetic intermediate and a building block for functional polymers and liquid crystals is well-established[1]. The presence of both an ethynyl group and a ketone functionality makes it particularly amenable to a variety of chemical modifications, such as the Sonogashira coupling reaction, allowing for the extension of its π-conjugated system[1].

Molecular and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in materials science.

PropertyValueReference
CAS Number 1942-31-0[2][3]
Molecular Formula C₁₆H₁₂O[2][3]
Molecular Weight 220.27 g/mol [2]
Melting Point 99 °C[1]
Boiling Point 377.2 °C at 760 mmHg[1]
Appearance Colorless to white to yellow to brown solid[1]

Molecular Structure:

R1 4-Bromoacetophenone P1 This compound R1->P1 + R2 Cat Pd(CH3CN)2Cl2, cataCXium A Base Cs2CO3 Solvent 1,4-Dioxane, Room Temp R2 Phenylacetylene P2 HBr

Caption: Synthesis via Sonogashira coupling.

Materials:

  • p-Bromoacetophenone

  • Phenylacetylene

  • Pd(CH₃CN)₂Cl₂ (Palladium(II) bis(acetonitrile) dichloride)

  • cataCXium A (Di(1-adamantyl)-n-butylphosphine)

  • Cs₂CO₃ (Cesium carbonate)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Hexane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add p-bromoacetophenone (1.0 equiv), Cs₂CO₃ (1.0 equiv), Pd(CH₃CN)₂Cl₂ (1.0 mol%), and cataCXium A (2.0 mol%).

  • Solvent and Reactant Addition: Add anhydrous 1,4-dioxane to the flask. Stir the mixture for a few minutes to ensure homogeneity. Then, add phenylacetylene (1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 24-48 hours), quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: The final product, this compound, is typically obtained as a white solid with a high yield (e.g., 96%).[4] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical and Electrochemical Properties: A Prospective Analysis

The optoelectronic properties of a material are dictated by its photophysical and electrochemical characteristics. While comprehensive data for this compound is not extensively published, we can infer its potential and outline the necessary characterization protocols.

Fluorescence:

A key reported property is its extremely low fluorescence quantum yield, which is less than 0.001.[5][6] This suggests that the excited state deactivates primarily through non-radiative pathways, such as intersystem crossing to the triplet state or internal conversion. This property could make it a suitable candidate as a triplet sensitizer or a host material in phosphorescent organic light-emitting diodes (OLEDs), where efficient energy transfer to a phosphorescent guest is desired.

Protocol for Photophysical Characterization:

  • UV-Visible Absorption Spectroscopy:

    • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

    • Record the absorption spectra to determine the absorption maxima (λmax) and the molar extinction coefficient (ε). This provides insight into the electronic transitions.

  • Photoluminescence Spectroscopy:

    • Using the same solutions, record the emission spectra by exciting at the absorption maxima.

    • Determine the emission maxima (λem) and calculate the Stokes shift.

    • Measure the photoluminescence quantum yield (ΦPL) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

  • Phosphorescence and Time-Resolved Spectroscopy:

    • To investigate the triplet state, perform low-temperature (77 K) phosphorescence measurements.

    • Use time-resolved photoluminescence spectroscopy to determine the excited-state lifetime (τ).

Electrochemical Properties:

The electrochemical properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for designing and predicting the performance of optoelectronic devices. These can be determined using cyclic voltammetry.

Protocol for Electrochemical Characterization:

  • Cyclic Voltammetry (CV):

    • Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire).

    • Record the cyclic voltammogram and determine the onset oxidation (Eox) and reduction (Ered) potentials.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = - (Eox - Eferrocene + 4.8)

      • LUMO (eV) = - (Ered - Eferrocene + 4.8) (where Eferrocene is the oxidation potential of the ferrocene/ferrocenium redox couple used as an internal standard).

Potential Applications in Optoelectronic Devices

Given its structural features and known properties, this compound can be envisioned for several roles in optoelectronic materials.

1. Building Block for Conjugated Polymers:

The ethynyl and bromo- (or other halide) precursors to this molecule are ideal monomers for polymerization via Sonogashira coupling. The resulting polymers would possess a highly conjugated backbone, which is essential for charge transport in organic field-effect transistors (OFETs) and the active layer of organic photovoltaic (OPV) devices. The acetophenone group can be further functionalized to tune the polymer's solubility and electronic properties.

2. Host Material in Phosphorescent OLEDs (PhOLEDs):

The low fluorescence quantum yield and the presumed efficient intersystem crossing make this molecule a candidate for a host material in PhOLEDs. A high triplet energy level would be required to efficiently transfer energy to the phosphorescent guest emitter.

Workflow for Device Fabrication and Characterization:

cluster_0 Device Fabrication cluster_1 Device Characterization A Substrate Cleaning B Deposition of Hole Injection Layer (HIL) A->B C Deposition of Hole Transport Layer (HTL) B->C D Deposition of Emissive Layer (EML) (Host: this compound + Guest) C->D E Deposition of Electron Transport Layer (ETL) D->E F Deposition of Electron Injection Layer (EIL) E->F G Cathode Deposition F->G H Current-Voltage-Luminance (J-V-L) Characteristics G->H I Electroluminescence (EL) Spectrum H->I J External Quantum Efficiency (EQE) H->J K Device Lifetime J->K

Caption: General workflow for OLED fabrication and testing.

Protocol for a Generic OLED Fabrication:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). A typical device structure could be: ITO / Hole Injection Layer (e.g., PEDOT:PSS) / Hole Transport Layer (e.g., TAPC) / Emissive Layer (Host: this compound doped with a phosphorescent guest) / Electron Transport Layer (e.g., TPBi) / Electron Injection Layer (e.g., LiF) / Aluminum (Al) cathode.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential in the field of optoelectronics. Its straightforward synthesis, rigid conjugated structure, and versatile functional groups make it an attractive building block for more complex functional materials. While its own photophysical properties may not be ideal for direct emissive applications, they suggest its suitability for roles such as a host material in PhOLEDs. Further research is warranted to fully characterize its photophysical and electrochemical properties and to explore its incorporation into functional polymers and devices. The protocols and insights provided in this guide aim to facilitate such future investigations, paving the way for the development of novel organic electronic materials.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Kotha, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(33), 20965-20977. Available at: [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. Available at: [Link]

  • LookChem. Cas 1942-31-0,this compound. Available at: [Link]

Sources

Synthesis of Novel Polymers from 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Acetylenic Ketone Monomers

The convergence of π-conjugated systems with functional carbonyl groups within a single monomeric unit, such as 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one, presents a compelling opportunity for the development of novel polymeric materials. The unique electronic and structural characteristics of this monomer, arising from the interplay between the phenylethynyl moiety and the acetyl group, pave the way for polymers with tailored optical, electronic, and chemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel polymers from this promising monomer. We will delve into the mechanistic underpinnings of various polymerization strategies, offer detailed, field-proven protocols, and explore the potential applications of the resulting materials.

Monomer Overview: this compound

This compound is a solid organic compound with a molecular weight of 220.27 g/mol and a melting point of approximately 99°C[1]. Its structure, featuring a terminal phenylacetylene group and a para-substituted acetophenone, makes it a versatile building block for polymer synthesis. The phenylethynyl group provides a site for polymerization, leading to a conjugated polymer backbone, while the ketone functionality offers a reactive handle for post-polymerization modification or can influence the polymer's properties through its electronic and steric effects. This monomer is a key intermediate in the synthesis of more complex molecules for applications in organic electronics and photovoltaics[1].

Key Structural Features and Reactivity:

  • Phenylethynyl Group: The carbon-carbon triple bond is the primary site for polymerization, particularly through coordination-insertion or metathesis mechanisms.

  • Acetyl Group: The ketone functionality is an electron-withdrawing group that can influence the reactivity of the triple bond. It also serves as a potential site for post-polymerization modifications, such as crosslinking or the attachment of other functional moieties.

  • Conjugated System: The aromatic rings and the ethynyl linker form a conjugated system, which is expected to impart desirable optoelectronic properties to the resulting polymers.

Polymerization Strategies: A Multi-faceted Approach

The synthesis of polymers from this compound can be approached through several distinct polymerization methodologies. The choice of method will significantly impact the polymer's structure, molecular weight, and properties.

Chain-Growth Polymerization: Crafting High Molecular Weight Conjugated Polymers

Chain-growth polymerization, particularly using transition metal catalysts, is a powerful technique for producing high molecular weight, stereoregular poly(phenylacetylene) derivatives[2][3]. Rhodium(I) complexes have emerged as particularly effective catalysts for the polymerization of phenylacetylenes, often proceeding through a coordination-insertion mechanism[3][4].

Mechanism of Rhodium(I)-Catalyzed Polymerization:

The polymerization is initiated by the reaction of the rhodium(I) catalyst with the monomer to form a rhodium-alkynyl species. Subsequent insertion of monomer molecules into the rhodium-carbon bond propagates the polymer chain. The stereochemistry of the resulting polymer, typically cis-transoidal, is often controlled by the catalyst system[3].

G Monomer This compound Initiation Initiation: Formation of Rh-alkynyl species Monomer->Initiation Catalyst Rh(I) Catalyst e.g., [Rh(nbd)Cl]2 Catalyst->Initiation Propagation Propagation: Monomer Insertion Initiation->Propagation Propagation->Propagation Termination Termination/ Chain Transfer Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Diagram 1: Rhodium-Catalyzed Chain-Growth Polymerization Workflow.

This protocol describes the synthesis of poly(this compound) using a rhodium(I) catalyst, adapted from established procedures for phenylacetylene polymerization[4][5].

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]2 (di-μ-chloro-bis(norbornadiene)dirhodium(I)) (catalyst precursor)

  • Triethylamine (Et3N) (co-catalyst/base)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh this compound (e.g., 220 mg, 1.0 mmol) and [Rh(nbd)Cl]2 (e.g., 2.3 mg, 0.005 mmol, for a 100:1 monomer to Rh ratio) into separate Schlenk flasks.

  • Solvent Addition: Add anhydrous THF (e.g., 4.0 mL) to the monomer flask and stir until fully dissolved. Add anhydrous THF (e.g., 1.0 mL) to the catalyst precursor flask.

  • Co-catalyst Addition: To the catalyst solution, add triethylamine (e.g., 14 μL, 0.1 mmol). Stir for 10 minutes at room temperature to activate the catalyst. The solution should turn from yellow to a darker color.

  • Polymerization Initiation: Using a gas-tight syringe, transfer the activated catalyst solution to the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution is expected to increase as the polymerization progresses.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol (e.g., 1 mL). Pour the viscous polymer solution into a large volume of methanol (e.g., 100 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Self-Validation:

  • Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). 1H and 13C NMR spectroscopy should be used to confirm the polymer structure. The disappearance of the acetylenic proton signal in the 1H NMR spectrum is a key indicator of successful polymerization. FTIR spectroscopy can confirm the presence of the ketone carbonyl group and the conjugated backbone.

  • Expected Outcome: A yellow to orange solid polymer, soluble in common organic solvents like THF, chloroform, and toluene. The molecular weight and PDI will depend on the specific reaction conditions.

Parameter Expected Value Characterization Technique
Mn10,000 - 100,000 g/mol GPC
Mw/Mn (PDI)1.5 - 3.0GPC
AppearanceYellow to orange solidVisual
SolubilitySoluble in THF, CHCl3, TolueneSolubility Tests

Table 1: Expected Properties of Rhodium-Catalyzed Polymer.

Step-Growth Polymerization: A Pathway to Defined Structures

Step-growth polymerization offers an alternative route to polymers from acetylenic monomers, often leading to more defined structures. Sonogashira coupling polymerization, a palladium-catalyzed cross-coupling reaction between a dihaloarene and a diethynylarene, is a powerful tool for synthesizing poly(arylene ethynylene)s (PAEs)[6][7]. While the monomer itself is not a difunctional A-B type monomer for direct step-growth polymerization, it can be chemically modified to participate in an A-A/B-B type polycondensation. For instance, the monomer could be brominated at the acetyl-bearing phenyl ring to create a dibromo-monomer, which can then be polymerized with a diethynyl comonomer. A more direct, albeit hypothetical, approach would involve the self-polycondensation of a modified monomer bearing both a halo and an ethynyl group.

Conceptual Step-Growth Polymerization via Sonogashira Coupling:

G cluster_0 Monomer Modification cluster_1 Polymerization Monomer This compound Modification Chemical Modification (e.g., Bromination) Monomer->Modification DifunctionalMonomer Difunctional Monomer (A-B or A-A type) Modification->DifunctionalMonomer Polymerization Sonogashira Polycondensation DifunctionalMonomer->Polymerization Catalyst Pd/Cu Catalyst Catalyst->Polymerization Polymer Poly(arylene ethynylene) Polymerization->Polymer

Sources

Application Notes & Protocols: The Strategic Utility of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one (CAS No. 1942-31-0), a pivotal intermediate in modern pharmaceutical development. Characterized by an aryl alkynone structure, this compound's unique electronic and steric properties make it a highly valuable building block for complex molecular architectures.[1] We will detail a robust protocol for its synthesis via Sonogashira coupling and demonstrate its application as a precursor in the synthesis of scaffolds for targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is an organic compound featuring a phenylacetylene substituent at the para-position of an acetophenone scaffold.[1] This arrangement confers a rigid, linear, and planar geometry, which is highly advantageous for targeted interactions with biological macromolecules like enzyme active sites.[1] The presence of both a terminal alkyne and a ketone functional group offers orthogonal reactivity, allowing for sequential, selective modifications. These characteristics make it a sought-after intermediate for creating diverse molecular libraries and, specifically, for synthesizing potent and selective inhibitors for various protein kinases, which are crucial targets in oncology and inflammation research.[1][2]

Compound Profile and Physicochemical Data

A thorough understanding of the intermediate's properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1942-31-0[1][3]
IUPAC Name 1-[4-(2-phenylethynyl)phenyl]ethanone[1][3]
Molecular Formula C₁₆H₁₂O[3]
Molecular Weight 220.27 g/mol [3]
Appearance Colorless to white to yellow-brown solid[2]
Melting Point 97-99 °C[2][4][5]
Storage Room temperature, dry, sealed[2]

Structural Confirmation: The identity and purity of the synthesized intermediate should be rigorously confirmed using standard analytical techniques. Proton and Carbon-13 NMR spectroscopy will confirm the molecular structure and connectivity, while Infrared (IR) spectroscopy will verify the presence of key functional groups (C=O stretch of the ketone, C≡C stretch of the alkyne).[2][4] High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment.

Synthesis Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

The most direct and widely employed method for preparing this compound is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[6][7] The protocol described herein utilizes 1-(4-iodophenyl)ethanone and phenylacetylene, leveraging a dual-catalyst system of palladium and copper(I) iodide.[8]

Causality of Reagent Choice:

  • Palladium Catalyst (PdCl₂(PPh₃)₂): The palladium complex is the core of the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination of the final product.[8]

  • Copper(I) Iodide (CuI) Co-catalyst: CuI reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne, allowing the reaction to proceed under much milder conditions (e.g., room temperature) than copper-free variants.[8]

  • Amine Base (Triethylamine, Et₃N): The base serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the hydrogen iodide (HI) generated during the reaction, preventing catalyst deactivation.[6][7]

  • Solvent (Tetrahydrofuran, THF): Anhydrous THF is an excellent solvent for this reaction, as it effectively dissolves the organic substrates and catalysts while being relatively inert to the reaction conditions. An inert atmosphere is crucial to protect the Pd(0) species, which is susceptible to oxidation.

Detailed Step-by-Step Protocol
  • Reactor Setup: To a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(4-iodophenyl)ethanone (1.0 eq), copper(I) iodide (0.02 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL per mmol of aryl iodide) via syringe, followed by triethylamine (2.5 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture over 5 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield this compound as a solid.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and melting point analysis to confirm its identity and purity.

Synthesis Workflow Diagram

Sonogashira_Coupling Start Reactants: - 1-(4-Iodophenyl)ethanone - Phenylacetylene - PdCl₂(PPh₃)₂ / CuI - Et₃N in THF Setup Step 1: Reactor Setup (Dry flask, N₂ atmosphere) Start->Setup Charge Reactor Reaction Step 2: Reaction (Stir at RT, 12-18h) Setup->Reaction Add Reagents Monitoring Step 3: Monitoring (TLC / LC-MS) Reaction->Monitoring Sample & Analyze Monitoring->Reaction Continue if incomplete Workup Step 4: Work-up (Filter through Celite, Concentrate) Monitoring->Workup Proceed upon completion Purification Step 5: Purification (Silica Gel Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Solid

Caption: Workflow for the Sonogashira synthesis of the target intermediate.

Application Protocol: Synthesis of a Kinase Inhibitor Scaffold

The synthesized this compound serves as a key precursor for more complex heterocyclic systems found in many kinase inhibitors. Cyclin-dependent kinases (CDKs) are a family of enzymes critical for cell cycle progression, and their dysregulation is a hallmark of cancer.[9] Consequently, CDK inhibitors are a major focus of anticancer drug development.[9][10]

This protocol outlines a representative transformation of the intermediate's ketone functionality to form a substituted pyrimidine, a core scaffold in numerous CDK inhibitors.[10][11] This is achieved through a condensation reaction with a guanidine derivative.

Detailed Step-by-Step Protocol
  • Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The reaction involves the initial formation of an imine followed by intramolecular cyclization and aromatization to form the 2-aminopyrimidine ring.

  • Monitoring: Track the disappearance of the starting ketone via TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-methyl-6-(4-(phenylethynyl)phenyl)pyrimidin-2-amine scaffold.

Pharmaceutical Scaffold Synthesis Workflow

Scaffold_Synthesis Intermediate Intermediate: This compound Condensation Step 1: Condensation - Guanidine HCl - Sodium Ethoxide - Ethanol, Reflux Intermediate->Condensation React Cyclization Step 2: Intramolecular Cyclization & Aromatization Condensation->Cyclization In situ Isolation Step 3: Work-up & Isolation (Precipitation & Filtration) Cyclization->Isolation Upon completion Scaffold Product: 2-Aminopyrimidine Scaffold (Kinase Inhibitor Core) Isolation->Scaffold After Purification

Caption: Transformation of the intermediate into a pyrimidine-based scaffold.

Safety and Handling

This compound is classified as an irritant.[12]

  • Hazards: Irritating to eyes, respiratory system, and skin.[12] May be harmful if swallowed.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

Conclusion

This compound is a strategically important intermediate whose value lies in its straightforward synthesis and the versatile reactivity of its functional groups. The Sonogashira coupling provides a reliable and high-yielding route to its production. Subsequent transformations, such as the condensation reaction demonstrated here, allow for the rapid construction of complex heterocyclic scaffolds that are central to the design of modern targeted pharmaceuticals, particularly in the ever-expanding field of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful building block in their drug discovery programs.

References

  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API.
  • Benchchem. This compound.
  • Google Patents. CN109734661B - Synthetic method of lenvatinib.
  • Google Patents. CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • Patsnap Eureka. Preparation method of lenvatinib and preparation method of lenvatinib intermediate.
  • ResearchGate. (2025, January). Three-step synthesis of lenvatinib 50 synthesized from simple starting....
  • MySkinRecipes. This compound.
  • Santa Cruz Biotechnology. This compound | CAS 1942-31-0.
  • Chemical Synthesis. CAS#:1942-31-0 | this compound.
  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313.
  • University of Debrecen. Flow Chemistry: Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • SynArchive. Sonogashira Coupling.
  • PubMed Central. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy.
  • National Institutes of Health. (2023, January 19). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
  • The Royal Society of Chemistry. Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PubMed Central. (2024, July 16). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors.
  • Hoffman Fine Chemicals. CAS 1942-31-0 | 1-(4-(Phenylethynyl)phenyl)ethan-1-one.

Sources

Application Notes and Protocols for the Derivatization of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and validated protocols for the chemical derivatization of the ketone group in 1-[4-(2-phenylethynyl)phenyl]ethan-1-one. This molecule, featuring a terminal phenylethynyl group, serves as a valuable building block in medicinal chemistry and materials science. Derivatization of its ketone functionality enables a wide range of applications, including bio-conjugation, analytical detection, and the synthesis of more complex molecular architectures. This document outlines procedures for oximation, hydrazone formation, and reductive amination, complete with mechanistic insights, step-by-step protocols, and expected characterization data for the resulting derivatives.

Introduction: Strategic Derivatization of an Alkynyl Ketone

1-[4-(2-Phenylethynyl)phenyl]ethan-1-one is a bifunctional molecule of significant interest. Its phenylethynyl group can participate in "click" chemistry reactions, such as the copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloadditions, making it a prime candidate for bioorthogonal labeling and materials science applications[1][2]. The acetyl group, a simple ketone, provides a versatile handle for a different set of chemical transformations. Derivatizing this ketone can serve several strategic purposes:

  • Introduction of New Functionality: Converting the ketone to an oxime, hydrazone, or amine introduces nucleophilic nitrogen atoms, which can be used for subsequent chemical modifications.

  • Modulation of Physicochemical Properties: Derivatization alters the polarity, solubility, and steric profile of the molecule, which can be crucial for optimizing its performance in biological or material systems.

  • Analytical Enhancement: Attaching a chromophoric or fluorophoric group via derivatization can significantly improve the limit of detection in analytical techniques like HPLC.

  • Therapeutic Scaffolding: Acetophenone derivatives are widely used as precursors in the synthesis of heterocyclic compounds with diverse biological activities[3][4][5].

This guide provides researchers, scientists, and drug development professionals with a robust framework for the controlled chemical modification of the ketone moiety in 1-[4-(2-phenylethynyl)phenyl]ethan-1-one, while preserving the integrity of the valuable phenylethynyl group.

Foundational Principles of Ketone Derivatization

The carbonyl carbon of the ketone in 1-[4-(2-phenylethynyl)phenyl]ethan-1-one is electrophilic and susceptible to nucleophilic attack. The phenylethynyl substituent is conjugated with the phenyl ring, which in turn is conjugated with the carbonyl group. This extended conjugation influences the reactivity of the ketone. The acetyl group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution, but this effect has minimal impact on the direct reactivity of the carbonyl group itself. The primary derivatization reactions discussed herein involve the nucleophilic addition of nitrogen-based reagents to the carbonyl carbon, followed by dehydration.

Protocol I: Oximation of 1-[4-(2-Phenylethynyl)phenyl]ethan-1-one

Oximation is the reaction of a ketone with hydroxylamine to form an oxime. This reaction is typically acid-catalyzed and results in the formation of a C=N bond. Oximes are stable compounds and can serve as intermediates for further reactions, such as the Beckmann rearrangement. For analytical purposes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to create derivatives suitable for sensitive GC-MS analysis[6].

Rationale for Experimental Choices

The protocol described below is adapted from standard procedures for the synthesis of acetophenone oxime. A mild acid catalyst is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic hydroxylamine. The reaction is carried out in an alcoholic solvent to ensure the solubility of both the ketone and the hydroxylamine hydrochloride salt, as well as the base used to liberate the free hydroxylamine.

Experimental Workflow for Oximation

Oximation_Workflow Start Start: 1-[4-(2-phenylethynyl)phenyl]ethanone Reagents Add Hydroxylamine HCl & Sodium Acetate in Ethanol/Water Start->Reagents Reaction Reflux for 1-2 hours Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to RT, Add Water Monitoring->Workup Reaction Complete Isolation Filter Precipitate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product Product: (E/Z)-1-[4-(2-phenylethynyl)phenyl]ethan-1-one oxime Purification->Product

Caption: Workflow for the synthesis of the oxime derivative.

Step-by-Step Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.10 g (5.0 mmol) of 1-[4-(2-phenylethynyl)phenyl]ethan-1-one in 30 mL of ethanol.

  • Addition of Hydroxylamine: To this solution, add a solution of 0.52 g (7.5 mmol) of hydroxylamine hydrochloride and 1.03 g (12.5 mmol) of sodium acetate trihydrate in 10 mL of water.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting ketone spot on TLC), allow the mixture to cool to room temperature. Slowly add 50 mL of cold water to the flask with stirring to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and allow it to air dry. For further purification, the crude oxime can be recrystallized from ethanol to yield a white to off-white crystalline solid.

Characterization of the Oxime Derivative
  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two isomers (E and Z). Key predicted signals include: δ 7.9-7.3 (m, 9H, Ar-H), δ 2.3 (s, 3H, CH₃), and a broad singlet for the N-OH proton. The methyl and aromatic protons of the two isomers may show slightly different chemical shifts.

  • ¹³C NMR (100 MHz, CDCl₃): Predicted signals include: δ ~157 (C=N), δ 136-122 (Ar-C and C≡C), δ ~15 (CH₃). The C=N carbon signal is a key indicator of oxime formation, shifted upfield from the ketone carbonyl (~197 ppm).

  • IR (KBr, cm⁻¹): ν ~3250 (br, O-H), ~2220 (C≡C), ~1650 (C=N), ~940 (N-O). The disappearance of the strong ketone C=O stretch (around 1680 cm⁻¹) and the appearance of the C=N and O-H stretches are diagnostic.

  • Mass Spectrometry (EI): Expected M⁺ at m/z 235. Key fragmentation would involve loss of -OH (m/z 218) and subsequent fragmentations of the aromatic system.

Protocol II: Hydrazone Formation

The reaction of a ketone with hydrazine or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields a hydrazone. This reaction is a cornerstone of carbonyl chemistry, often used for both synthesis and analysis[7]. The resulting hydrazone can be a stable final product or an intermediate in reactions like the Wolff-Kishner reduction.

Rationale for Experimental Choices

This protocol is adapted from a general procedure for the synthesis of hydrazones from substituted acetophenones[7]. The use of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by hydrazine hydrate. Refluxing in ethanol provides the necessary thermal energy for the dehydration step and ensures all reactants remain in solution.

Experimental Workflow for Hydrazone Formation

Hydrazone_Workflow Start Start: 1-[4-(2-phenylethynyl)phenyl]ethanone Reagents Add Hydrazine Hydrate & Glacial Acetic Acid in Ethanol Start->Reagents Reaction Reflux for 4-6 hours Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool to RT Monitoring->Workup Reaction Complete Isolation Filter Precipitate Workup->Isolation Purification Wash with Cold Ethanol Isolation->Purification Product Product: 1-[4-(2-phenylethynyl)phenyl]ethan-1-one hydrazone Purification->Product

Caption: Workflow for the synthesis of the hydrazone derivative.

Step-by-Step Protocol
  • Reagent Preparation: To a solution of 1.10 g (5.0 mmol) of 1-[4-(2-phenylethynyl)phenyl]ethan-1-one in 25 mL of absolute ethanol in a 50 mL round-bottom flask, add 0.3 mL (6.0 mmol) of hydrazine hydrate and 2-3 drops of glacial acetic acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours. Monitor the reaction's progress by TLC (4:1 hexane:ethyl acetate).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material and impurities. Dry the product under vacuum.

Characterization of the Hydrazone Derivative
  • Expected Yield: 80-90%

  • Appearance: White or pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Predicted signals: δ 7.9-7.3 (m, 9H, Ar-H), δ 5.5 (s, 2H, NH₂), δ 2.1 (s, 3H, CH₃). The NH₂ protons are typically broad and may exchange with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): Predicted signals: δ ~148 (C=N), δ 137-122 (Ar-C and C≡C), δ ~12 (CH₃).

  • IR (KBr, cm⁻¹): ν ~3350, ~3200 (N-H stretches), ~2220 (C≡C), ~1620 (C=N). The characteristic ketone C=O peak will be absent.

  • Mass Spectrometry (EI): Expected M⁺ at m/z 234. Fragmentation may involve the loss of N₂H₃ (m/z 203) or other characteristic cleavages.

Protocol III: Reductive Amination to a Primary Amine

Reductive amination is a powerful method for converting ketones into amines. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. Using ammonia as the nitrogen source yields a primary amine. Various reducing agents and catalytic systems can be employed, offering a range of conditions from mild to harsh[8][9][10]. The phenylethynyl group is generally stable under many reductive amination conditions, but harsh catalytic hydrogenation could potentially reduce the alkyne.

Rationale for Experimental Choices

The selected protocol utilizes ammonium formate as both the ammonia source and the hydrogen donor in a transfer hydrogenation reaction catalyzed by an iridium complex. This method is often effective for the reductive amination of aryl ketones under relatively mild conditions, which should preserve the alkyne functionality[11].

Experimental Workflow for Reductive Amination

ReductiveAmination_Workflow Start Start: 1-[4-(2-phenylethynyl)phenyl]ethanone Reagents Add Ammonium Formate & [Cp*IrCl2]2 Catalyst in Methanol Start->Reagents Reaction Heat at 60-80 °C under N2 Reagents->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Workup Cool, Evaporate Solvent, Add aq. NaOH Monitoring->Workup Reaction Complete Isolation Extract with Ethyl Acetate Workup->Isolation Purification Column Chromatography Isolation->Purification Product Product: 1-(4-(2-phenylethynyl)phenyl)ethan-1-amine Purification->Product

Caption: Workflow for the synthesis of the primary amine.

Step-by-Step Protocol
  • Inert Atmosphere: To a Schlenk flask under a nitrogen atmosphere, add 1.10 g (5.0 mmol) of 1-[4-(2-phenylethynyl)phenyl]ethan-1-one, 1.58 g (25.0 mmol) of ammonium formate, and 20 mg (0.025 mmol, 0.5 mol%) of [Cp*IrCl₂]₂ catalyst.

  • Solvent Addition: Add 20 mL of anhydrous methanol via syringe.

  • Reaction: Heat the mixture in an oil bath at 70 °C for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product amine.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. To the residue, add 30 mL of 2 M NaOH solution and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amine can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane containing 1% triethylamine to prevent streaking) to yield the pure primary amine.

Characterization of the Primary Amine Derivative
  • Expected Yield: 70-85%

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃): Predicted signals: δ 7.6-7.2 (m, 9H, Ar-H), δ 4.2 (q, 1H, CH-NH₂), δ 1.8 (br s, 2H, NH₂), δ 1.5 (d, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Predicted signals: δ ~148 (Ar-C-N), δ 132-122 (Ar-C and C≡C), δ ~50 (CH-N), δ ~25 (CH₃).

  • IR (film, cm⁻¹): ν ~3360, ~3280 (N-H stretches), ~2220 (C≡C), ~1600 (N-H bend). The ketone C=O peak will be absent.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 222.

Summary of Derivatization Strategies

Derivatization MethodReagentsKey ConditionsProduct Functional GroupPrimary Application
Oximation Hydroxylamine HCl, NaOAcReflux in EtOH/H₂OOxime (C=N-OH)Synthetic Intermediate, Analytical Derivatization
Hydrazone Formation Hydrazine Hydrate, Acetic AcidReflux in EtOHHydrazone (C=N-NH₂)Synthetic Intermediate (e.g., Wolff-Kishner), Bio-conjugation
Reductive Amination Ammonium Formate, [Cp*IrCl₂]₂Heat in MethanolPrimary Amine (-CH(NH₂)CH₃)Introduction of a nucleophilic amine for further synthesis

References

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16-20.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4353-4364.
  • Tanaka, K., Miki, T., Murata, K., Yamaguchi, A., Kayaki, Y., Kuwata, S., Ikariya, T., & Watanabe, M. (2019). Cp*Ir complexes bearing a 2-picolinamide moiety effectively catalyze a direct reductive amination of ketones to give primary amines under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source. The Journal of Organic Chemistry, 84(17), 10962-10977.
  • StudyRaid. (n.d.). Understand resonance Structures in Acetophenone. Retrieved from [Link]

  • Jag-tap, V. A., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemistrySelect, 5(4), 1435-1439.
  • Gonzalez-de-la-Cruz, A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 23.
  • Lang, K. (2014). Bioorthogonal Reactions for Labeling Proteins.
  • Wang, D., et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters, 15(21), 5550-5553.
  • Li, Y., et al. (2021). Bioorthogonal chemical reporters for monitoring protein post-translational modifications. Current Opinion in Chemical Biology, 63, 156-166.
  • Manos-Turvey, A. (2015). Bioorthogonal Chemistry: Enabling nCAA Protein Labelling. Wipf Group Meeting.
  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20294.
  • Gobira, A. C., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5613-5645.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • Sayeeda, Z. (2021).
  • Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. (2025). RASĀYAN Journal of Chemistry, 18(2).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Reddit. (2019). Why does acetophenone direct into meta? The resonance structure should be ortho-para, right? Retrieved from [Link]

  • Molecules. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. 28(1), 370.
  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023). Molecules, 28(1), 370.
  • Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism. Retrieved from [Link]

  • ChemFrag. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. (1995). Journal of the Chemical Society, Perkin Transactions 2, (11), 2247-2256.
  • aayushi international interdisciplinary research journal. (n.d.).
  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2015). The Journal of Organic Chemistry, 80(10), 5283–5288.
  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2020). Molecules, 25(23), 5585.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr). (2025).
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. (2019). Journal of the American Society for Mass Spectrometry, 30(10), 2039–2049.

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Activity of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one scaffold, a core structure in the aryl alkynone class of compounds, has emerged as a promising framework for the development of novel anti-cancer agents.[1] Preliminary research indicates that derivatives of this compound can exert potent cytotoxic effects against various cancer cell lines, including those from breast, lung, and prostate cancers.[1] The proposed mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) through caspase activation and disruption of mitochondrial function, as well as interference with cell cycle progression.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing an integrated workflow from chemical synthesis to preclinical in vitro and in vivo evaluation. We present field-proven protocols for the synthesis of novel derivatives via Sonogashira coupling, followed by a systematic cascade of cell-based assays to determine cytotoxicity, mode of cell death, and impact on cell cycle distribution. Finally, a protocol for assessing in vivo efficacy using a xenograft tumor model is outlined.

Part 1: Synthesis of Novel Derivatives via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] It is the reaction of choice for modifying the this compound core due to its mild reaction conditions and tolerance of a wide range of functional groups, allowing for the creation of a diverse library of derivatives for screening.[4] The reaction is typically co-catalyzed by palladium and copper complexes.[3][4]

Workflow for Synthesis and Purification

start 1. Reaction Setup (Aryl Halide, Alkyne, Catalysts, Base, Solvent) reaction 2. Sonogashira Coupling (Inert Atmosphere, RT to 100°C) start->reaction workup 3. Aqueous Workup (Quench, Extract, Wash) reaction->workup purification 4. Purification (Flash Column Chromatography) workup->purification characterization 5. Characterization (NMR, MS) purification->characterization end Pure Derivative characterization->end

Caption: Workflow for Sonogashira coupling synthesis.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general method for coupling a terminal alkyne with an aryl iodide or bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl halide (e.g., 4-iodoacetophenone) (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene or a derivative) (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Reaction flask, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the aryl halide (1.0 eq), palladium catalyst, and copper(I) iodide.

    • Causality: An inert atmosphere is critical as the Pd(0) active species is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products.[3]

  • Solvent and Base Addition: Add the anhydrous solvent followed by the amine base. Stir the mixture for 10-15 minutes at room temperature.

    • Causality: The base is essential for deprotonating the terminal alkyne to form the copper(I) acetylide intermediate, which is a key step in the catalytic cycle.[2]

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 100°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (NH₄Cl) to remove the amine base and copper salts. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Evaluation of Anti-Cancer Activity

A tiered approach to in vitro screening is an efficient strategy for identifying promising drug candidates.[5] This process begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for lead compounds.

Workflow for In Vitro Mechanistic Studies

start 1. Cell Viability Assay (MTT/XTT) Determine IC50 values across cell lines decision Potent Cytotoxicity? start->decision apoptosis 2. Apoptosis Assay (Annexin V / PI Staining) decision->apoptosis  Yes cellcycle 3. Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cellcycle end Mechanistic Profile cellcycle->end

Caption: In vitro testing cascade for mechanistic analysis.

Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in aqueous solution.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Allowing cells to adhere and enter the exponential growth phase overnight ensures that the observed effects are due to the compound's activity on proliferating cells, not artifacts of the seeding process.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

    • Causality: This incubation period allows sufficient time for the mitochondrial dehydrogenases in viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Reading: Mix gently to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Values

CompoundCell LineIC₅₀ (µM) ± SD
Derivative 1MCF-7 (Breast)2.5 ± 0.3
Derivative 1A549 (Lung)5.1 ± 0.6
Derivative 1PC-3 (Prostate)3.8 ± 0.4
DoxorubicinMCF-7 (Breast)0.8 ± 0.1
Protocol 2.2: Analysis of Apoptosis Induction (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. It can therefore only enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Apoptosis Signaling Pathway

compound Phenylethynyl Derivative mito Mitochondrial Stress compound->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation (Initiator) cyto_c->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) casp3->apoptosis

Caption: Intrinsic apoptosis pathway activated by the compounds.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.

  • Washing: Wash the cells twice with cold 1x PBS by centrifuging at 300 x g for 5 minutes.[11]

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Causality: Staining is performed in a specific binding buffer containing calcium, which is required for Annexin V to bind to phosphatidylserine.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Self-Validation: The analysis will yield four distinct populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to the control indicates apoptosis induction.

Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The cell cycle is characterized by distinct phases (G0/G1, S, G2/M) with corresponding changes in DNA content. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[12] By analyzing the fluorescence of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[13] An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with cell cycle progression at that checkpoint.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells as described in Protocol 2.2.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of cold 70% ethanol dropwise.[12][14]

    • Causality: Dropwise addition of cold ethanol while vortexing is crucial to prevent cell clumping and ensure uniform fixation, which permeabilizes the cell membrane for dye entry.[14]

  • Storage: Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet, and wash twice with PBS.[12] Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15]

    • Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Acquire at least 10,000 events and analyze the DNA content histogram using appropriate cell cycle analysis software. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

Part 3: In Vivo Efficacy Studies (Xenograft Model)

Principle: In vivo models are essential for evaluating the therapeutic efficacy and potential toxicity of a drug candidate in a complex biological system before it can be considered for clinical trials.[5][16] The cell line-derived xenograft (CDX) model, which involves transplanting human tumor cells into immunocompromised mice, is a standard preclinical model for assessing the anti-tumor activity of novel compounds.[17][18]

Workflow for In Vivo Xenograft Study

implantation 1. Cell Implantation (e.g., A549 cells subcutaneously into nude mice) growth 2. Tumor Growth (Monitor until tumors reach ~100-150 mm³) implantation->growth randomization 3. Randomization & Grouping (Vehicle, Test Compound, Positive Control) growth->randomization treatment 4. Treatment Period (e.g., Daily dosing for 21 days) randomization->treatment monitoring 5. Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint 6. Study Endpoint (Sacrifice, Tumor Excision & Analysis) monitoring->endpoint

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol 3.1: Subcutaneous Xenograft Tumor Growth Inhibition Study

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of PBS/Matrigel) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice).[19]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline + 5% DMSO)

    • Group 2: Test Compound (e.g., 25 mg/kg, daily)

    • Group 3: Positive Control (e.g., cisplatin)

  • Treatment: Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined schedule for a set period (e.g., 21 days).

  • Monitoring: Throughout the study, measure tumor volumes and monitor animal body weight and overall health daily or as required by the protocol.

    • Causality: Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.

Data Presentation: Sample In Vivo Efficacy Data

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Body Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle1250 ± 15022.5 ± 0.8-
Derivative 1 (25 mg/kg)550 ± 9521.8 ± 0.956
Positive Control400 ± 8019.5 ± 1.268

References

  • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • Sharma, P., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Agilent Technologies. Apoptosis Assays by Flow Cytometry. [Link]

  • XenoSTART. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Sridharan, S., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (105), 53308. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • Bhuyan, P. J., & Mugesh, G. (2012). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 929, 107–125. [Link]

  • Ichor Life Sciences. Xenograft Models. [Link]

  • An, W. F. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 32(1), 1–7. [Link]

  • Wikipedia. MTT assay. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • Goetz, E. M., & Schlegel, R. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Clark, C. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17742–17753. [Link]

  • AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wang, M., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Cancer & Metabolism, 11(1), 22. [Link]

  • ChemSrc. CAS#:1942-31-0 | this compound. [Link]

  • Zhang, X., et al. (2019). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 62(17), 7848-7865. [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Drug design, development and therapy, 15, 4101–4124. [Link]

  • Fleming, A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[14][15]triazin-7-ones and Stable Free Radical Precursors. Molecules (Basel, Switzerland), 23(3), 579. [Link]

  • Li, C., et al. (2015). Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. Bioorganic & medicinal chemistry letters, 25(11), 2342–2347. [Link]

  • Shimanovskii, N. L., et al. (2022). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences, 23(23), 15065. [Link]

  • Rathod, V. R., et al. (2022). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Research Journal of Pharmacy and Technology, 15(11), 5133-5137. [Link]

  • ChemBK. This compound. [Link]

  • Gbaguidi, F., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Cancers, 13(16), 4001. [Link]

Sources

Troubleshooting & Optimization

Improving yield in Sonogashira coupling of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing the Synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the specific challenges you may encounter when synthesizing this compound via the Sonogashira coupling. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent obstacles observed in the coupling of an aryl halide (e.g., 4-iodoacetophenone or 4-bromoacetophenone) with phenylacetylene.

Q1: My reaction yield is disappointingly low, or I'm only recovering my starting aryl halide. What are the most critical factors to investigate first?

A1: A complete failure to launch or a stalled reaction typically points to one of three critical areas: catalyst integrity, atmospheric contamination, or reagent quality.

  • Catalyst System Inactivity: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Failure here is common.

    • Palladium Decomposition: The appearance of a black precipitate ("palladium black") is a clear sign that your Pd(0) catalyst has aggregated and crashed out of the solution, halting the reaction.[2] This can be caused by excessive temperatures, inappropriate solvent choice (anecdotally, THF can sometimes promote this), or the presence of impurities.[2][3]

    • Inactive Precatalyst: Ensure your palladium source is from a reliable supplier and has been stored correctly. Older catalysts or those exposed to air and moisture can exhibit reduced activity.

  • Atmospheric Contamination (Oxygen): The Sonogashira reaction is highly sensitive to oxygen, especially when using a copper co-catalyst.[2][4] Oxygen promotes the oxidative homocoupling of the terminal alkyne (phenylacetylene in this case), a side reaction known as Glaser coupling.[1][5] This consumes your alkyne, reduces the yield of your desired product, and can complicate purification.

    • Solution: Implementing a rigorous oxygen-free environment is non-negotiable. This involves using Schlenk line techniques or a glovebox, thoroughly degassing your solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes), and maintaining a positive pressure of inert gas throughout the reaction.[2]

  • Reagent Purity and Quality:

    • Copper(I) Iodide: CuI is susceptible to oxidation to the inactive Cu(II) state (often appearing greenish or brown). Use only high-purity, white or off-white CuI from a freshly opened bottle if possible.[2]

    • Base and Solvent: The amine base (e.g., triethylamine) must be anhydrous and pure. Water can interfere with the catalytic cycle. Similarly, ensure your reaction solvent is of high purity and anhydrous.

Q2: I'm observing a significant byproduct that I suspect is 1,4-diphenylbuta-1,3-diyne. What causes this and how can I prevent it?

A2: Your suspicion is correct. The formation of 1,4-diphenylbuta-1,3-diyne is the result of the Glaser homocoupling of phenylacetylene.[6] This is the most common and frustrating side reaction in copper-assisted Sonogashira couplings.

  • Underlying Cause: This side reaction is catalyzed by the copper(I) acetylide intermediate in the presence of an oxidant, with molecular oxygen being the usual culprit.[1][7] It directly competes with the desired cross-coupling pathway, consuming your alkyne and reducing the overall efficiency.[6]

  • Prevention Strategies:

    • Strict Anaerobic Conditions: As detailed in Q1, the most direct way to suppress Glaser coupling is to meticulously remove all traces of oxygen from your reaction system.[2]

    • Employ a "Copper-Free" Protocol: To completely eliminate the possibility of copper-catalyzed homocoupling, you can switch to a copper-free Sonogashira protocol.[1][2] These methods have been developed specifically to avoid this issue.[8] They often require a different base (e.g., cesium carbonate) or more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[9]

    • Controlled Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling without affecting the desired product.[6]

Q3: I am using 4-bromoacetophenone and the reaction is extremely sluggish compared to when I use 4-iodoacetophenone. How can I drive the reaction to completion?

A3: This is an expected outcome based on the fundamental mechanism of the reaction. The first and often rate-limiting step of the palladium cycle is the oxidative addition of the aryl halide to the Pd(0) center.[1] The reactivity of aryl halides in this step follows a clear trend: I > OTf > Br >> Cl .[9]

  • Causality: The carbon-bromine bond in 4-bromoacetophenone is stronger and less easily broken than the carbon-iodine bond in its iodo counterpart, making the oxidative addition step slower and requiring more energy.

  • Optimization Strategies:

    • Increase Reaction Temperature: While the iodo-analogue often reacts well at room temperature, the bromo-analogue will almost certainly require heating.[1][10] Temperatures between 60-100 °C are common, but this should be optimized carefully to avoid catalyst decomposition.

    • Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be efficient enough. Switching to a more robust ligand can dramatically improve performance.

      • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) stabilize the palladium center and promote the challenging oxidative addition step for aryl bromides.[9]

    • Solvent Choice: A switch to a higher-boiling, polar aprotic solvent like DMF or DMA can sometimes facilitate the reaction of less reactive bromides.[10]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the following diagrams.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiib trans-Ar-Pd(II)-X(L₂) pd0->pdiib Oxidative Addition pdiic trans-Ar-Pd(II)-C≡CR'(L₂) pdiib->pdiic Transmetalation cu_alkyne Cu(I)-C≡CR' pdiic->pd0 Reductive Elimination product Ar-C≡CR' (Product) pdiic->product base_hx Base-HX cu_x Cu(I)X cu_x->cu_alkyne Alkyne Activation (Base, R'C≡CH) cu_alkyne->pdiib Transfers Alkyne cu_alkyne->cu_x To Pd Cycle aryl_halide Ar-X (4-haloacetophenone) aryl_halide->pdiib alkyne R'C≡CH (Phenylacetylene) alkyne->cu_alkyne Troubleshooting_Workflow start Low Yield or No Reaction check_atmosphere Is the system rigorously O₂-free? start->check_atmosphere check_catalyst Is Pd black visible? Are catalysts fresh? check_atmosphere->check_catalyst Yes degas Action: Degas solvents (Freeze-Pump-Thaw) Use Schlenk line. check_atmosphere->degas No check_halide Are you using Ar-Br or Ar-Cl? check_catalyst->check_halide No replace_reagents Action: Use fresh Pd catalyst, fresh CuI, and anhydrous pure base/solvent. check_catalyst->replace_reagents Yes optimize_conditions Action: Increase temp (60-100°C). Use advanced ligand (e.g., XPhos). Consider Cu-free protocol. check_halide->optimize_conditions Yes success Improved Yield check_halide->success No (Using Ar-I) degas->check_catalyst replace_reagents->check_halide optimize_conditions->success

Caption: A logical workflow for troubleshooting poor Sonogashira yields.

Key Reaction Parameters & Recommendations

For clarity, the roles and recommended starting points for key reaction components are summarized below.

ComponentRole in ReactionRecommended Starting Conditions & Notes
Aryl Halide Electrophile4-Iodoacetophenone: Most reactive, ideal for initial attempts. [9]4-Bromoacetophenone: Less reactive, may require heating and a more active catalyst system. [1][9]
Terminal Alkyne NucleophilePhenylacetylene: Use 1.1 - 1.5 equivalents to ensure complete consumption of the aryl halide.
Palladium Cat. Primary CatalystPdCl₂(PPh₃)₂ or Pd(PPh₃)₄: 1-5 mol%. Good for aryl iodides. [11] For aryl bromides, consider precatalysts that form monoligated Pd(0) species. [12]
Copper(I) Salt Co-catalystCuI: 2-10 mol%. Activates the alkyne. [13]Must be high purity and protected from oxygen to prevent homocoupling.
Base Activator/ScavengerTriethylamine (Et₃N) or Diisopropylethylamine (DIPEA): 2-3 equivalents. Acts as both the base to form the acetylide and to neutralize the HX byproduct. [1]Can also be used as the solvent.
Solvent MediumTHF, DMF, Acetonitrile, or neat Et₃N: Must be anhydrous and thoroughly degassed.
Atmosphere EnvironmentArgon or Nitrogen: Absolutely essential to prevent catalyst degradation and Glaser coupling. [4]

Experimental Protocols

Protocol 1: Standard Coupling with 4-Iodoacetophenone

This protocol is a reliable starting point for the more reactive aryl iodide.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 4-iodoacetophenone (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. [13]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Coupling for 4-Bromoacetophenone

This protocol is designed for the less reactive aryl bromide and avoids the Glaser homocoupling side reaction.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromoacetophenone (1.0 mmol, 1.0 eq), a suitable palladium precatalyst like [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol %), and cesium carbonate (2.0 mmol, 2.0 eq). [9][12]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive flow of argon, add anhydrous, degassed DMSO (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor progress by TLC or GC-MS.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The ammonium chloride wash is not strictly necessary but can help remove trace metal impurities.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • University of Chemistry and Technology, Prague. Flow Chemistry: Sonogashira Coupling. [Link]

  • LookChem. Cas 1942-31-0,this compound. [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

Sources

Technical Support Center: Synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Sonogashira cross-coupling reaction. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key components?

The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-bromoacetophenone or 4-iodoacetophenone).[1][2] The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and a mild amine base.[1][3]

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is happening?

You are likely observing the Glaser-Hay homocoupling of phenylacetylene, which is the most common side reaction in copper-mediated Sonogashira couplings.[4][5][6] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of an oxidant, such as atmospheric oxygen.[4][7] The product of this side reaction is 1,4-diphenylbuta-1,3-diyne.

Q3: My reaction has turned black and seems to have stalled. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," signals the decomposition and precipitation of the palladium catalyst.[7] This deactivation can be triggered by several factors, including the presence of impurities, an inappropriate choice of solvent, or excessively high reaction temperatures.[7] Anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black.[7][8]

Q4: Can I perform this synthesis without the copper co-catalyst?

Yes, copper-free Sonogashira reactions are not only possible but often preferred to circumvent the issue of alkyne homocoupling (Glaser coupling).[5][6][7][9] These protocols may necessitate specific ligands, different bases, or alternative reaction conditions to facilitate the catalytic cycle efficiently.[7][9]

Q5: What is the general reactivity order for the aryl halide starting material?

The reactivity of the aryl halide is a critical factor for the success of the Sonogashira coupling. The general trend, from most reactive to least reactive, is: I > OTf (triflate) > Br >> Cl.[7][10][11] Consequently, aryl iodides are the most reactive substrates and can often be coupled at room temperature, whereas aryl bromides may require elevated temperatures to proceed at a reasonable rate.[7][12] Aryl chlorides are generally the least reactive and often require specialized, highly active catalyst systems.[10]

II. Troubleshooting Guide: Side Reactions & Optimization

This section provides in-depth solutions to specific problems you may encounter during the synthesis.

Problem 1: Low Yield and Significant Formation of 1,4-Diphenylbuta-1,3-diyne (Glaser Homocoupling)

Causality: The Glaser-Hay coupling is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt in the presence of oxygen.[4][7] This side reaction becomes particularly competitive when the main cross-coupling reaction is slow, for instance, when using a less reactive aryl halide like 4-bromoacetophenone.[13]

Diagnostic Workflow & Solutions

Caption: Troubleshooting workflow for Glaser homocoupling.

Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Mixture

  • Combine the aryl halide, palladium catalyst, copper iodide (if used), and solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and perform at least three cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Through a septum, add the degassed base (e.g., triethylamine) and finally the phenylacetylene.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Protocol 2: Transitioning to Copper-Free Conditions

  • Catalyst System: Employ a robust palladium catalyst system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, XPhos) is common.

  • Base Selection: An amine base is still required to deprotonate the alkyne.[7] Bases like triethylamine or diisopropylamine are commonly used.[7][14]

  • Solvent: Aprotic polar solvents such as DMF or dioxane are often effective.[15]

  • Procedure: Under an inert atmosphere, combine 4-bromoacetophenone, the palladium catalyst, and the chosen ligand in the degassed solvent. Add the base and phenylacetylene, then heat the reaction to the optimized temperature (often higher than copper-catalyzed versions).

ParameterStandard Cu-CatalyzedRecommended Copper-FreeRationale
Co-catalyst CuI (1-5 mol%)NoneEliminates the primary catalyst for Glaser coupling.[6][7]
Atmosphere Inert (critical)Inert (critical)Oxygen is the oxidant for the homocoupling side reaction.[7]
Temperature Room Temp to 80 °C60 °C to 120 °CMay require higher energy to compensate for the absence of copper.[12]
Ligand Standard (e.g., PPh₃)Often more electron-rich/bulky ligandsTo promote the oxidative addition and reductive elimination steps.[3]
Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Causality: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, especially under harsh conditions or in the presence of impurities.[7] This is a common failure mode in cross-coupling reactions.

Palladium Catalytic Cycle and Deactivation Pathway

G cluster_0 Sonogashira Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation/ Decomposition Pd_Alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkynyl Transmetalation (from Cu-C≡CR) Pd_Aryl->Pd_Black Decomposition Product Ar-C≡CR Pd_Alkynyl->Product Reductive Elimination Product->Pd0

Caption: Sonogashira cycle and catalyst deactivation pathway.

Troubleshooting Strategies
  • Purity of Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. Impurities can poison the catalyst.[7]

  • Solvent Choice: If using THF and observing issues, consider switching to an alternative solvent like DMF, dioxane, or toluene.[12][15]

  • Temperature Control: Avoid excessive heating. For aryl bromides, start with moderate temperatures (e.g., 60-80 °C) and only increase if the reaction is sluggish.[12]

  • Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.[3]

  • Catalyst Freshness: Use a fresh, active palladium source. Pd(PPh₃)₄, for instance, can degrade upon storage.

Problem 3: Reaction Fails with 4-Bromoacetophenone but Works with 4-Iodoacetophenone

Causality: This is a direct consequence of the relative reactivity of aryl halides. The oxidative addition of the Ar-X bond to the Pd(0) center is often the rate-determining step of the catalytic cycle.[4] The C-Br bond is significantly stronger and less readily cleaved by the palladium catalyst than the C-I bond.[10]

Optimization Protocol for Aryl Bromides
  • Increase Temperature: Reactions with aryl bromides typically require higher temperatures than those with aryl iodides to facilitate the oxidative addition step.[7][12] Consider running the reaction at temperatures between 80-120 °C in a sealed tube if necessary.

  • Use a More Active Catalyst System:

    • Ligands: Switch from standard triphenylphosphine (PPh₃) to more electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, cataCXium® A). These ligands promote the oxidative addition of less reactive aryl halides.

    • Palladium Precatalyst: Use modern palladium precatalysts that are designed for challenging couplings.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction.[14][15] For difficult couplings, a polar aprotic solvent like DMF or NMP might be beneficial. The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions with the ketone functionality.[14] Triethylamine or diisopropylethylamine are standard choices.[7]

III. References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Retrieved from Google Search.

  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.). Retrieved from Benchchem.

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved from MDPI.

  • The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem. (n.d.). Retrieved from Benchchem.

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Retrieved from National Center for Biotechnology Information.

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). Retrieved from The reaction monitoring.

  • This compound - Benchchem. (n.d.). Retrieved from Benchchem.

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved from Vedantu.

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025). Retrieved from ResearchGate.

  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem. (n.d.). Retrieved from Benchchem.

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from Royal Society of Chemistry.

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved from Reddit.

  • Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. (2021). Retrieved from ResearchGate.

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (n.d.). Retrieved from American Chemical Society Publications.

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved from Reddit.

  • Sonogashira Coupling - YouTube. (2020). Retrieved from YouTube.

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts.

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from Wikipedia.

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal.

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchGate. (n.d.). Retrieved from ResearchGate.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from MDPI.

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (2003). Retrieved from American Chemical Society Publications.

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved from ResearchGate.

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (2006). Retrieved from Organic Chemistry Portal.

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from Royal Society of Chemistry.

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025). Retrieved from ResearchGate.

  • CAS#:1942-31-0 | this compound. (2025). Retrieved from Molbase.

  • Palladium Catalysts for Highly Selective Sonogashira Reactions of Aryl and Heteroaryl Bromides - ResearchGate. (n.d.). Retrieved from ResearchGate.

  • Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry.

  • This compound - MySkinRecipes. (n.d.). Retrieved from MySkinRecipes.

  • This compound | 1942-31-0 - ChemicalBook. (2025). Retrieved from ChemicalBook.

  • Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone - Benchchem. (n.d.). Retrieved from Benchchem.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). Retrieved from National Center for Biotechnology Information.

  • 1-(4-(Phenylethynyl)phenyl)ethanone, 95% Purity, C16H12O, 1 gram - CP Lab Safety. (n.d.). Retrieved from CP Lab Safety.

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem. (n.d.). Retrieved from PubChem.

Sources

Technical Support Center: Purification of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this common Sonogashira coupling product using column chromatography. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the expected impurities?

A1: The most common and efficient method for synthesizing this compound is the Palladium and Copper co-catalyzed Sonogashira cross-coupling reaction.[1][2] This involves the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodoacetophenone or 4-bromoacetophenone).

The primary impurities you are likely to encounter are:

  • Unreacted Starting Materials: 4-iodoacetophenone and phenylacetylene.

  • Homocoupling Byproduct: 1,4-Diphenylbuta-1,3-diyne, formed from the oxidative coupling of two phenylacetylene molecules. This is often referred to as the Glaser coupling byproduct and its formation is promoted by the presence of oxygen.[1][3][4]

  • Catalyst Residues: Palladium and copper complexes, which are typically removed during aqueous workup but can sometimes persist.

Q2: How do I select the appropriate solvent system for the column chromatography of this compound?

A2: The key is to perform Thin Layer Chromatography (TLC) first to determine the optimal mobile phase. A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is standard for this class of compounds.[5][6] The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[5] This Rf value ensures that the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from both less polar and more polar impurities.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is suspected, you can either use deactivated silica gel (by adding a small percentage of a base like triethylamine, ~1-3%, to your eluent) or switch to a different stationary phase like alumina (neutral or basic).[6]

Troubleshooting Guide: Column Chromatography Purification

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Problem 1: Poor separation between my product and a less polar impurity.

Q: My TLC shows two spots that are very close together, with my product being the lower spot. How can I improve the separation on the column?

A: This is a classic sign of difficulty in separating the desired product from the non-polar 1,4-diphenylbuta-1,3-diyne (the Glaser homocoupling byproduct).

  • Causality: The homocoupled diyne is significantly less polar than your ketone-containing product due to the absence of the polar carbonyl group. However, its elongated, conjugated system can still lead to significant interaction with the stationary phase, causing it to run close to your product in certain solvent systems.

  • Solution & Self-Validation:

    • Decrease Solvent Polarity: The most straightforward approach is to decrease the percentage of the polar solvent (ethyl acetate) in your mobile phase. This will increase the retention of both compounds on the silica gel, but it should disproportionately retain your more polar product, leading to a larger difference in Rf values (ΔRf).

    • TLC Optimization is Key: Before committing to a column, run several TLCs with progressively lower concentrations of ethyl acetate in hexane (e.g., 5% EtOAc, 3% EtOAc, 1% EtOAc). The goal is to find a system where the ΔRf between the two spots is maximized, even if the Rf of your product is lower than the "ideal" 0.25.

    • Consider a Different Solvent System: Sometimes, switching one of the solvents can alter the selectivity of the separation. For instance, you could try a toluene/hexane or dichloromethane/hexane system. Toluene, being aromatic, can have different π-π interactions with your compounds compared to ethyl acetate.[5]

    • Column Parameters: Use a longer column and a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve resolution.

Problem 2: My product is eluting with a more polar impurity.

Q: I'm seeing a spot on my TLC that is very close to the baseline and is co-eluting with my product.

A: This scenario often points to contamination with unreacted 4-iodoacetophenone.

  • Causality: 4-Iodoacetophenone is more polar than the desired product because the iodine atom is more electronegative than the phenylethynyl group, and the overall molecule is smaller. Its polarity will cause it to be more strongly retained on the silica gel.

  • Solution & Self-Validation:

    • Gradient Elution: A gradient elution is highly effective here. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) to first elute the less polar impurities (like the homocoupled diyne) and your pure product.

    • Monitor Fractions Carefully: Once your product has started to elute (as confirmed by TLC), you can either continue with the same solvent system if the separation from the 4-iodoacetophenone is good, or you can gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to wash out the more polar starting material after all of your product has been collected.

    • Pre-Column Workup: Ensure your initial reaction workup was thorough. Washing the organic layer with a solution of sodium thiosulfate can help remove residual iodine, which can sometimes complex with starting materials and affect their chromatographic behavior.

Problem 3: The column is running very slowly, or the bands are broad and streaking.

Q: My product is coming off the column very slowly, and the bands on the column look diffuse and streaky.

A: This can be caused by several factors, from poor column packing to issues with sample loading and solubility.

  • Causality:

    • Poor Packing: Air bubbles or channels in the silica gel bed will disrupt the solvent flow, leading to an uneven solvent front and band broadening.

    • Overloading: Loading too much crude material onto the column for its size will saturate the stationary phase, preventing proper equilibration and leading to poor separation.

    • Inappropriate Loading Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase will cause the compound to streak down the column instead of adsorbing as a tight band at the top.

  • Solution & Self-Validation:

    • Proper Packing: Pack the column using a slurry method to ensure a homogenous and compact bed. Gently tap the column as the silica settles to dislodge any trapped air.

    • Sample Loading: A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 for straightforward separations and up to 100:1 for difficult ones.

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, use the "dry loading" method. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a concentrated band.

Data Presentation & Protocols

TLC Solvent System Selection

The following table provides a guide for selecting an appropriate solvent system based on TLC analysis. The goal is to achieve an Rf of ~0.25-0.35 for the product, this compound.

Solvent System (Hexane:Ethyl Acetate)Expected Rf of ProductExpected Rf of 1,4-Diphenylbuta-1,3-diyneExpected Rf of 4-IodoacetophenoneComments
95:5 (v/v)~0.30~0.45~0.15Good starting point for separation from both key impurities.
90:10 (v/v)~0.45~0.60~0.25May not provide adequate separation from the homocoupled byproduct.
98:2 (v/v)~0.15~0.25<0.1Useful for improving separation from the less polar homocoupled byproduct.

Note: Rf values are approximate and can vary depending on the specific TLC plates, temperature, and chamber saturation.

Experimental Protocol: Flash Column Chromatography

This protocol assumes a crude reaction mixture of ~500 mg.

  • TLC Analysis: Determine the optimal eluent system using TLC as described above. A system of 5% ethyl acetate in hexane is a good starting point.

  • Column Preparation:

    • Select a glass column with a diameter of approximately 2-3 cm.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer (~0.5 cm) of sand.

    • Prepare a slurry of silica gel (230-400 mesh, ~25 g) in 100% hexane and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles as the silica settles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess hexane until the solvent level is just above the top layer of sand. Crucially, do not let the column run dry from this point onwards.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the ~500 mg of crude product in a minimal amount of dichloromethane (~5 mL) in a round-bottom flask.

    • Add ~1-2 g of silica gel to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the sand at the top of the column, ensuring an even surface.

  • Elution:

    • Carefully add the chosen eluent (e.g., 5% ethyl acetate in hexane) to the top of the column, taking care not to disturb the silica bed.

    • Begin collecting fractions (e.g., 10-15 mL per fraction).

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions on a TLC plate. Co-spot with your crude reaction mixture to identify the product-containing fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Purity Assessment:

    • Assess the purity of the final product by melting point determination (literature mp: 99 °C)[7][8] and/or other analytical techniques such as NMR spectroscopy.

Visualizations

Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., 5% EtOAc/Hexane) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Start Elution Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Evap->Pure Pure Product G cluster_poor_sep cluster_streaking cluster_no_elution Start Problem with Separation? PoorSep Poor Separation (Spots too close) Start->PoorSep Yes Streaking Streaking or Broad Bands Start->Streaking Yes NoElution Product Not Eluting Start->NoElution Yes LessPolar Less Polar Impurity? (Homocoupling) PoorSep->LessPolar MorePolar More Polar Impurity? (Starting Material) PoorSep->MorePolar CheckLoad Check Sample Loading Streaking->CheckLoad CheckPack Check Column Packing Streaking->CheckPack SolvPolUp Increase % EtOAc NoElution->SolvPolUp Degradation Check for Degradation on Silica NoElution->Degradation SolvPolDown Decrease % EtOAc LessPolar->SolvPolDown Yes GradElute Use Gradient Elution MorePolar->GradElute Yes

Sources

Technical Support Center: Purifying 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to overcome common challenges and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective recrystallization protocol. Key properties include:

  • Molecular Formula: C₁₆H₁₂O[1][2]

  • Molecular Weight: Approximately 220.27 g/mol [1][2]

  • Physical State: Typically a solid at room temperature, appearing as a brown to white solid[1][3]

  • Melting Point: 99 °C[4][5]

  • Boiling Point: Predicted to be around 377.2 °C[4][5]

  • Solubility: It is generally soluble in organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic nature.[1]

Q2: Why is recrystallization the preferred method for purifying this compound?

A2: Recrystallization is a powerful purification technique for solid organic compounds because it leverages differences in solubility between the desired compound and impurities at varying temperatures.[6][7] For this compound, which is a solid at room temperature, recrystallization is ideal for removing by-products from its synthesis, such as unreacted starting materials or side-products. The process is efficient for obtaining high-purity crystalline material, which is often a requirement in pharmaceutical and materials science applications.[1][8]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[6][9] Given that this compound is a ketone, a helpful starting point is to consider solvents with similar functional groups or polarities.[10] Ethanol and acetone are known to be good solvents for this compound.[1] A mixed solvent system, such as ethanol/water, is often effective. In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added to decrease the overall solubility and induce crystallization upon cooling.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound does not dissolve completely in the hot solvent.

  • Possible Cause: Insufficient solvent was used, or an inappropriate solvent was chosen. It's also possible that insoluble impurities are present.

  • Solution:

    • Add More Solvent: Gradually add small portions of the hot solvent to the mixture until the compound dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[11]

    • Re-evaluate Solvent Choice: If a large volume of solvent is required and the compound still does not dissolve, the chosen solvent may be unsuitable. It's recommended to perform small-scale solubility tests with a variety of solvents to identify a more effective one.[12][13]

    • Hot Filtration for Insoluble Impurities: If a small amount of solid material remains undissolved even with additional hot solvent, these are likely insoluble impurities. In this case, perform a hot gravity filtration to remove them before allowing the solution to cool.[8][14]

Problem 2: No crystals form upon cooling the solution.

  • Possible Cause: The most common reason for this is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling.[15][16] Another possibility is that the solution has become supersaturated but requires a nucleation site to initiate crystal growth.[15]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.[15][17]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[16][18]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[18]

    • Further Cooling: If crystals still do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.[14]

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (99 °C for this compound), or if the solution is cooled too rapidly.[14][15] Highly impure samples are also more prone to oiling out.[15]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature.[14][16]

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help with this. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil.[15][19]

    • Change Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary. Choose a solvent with a boiling point lower than the compound's melting point.[19]

Problem 4: The final yield of crystals is very low.

  • Possible Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[11][17]

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound.[11]

    • Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm to prevent the compound from crystallizing in the filter paper.[20]

    • Maximize Crystal Recovery: Ensure the solution has been sufficiently cooled to maximize the amount of crystallized product. You can also try to recover a second crop of crystals by further concentrating the mother liquor (the remaining solution after filtration).[17]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for about 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The purity can then be assessed by taking a melting point.

Data Summary and Visualization

Table 1: Solvent Selection Guide

Solvent SystemSuitability for this compoundComments
Ethanol Good "good" solventThe compound is soluble in hot ethanol.[1]
Water Good "anti-solvent"The compound has low solubility in water.[1]
Acetone Potential single solventThe compound is soluble in acetone.[1] Further testing is needed to determine solubility at low temperatures.
Hexanes Likely unsuitable as a single solventThe compound is likely to have low solubility due to its polarity.
Ethanol/Water Recommended A good mixed solvent system for inducing crystallization.[9]

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (if needed) C->D InsolubleImpurities? E Clear Hot Solution C->E No D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Pure Crystals I->J

Caption: A general workflow for the purification of a solid compound via recrystallization.

Diagram 2: Troubleshooting Logic for No Crystal Formation

TroubleshootingCrystals Start No Crystals Formed Upon Cooling TooMuchSolvent Probable Cause: Too Much Solvent Start->TooMuchSolvent Supersaturated Probable Cause: Supersaturated, No Nucleation Start->Supersaturated BoilOff Solution: Boil Off Excess Solvent TooMuchSolvent->BoilOff Scratch Solution: Scratch Inner Flask Surface Supersaturated->Scratch Seed Solution: Add a Seed Crystal Supersaturated->Seed IceBath Further Action: Cool in Ice Bath BoilOff->IceBath Scratch->IceBath Seed->IceBath Success Crystals Form IceBath->Success

Caption: A decision-making diagram for troubleshooting the failure of crystal formation.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenylethylamine. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling with Aryl Alkynones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered during the Sonogashira coupling of aryl halides with terminal alkynones. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower you to optimize your reaction conditions effectively.

Introduction to the Challenge: The Double-Edged Sword of Aryl Alkynones

Aryl alkynones are valuable building blocks in medicinal chemistry and materials science. However, their synthesis via Sonogashira coupling presents a unique set of challenges. The electron-withdrawing nature of the carbonyl group, while activating the alkyne, also renders the final product susceptible to side reactions, most notably Michael addition from the amine base. This guide will walk you through catalyst selection and reaction optimization to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Sonogashira coupling reaction?

A1: A typical Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond.[1][2] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.[3] The amine base is crucial for deprotonating the terminal alkyne, making it nucleophilic enough to participate in the catalytic cycle.[1][3]

Q2: Why is my reaction with an aryl alkynone giving a low yield, even though the starting materials are consumed?

A2: With aryl alkynones, the primary suspect for low yield of the desired product, despite consumption of starting materials, is the formation of side products. The most common culprit is the Michael addition of the amine base to the electron-deficient triple bond of your newly formed aryl alkynone product. This creates a more complex mixture and reduces the isolated yield of your target compound. Another possibility is the homocoupling of the terminal alkyne, known as Glaser coupling , which is promoted by the copper co-catalyst in the presence of oxygen.[4]

Q3: I see a black precipitate forming in my reaction vessel. What is it and how can I prevent it?

A3: The black precipitate is likely "palladium black," which is the agglomeration and precipitation of the palladium(0) catalyst from the solution. This decomposition renders the catalyst inactive and halts the reaction. Common causes include:

  • Presence of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). De-gas your solvent and reagents thoroughly before use.[5]

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black. While DMF and THF are common, sometimes a switch to a non-polar solvent like toluene or using the amine base as the solvent can be beneficial.[5]

  • High Temperatures: While some less reactive aryl halides require heat, excessive temperatures can accelerate catalyst decomposition.

Troubleshooting Guide: Specific Issues with Aryl Alkynones

Issue 1: Low Product Yield and Formation of Unidentified Side Products

Q: My primary issue is a low yield of the desired aryl alkynone, accompanied by several spots on my TLC plate that are difficult to characterize. How do I address this?

A: This is the classic problem when working with electron-poor alkynes. The key is to suppress the Michael addition side reaction and optimize the catalytic turnover.

Underlying Cause: Amine bases, especially primary and secondary amines, are nucleophilic and can add across the activated triple bond of the aryl alkynone product.

Troubleshooting Protocol:

  • Re-evaluate Your Choice of Base: This is the most critical parameter.

    • Switch to a Sterically Hindered Base: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are less nucleophilic than primary or secondary amines and are therefore less likely to undergo Michael addition.

    • Consider an Inorganic Base: In some cases, particularly in copper-free systems, an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be highly effective and completely avoid the issue of Michael addition.[6][7]

  • Optimize Your Catalyst System for a Faster Reaction: A faster Sonogashira coupling will reduce the time the product is exposed to the amine base.

    • Ligand Selection: For electron-deficient systems, bulky and electron-rich phosphine ligands are often beneficial as they can accelerate the rate-limiting oxidative addition step.[1] Consider ligands such as XPhos, SPhos, or P(t-Bu)₃.

    • Palladium Pre-catalyst: While Pd(PPh₃)₄ is common, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable ligand often show higher activity.[1]

  • Consider a Copper-Free Protocol: The absence of copper can sometimes lead to cleaner reactions, although it may require more forcing conditions. Copper-free systems often rely on a stronger organic or inorganic base to facilitate alkyne deprotonation.[8][9] This approach also has the added benefit of eliminating the possibility of Glaser homocoupling.[4]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Q: I am observing a significant amount of a symmetrical diyne byproduct, corresponding to the homocoupling of my terminal alkynone.

A: This is a well-known side reaction in copper-catalyzed Sonogashira couplings, especially when trace oxygen is present.

Underlying Cause: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form a diyne.

Troubleshooting Protocol:

  • Ensure Rigorously Anaerobic Conditions: This is the first and most crucial step.

    • Use Schlenk techniques or a glovebox.

    • Thoroughly degas your solvent(s) and amine base by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5]

  • Minimize Copper Catalyst Loading: Reduce the amount of CuI to the lowest effective concentration (e.g., 1-2 mol%).

  • Switch to a Copper-Free Protocol: As mentioned previously, eliminating the copper co-catalyst is the most definitive way to prevent Glaser coupling.[4][8][9]

Data & Protocols

Table 1: Recommended Catalyst Systems for Sonogashira Coupling with Aryl Alkynones
Catalyst SystemBaseSolventTemperatureKey Advantages & Considerations
Pd(PPh₃)₂Cl₂ / CuITriethylamine (TEA)THF or TolueneRoom Temp to 60 °CClassical conditions; screen temperature carefully.
Pd(OAc)₂ / XPhosK₂CO₃Dioxane or Acetonitrile80-100 °CGood for less reactive aryl halides; avoids Michael addition.
Pd₂(dba)₃ / P(t-Bu)₃DIPEADMF50-80 °CHighly active catalyst system for challenging substrates.
PdCl₂(MeCN)₂ / cataCXium ACs₂CO₃2-MeTHFRoom TemperatureCopper and amine-free system, minimizing side reactions.[6]
Experimental Protocol: Copper- and Amine-Free Sonogashira Coupling of an Aryl Iodide with a Terminal Alkynone

This protocol is adapted from established copper-free methodologies and is designed to minimize side reactions with sensitive aryl alkynone substrates.[6]

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), the terminal alkynone (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., PdCl₂(MeCN)₂, 2 mol%) and the phosphine ligand (e.g., cataCXium A, 4 mol%).

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., 2-MeTHF) via syringe.

  • Reaction: Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex transmetal Ar-Pd(II)-C≡CR'(L)₂ pd_complex->transmetal Transmetalation product Ar-C≡C-R' transmetal->product start Aryl Halide (Ar-X) start->pd0 Oxidative Addition alkyne Terminal Alkyne (R'-C≡C-H) cu_cycle Copper Cycle (forms Cu-C≡C-R') alkyne->cu_cycle cu_cycle->pd_complex base Base base->cu_cycle

Caption: The palladium-catalyzed Sonogashira coupling cycle.

Diagram 2: Troubleshooting Flowchart for Aryl Alkynone Sonogashira Coupling

Troubleshooting_Flowchart start Low Yield of Aryl Alkynone check_sm Starting Material Consumed? start->check_sm sm_present Incomplete Reaction: - Increase Temperature - Change Ligand to Bulky/e⁻-rich - Check Catalyst Activity check_sm->sm_present No sm_consumed Side Reaction Likely check_sm->sm_consumed Yes michael_q Complex Mixture/ Polar Byproducts? sm_consumed->michael_q glaser_q Diyne Product Observed? michael_q->glaser_q No michael_sol Michael Addition: 1. Switch to Hindered Base (DIPEA) 2. Use Inorganic Base (Cs₂CO₃) 3. Accelerate Reaction michael_q->michael_sol Yes glaser_sol Glaser Coupling: 1. Ensure Rigorous Inert Atmosphere 2. Reduce CuI Loading 3. Switch to Copper-Free Protocol glaser_q->glaser_sol Yes end Optimized Reaction michael_sol->end glaser_sol->end

Caption: A decision tree for troubleshooting common issues.

References

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]

  • C−C activation enabled cross‐coupling of ynones with aryl bromides. ResearchGate. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University Digital Repository. Available at: [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed coupling of aryl halides with alkynes. Google Patents.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC - NIH. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]

  • Conditions optimization for the double Sonogashira coupling. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Ynones with Aryl Bromides Enabled by C(O)-C(sp) Bond Activation. PubMed. Available at: [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]

  • Carbonylative Sonogashira Coupling of Aryl Iodides with Terminal Alkynes Catalyzed by Palladium Nanoparticles. ResearchGate. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. ACS Publications. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

Sources

Technical Support Center: Preventing Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira reaction. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Sonogashira couplings by minimizing or eliminating the common side reaction of terminal alkyne homocoupling, also known as Glaser coupling. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This is an undesirable reaction as it consumes the alkyne starting material, which can be valuable and synthetically complex, ultimately reducing the yield of the desired cross-coupled product.[2]

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2][3][4] While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.[1][2][3][4]

Q3: When should I be most concerned about homocoupling?

A3: You should be particularly vigilant about homocoupling under the following circumstances:

  • When using a copper co-catalyst: The presence of copper(I) significantly increases the likelihood of Glaser coupling.[4][5]

  • If the reaction is sluggish: A slow cross-coupling rate provides more opportunity for the terminal alkyne to homocouple.[1] This can be due to a less reactive aryl/vinyl halide (Cl > Br > I in terms of difficulty) or an inefficient palladium catalyst system.

  • At elevated temperatures: Higher temperatures can sometimes favor the homocoupling pathway.[1]

  • When using electron-rich aryl bromides and chlorides: These substrates can be more challenging to couple, making the Glaser-Hay side reaction a more significant issue.[4]

Troubleshooting Guide: Diagnosis and Solutions

This section provides a more detailed, scenario-based approach to troubleshooting homocoupling in your Sonogashira reactions.

Scenario 1: I am observing significant amounts of the homocoupled product in my copper-catalyzed Sonogashira reaction.
What is happening?

The presence of both a copper(I) co-catalyst and oxygen is creating the ideal conditions for the Glaser coupling side reaction to compete with your desired Sonogashira cross-coupling.[1][3][4] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, is being intercepted and undergoing oxidative dimerization.[1][4]

Solutions and Protocols

1. Rigorous Exclusion of Oxygen:

This is the most critical first step in suppressing homocoupling in copper-catalyzed systems.

  • Protocol for Deoxygenation:

    • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[2]

    • Solvents and Reagents: Thoroughly degas all solvents and liquid reagents. This can be achieved by:

      • Freeze-Pump-Thaw: Perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[2]

      • Inert Gas Sparging: Bubble a steady stream of argon or nitrogen through the solvent for at least 30 minutes.[2]

    • Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Use septa and needles for all liquid transfers.

2. Slow Addition of the Terminal Alkyne:

By keeping the instantaneous concentration of the terminal alkyne low, you can disfavor the bimolecular homocoupling reaction.[1][3]

  • Protocol for Slow Addition:

    • Prepare a solution of your terminal alkyne in a degassed solvent.

    • Using a syringe pump, add the alkyne solution to the reaction mixture over several hours.

3. Optimize Catalyst and Reagent Loading:

  • Copper Loading: While essential, excessive amounts of the copper(I) co-catalyst can accelerate homocoupling.[1] Titrate the copper loading to the minimum effective amount, typically 1-5 mol%.

  • Base Selection: The choice of amine base can influence the reaction outcome.[3] Sterically hindered bases like diisopropylamine are often used. The base's role is to deprotonate the terminal alkyne, and its efficiency can impact the competition between the desired and undesired pathways.[3]

Scenario 2: I have tried to exclude oxygen, but homocoupling is still a major issue.
What is happening?

Even with careful deoxygenation, trace amounts of oxygen can be sufficient to promote Glaser coupling, especially if the desired cross-coupling reaction is slow. Additionally, some substrates are inherently more prone to homocoupling. In these cases, a more fundamental change in the reaction conditions is required.

Solutions and Protocols

1. Switch to Copper-Free Sonogashira Conditions:

The most definitive way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1][3][4][5][6] Numerous copper-free protocols have been developed for this purpose.[1][3][4][5][6]

  • General Protocol for Copper-Free Sonogashira:

    • Catalyst System:

      • Palladium Source: Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃

      • Ligand: Bulky, electron-rich phosphine ligands such as XPhos or cataCXium A are often effective, particularly for less reactive aryl halides.[4][7][8]

    • Base: A variety of bases can be used, including organic amines (e.g., triethylamine, pyrrolidine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃).[5][8][9]

    • Solvent: Common solvents include THF, DMF, or even water under certain conditions.[9][10]

    • Temperature: Copper-free reactions may require higher temperatures to achieve reasonable reaction rates.[4]

Table 1: Comparison of Typical Copper-Catalyzed vs. Copper-Free Sonogashira Conditions

ParameterCopper-CatalyzedCopper-FreeRationale for Change
Co-catalyst CuI (1-5 mol%)NoneEliminates the primary catalyst for Glaser coupling.[4][6]
Atmosphere Strict InertInert (often still recommended)Although Glaser coupling is avoided, Pd(0) can be air-sensitive.[5]
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃)More active ligands are often needed to compensate for the absence of copper.[4][7]
Temperature Room temp to moderate heatOften requires higher temperaturesThe reaction rate may be slower without the copper co-catalyst.[4]
Scenario 3: My aryl chloride is unreactive, and forcing conditions lead to homocoupling and decomposition.
What is happening?

Aryl chlorides are the least reactive of the aryl halides in Sonogashira coupling (I > Br > OTf >> Cl). The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step. The harsh conditions (e.g., high temperatures) required to promote this step can also accelerate the undesired homocoupling pathway.[4]

Solutions and Protocols

1. Employ a Specialized Catalytic System for Aryl Chlorides:

For these challenging substrates, a highly active catalyst system is necessary.

  • Protocol for Aryl Chloride Coupling (Copper-Free):

    • Palladium Pre-catalyst: Use a highly active palladium source such as Pd(OAc)₂ or a pre-formed palladium-NHC (N-heterocyclic carbene) complex.[7]

    • Ligand: Employ bulky, electron-rich phosphine ligands or NHC ligands. These ligands promote the difficult oxidative addition step.[7]

    • Base: A strong, non-nucleophilic base is often required.

    • Solvent: A high-boiling point, polar aprotic solvent like DMF or NMP may be necessary.[5]

    • Temperature: Elevated temperatures are typically unavoidable, but a more active catalyst can allow for lower temperatures than would otherwise be required.

Visualizing the Competing Pathways

To better understand the chemistry at play, it is helpful to visualize the catalytic cycles.

Sonogashira_vs_Glaser Figure 1. Competing Catalytic Cycles cluster_Pd Sonogashira Cycle (Desired) cluster_Cu Glaser Coupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC->Product CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR CuCCR->ArPdX To Sonogashira Cycle Diyne R-C≡C-C≡CR CuCCR->Diyne [O₂] Oxidative Dimerization Alkyne H-C≡CR Alkyne->CuCCR + Base, -HX

Caption: Competing Sonogashira and Glaser pathways.

The key decision point is the fate of the copper acetylide (Cu(I)-C≡CR). In the desired Sonogashira pathway, it undergoes transmetalation with the palladium complex. In the undesired Glaser pathway, it undergoes oxidative dimerization in the presence of oxygen.

Troubleshooting Workflow

Use this decision tree to guide your optimization process.

Troubleshooting_Workflow start Significant Homocoupling Observed is_copper Is a copper co-catalyst being used? start->is_copper deoxygenate Action: Rigorously deoxygenate all reagents and solvents. Maintain inert atmosphere. is_copper->deoxygenate Yes copper_free Action: Switch to a copper-free protocol. is_copper->copper_free No, already copper-free slow_add Action: Add terminal alkyne slowly via syringe pump. deoxygenate->slow_add still_homocoupling Still significant homocoupling? slow_add->still_homocoupling optimize_ligand Action: Screen bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃). copper_free->optimize_ligand still_homocoupling->copper_free Yes success Problem Solved still_homocoupling->success No optimize_ligand->success

Caption: Decision tree for troubleshooting homocoupling.

By systematically addressing the root causes of homocoupling, you can significantly improve the yield and purity of your desired cross-coupled products. For further assistance, please do not hesitate to contact our technical support team.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. Available at: [Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • Glaser coupling – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube. Available at: [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. Available at: [Link]

  • Sonogashira coupling - YouTube. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation with Substituted Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for Friedel-Crafts acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this cornerstone C-C bond-forming reaction for substituted aromatic systems. Here, we move beyond textbook descriptions to address the practical challenges and nuances encountered in the lab. The content is structured in a question-and-answer format to provide direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is not working or the yield is extremely low. What are the primary causes?

This is the most common issue and typically points to one of three problems: substrate reactivity, catalyst deactivation, or insufficient catalyst loading.

  • Cause 1: The Aromatic Ring is Strongly Deactivated. The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction. If your starting arene possesses strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H, -NR₃⁺), the ring is rendered too electron-poor (deactivated) to attack the acylium ion electrophile.[1][2][3][4] The reaction will likely fail or proceed with negligible yield.

    • Expert Insight: The acyl group being installed is itself an electron-withdrawing, deactivating group. This is advantageous as it effectively prevents the polyacylation side-reactions that plague Friedel-Crafts alkylations.[5][6][7] However, it means the reaction cannot be performed on substrates that are already significantly "electron-starved."

  • Cause 2: The Catalyst is Being Sequestered or Deactivated. The Lewis acid catalyst (e.g., AlCl₃) is the engine of this reaction. If your substituted arene contains basic functional groups, such as amines (-NH₂, -NHR) or hydroxyls (-OH), their lone pairs will coordinate strongly with the Lewis acid.[1][3][8] This forms a complex that not only deactivates the catalyst but also places a positive charge on the substituent, further deactivating the aromatic ring.

    • Solution: Protect the interfering functional group before acylation. For example, an alcohol can be protected as a silyl ether, and an amine can be protected as an amide.

  • Cause 3: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[3][6][9] This complexation removes the catalyst from the reaction cycle. The reaction stops once all the catalyst is complexed with the product.

    • Field Tip: For a typical acylation using an acyl chloride and AlCl₃, a minimum of 1.1 equivalents of AlCl₃ is a good starting point. The complex is destroyed during the aqueous workup to liberate the ketone product.[9][10]

Troubleshooting Guide: Low or No Product Formation

This workflow helps diagnose the root cause of a failed Friedel-Crafts acylation reaction.

G start Low / No Yield sub_check Is the arene substituted with -NO₂, -CF₃, -CN, -COR, -SO₃H? start->sub_check lewis_base_check Does the arene have an -OH or -NH₂ group? sub_check->lewis_base_check No sub_yes Ring is too deactivated. Consider alternative synthetic route. sub_check->sub_yes Yes catalyst_check Was a stoichiometric amount (>1.0 eq) of Lewis acid used? lewis_base_check->catalyst_check No lewis_base_yes Catalyst is deactivated. Protect the -OH/-NH₂ group before acylation. lewis_base_check->lewis_base_yes Yes catalyst_no Product-catalyst complexation stopped the reaction. Increase Lewis acid to >1.0 equivalent. catalyst_check->catalyst_no No success Reaction Optimized catalyst_check->success Yes

Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylations.

Q2: How do I choose the appropriate Lewis acid catalyst and solvent?

The choice of catalyst and solvent are interconnected and crucial for balancing reactivity, selectivity, and safety.

Catalyst Selection: The reactivity of the Lewis acid should be matched to the reactivity of the arene. Aluminum chloride (AlCl₃) is the most common and powerful catalyst, but others can be advantageous.

CatalystRelative StrengthTypical Use CaseComments
AlCl₃ Very StrongGeneral purpose, necessary for less reactive arenes.Most common choice. Requires stoichiometric amounts. Highly moisture-sensitive.[11][12]
FeCl₃ StrongGood alternative to AlCl₃, sometimes milder.Often used in industrial processes. Can be used catalytically in some cases.[13][14]
BF₃·OEt₂ ModerateAcylation of activated arenes (e.g., phenols, anisoles).Easier to handle liquid. Often requires higher temperatures.
ZnCl₂ MildUsed for highly activated arenes.Less reactive, helps prevent side reactions with sensitive substrates.[14]
Solid Acids Variable"Green" chemistry applications.Zeolites or supported acids can facilitate easier workup and catalyst recycling.[9][15]

Solvent Selection: The solvent must be inert to the strong Lewis acids and reaction conditions. It also plays a key role in reactant solubility and can influence product distribution.

SolventPolarityTypical Use CaseComments
Dichloromethane (CH₂Cl₂) Polar AproticGeneral purpose, good solubility for many organics.Common lab-scale choice. Relatively low boiling point.[12]
Carbon Disulfide (CS₂) NonpolarOften used for kinetic control.Traditional solvent, but toxic and highly flammable. Can favor ortho/para products.[16]
Nitrobenzene (PhNO₂) Polar AproticUsed for thermodynamic control.High boiling point allows for higher reaction temperatures. Can favor meta or thermodynamically stable isomers.[16] Toxic.
1,2-Dichloroethane (DCE) Polar AproticAlternative to CH₂Cl₂.Higher boiling point than CH₂Cl₂ allows for more thermal control.
Solvent-Free N/A"Green" chemistry, industrial scale.Can be achieved using solid acid catalysts or by using an excess of the liquid arene as the solvent.[15][17]
  • Expert Insight on Solvent Effects: For substrates like naphthalene, solvent choice can dramatically alter the regioselectivity. Acylation in a nonpolar solvent like CS₂ often yields the kinetically favored 1-acetylnaphthalene, while the same reaction in a polar solvent like nitrobenzene can allow for equilibration to the thermodynamically more stable 2-acetylnaphthalene.[16] This is because the intermediate-catalyst complex is more soluble in polar solvents, allowing for reversibility.[16]

Q3: I am getting a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

Regioselectivity is dictated by the electronic and steric properties of the substituent(s) already on the aromatic ring.

  • Electronic Effects:

    • Activating Groups (-OR, -R, -OH): These groups are ortho, para-directing because they donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) at these positions.

    • Deactivating Groups (-Cl, -Br, -I): Halogens are an exception. They are deactivating overall due to their inductive effect but are still ortho, para-directing because their lone pairs can stabilize the intermediate via resonance.

    • Meta-Directing Groups (-NO₂, -CN, -COR): As discussed, these strongly deactivating groups are generally incompatible with Friedel-Crafts acylation.

  • Steric Hindrance: The acylium ion (R-C≡O⁺) and its complex with the Lewis acid are bulky. Consequently, substitution at the sterically unhindered para position is almost always favored over the ortho position, unless the ortho position is strongly activated and the groups are small.[18][19]

    • Example: The acylation of toluene (methylbenzene) will yield almost exclusively p-methylacetophenone. The ortho product is sterically disfavored.

Predicting the Major Regioisomer

This decision tree outlines the logic for determining the primary product in the acylation of a monosubstituted arene.

G start Substituted Arene sub_type What is the nature of the substituent (X)? start->sub_type activating Activating / Weakly Deactivating (-R, -OR, -Halogen) sub_type->activating deactivating Strongly Deactivating (-NO₂, -CF₃, -COR) sub_type->deactivating ortho_para Ortho, Para Director activating->ortho_para meta Reaction Fails or is Extremely Slow deactivating->meta sterics Is the ortho position sterically hindered? ortho_para->sterics para_product Major Product: Para Isomer sterics->para_product Yes ortho_para_mix Product: Mixture of Ortho and Para Isomers (Para usually major) sterics->ortho_para_mix No

Caption: Decision tree for predicting regioselectivity in Friedel-Crafts acylation.

Q4: I obtained an unexpected product. Could this be due to a carbocation rearrangement?

No. This is one of the most significant advantages of Friedel-Crafts acylation over alkylation. The electrophile, the acylium ion, is stabilized by resonance and does not undergo skeletal rearrangements.[3][5][7][13][20] If you are trying to synthesize a straight-chain alkylbenzene, the reliable route is through acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[6][9] An unexpected product is more likely due to an issue with starting material purity or an unanticipated side reaction with another functional group in your molecule.

Experimental Protocols
Protocol 1: General Procedure for the Acylation of Anisole with Propionyl Chloride

This protocol details a standard laboratory procedure for the acylation of an activated arene.

Safety Precautions: Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Acetyl chloride is also corrosive and a lachrymator. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be rigorously dried before use.

Materials:

  • Anisole (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and an addition funnel, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.[12][21]

  • Acylium Ion Formation: Add a solution of propionyl chloride (1.1 eq) in anhydrous DCM to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Arene Addition: After the first addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[12][22] This step is exothermic and will release HCl gas. Perform this in the back of the fume hood. The purpose of the acid is to hydrolyze the aluminum salts and break the ketone-AlCl₃ complex.[21][23]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[12][21]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to help break emulsions and remove water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, 4-methoxypropiophenone.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[21]

References
  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction (2022). Chemistry LibreTexts. [Link]

  • Polyalkylation Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation (2018). Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene? - Allen. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene - MCC Organic Chemistry. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation - Pharmaguideline. [Link]

  • Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • Experiment 1: Friedel-Crafts Acylation - University of Michigan. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization (2020). YouTube. [Link]

  • Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction (2024). Chemistry LibreTexts. [Link]

  • Friedel–Crafts acylation of different arenes with carboxylic acids... - ResearchGate. [Link]

  • Provide an example of the alkylation and acylation in the Friedel-Crafts reaction. - TutorChase. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent (2025). Royal Society of Chemistry. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts (2015). ScienceDirect. [Link]

  • Experiment 14: Friedel-Crafts Acylation (2011). YouTube. [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. [Link]

  • (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. [Link]

  • Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions (2022). ACS Publications. [Link]

  • Video: Limitations of Friedel–Crafts Reactions - JoVE. [Link]

  • Friedel-Crafts Alkylation with Practice Problems (2022). Chemistry Steps. [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts. [Link]

  • Intramolecular Friedel-Crafts Reactions (2018). Master Organic Chemistry. [Link]

Sources

Technical Support Center: A Guide to Overcoming Low Conversion in the Synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development encountering challenges in the synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one. The palladium-catalyzed Sonogashira cross-coupling reaction, the principal method for creating this C(sp²)-C(sp) bond, is powerful but sensitive to a variety of parameters.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to diagnose and resolve issues leading to low conversion rates.

Section 1: Foundational Principles - The Sonogashira Catalytic Cycles

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4] The palladium cycle is responsible for the core cross-coupling, while the copper cycle facilitates the activation of the terminal alkyne, increasing the reaction rate under mild conditions.[3][5]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII trans-Ar-Pd(II)-X(L)₂ (B) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne trans-Ar-Pd(II)-C≡CR(L)₂ (C) Transmetal->PdII_Alkyne CuX Cu(I)-X Transmetal->CuX regenerates Cu(I) RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Product Product (Ar-C≡CR) ArX Ar-X (1-(4-iodophenyl)ethanone) PiComplex π-Alkyne-Copper Complex CuX->PiComplex CuAcetylide Copper Acetylide (Cu-C≡CR) (F) PiComplex->CuAcetylide Base, -HBase⁺X⁻ CuAcetylide->Transmetal Cu-C≡CR Base Base (e.g., NEt₃) Alkyne H-C≡CR (Phenylacetylene) Alkyne->CuX H-C≡CR

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Category 1: Critical Failures & Initial Checks

Q1: My reaction shows zero conversion, and I only recover my starting material. What are the most critical factors to check first?

A1: A complete lack of reactivity points to a fundamental problem with one of the core components. A systematic check is essential.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[6] The active Pd(0) catalyst can be oxidized to inactive Pd(II), and more critically, oxygen promotes the unwanted homocoupling of phenylacetylene (Glaser coupling).[5][6]

    • Actionable Protocol: Ensure your solvent is rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes.[6] The reaction should be run under a positive pressure of an inert gas (N₂ or Ar) using Schlenk line techniques.

  • Catalyst Activity: Both palladium and copper catalysts can degrade over time.

    • Palladium: Use a fresh bottle of your palladium precatalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, or one that has been stored properly under inert conditions.[1]

    • Copper(I) Iodide: CuI is notoriously prone to oxidation, indicated by a color change from off-white/tan to green or brown. Do not use discolored CuI. Use a freshly opened bottle or purify older batches if necessary.[6]

  • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be dry and pure. Water can interfere with the catalytic cycle, and impurities in the base can poison the catalyst. Consider distilling the amine base before use.[7]

Category 2: Catalyst, Ligand, and Side Reaction Issues

Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is aggregated, elemental palladium.[6] This indicates that the Pd(0) species has fallen out of the catalytic cycle and is no longer active.

  • Causality: This typically occurs when the phosphine ligands dissociate from the palladium center, and the "naked" Pd(0) atoms agglomerate. Common causes include:

    • High Temperature: For aryl bromides, higher temperatures may be needed, but excessive heat can accelerate ligand dissociation and catalyst decomposition.[8]

    • Inappropriate Solvent: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black in certain systems.[7]

    • Insufficient Ligand: If using a catalyst like Pd(OAc)₂ or Pd₂(dba)₃, an external phosphine ligand must be added. An insufficient ligand-to-palladium ratio will leave palladium centers unprotected.

  • Solutions:

    • Optimize Temperature: If using 1-(4-bromophenyl)ethanone, start at a moderate temperature (e.g., 60-80 °C) and only increase if necessary.[8] For the more reactive 1-(4-iodophenyl)ethanone, room temperature is often sufficient.[5]

    • Ligand Choice: Use bulky, electron-rich phosphine ligands which bind more strongly to the palladium center and promote the formation of highly active monoligated complexes.[9]

    • Solvent Selection: Consider switching to solvents like DMF, toluene, or using the amine base itself as the solvent (e.g., neat triethylamine).[10]

Q3: I'm getting a good amount of a byproduct identified as 1,4-diphenylbuta-1,3-diyne. Why is this happening?

A3: This byproduct is the result of Glaser coupling, the oxidative homocoupling of your phenylacetylene starting material.[11] This is a classic side reaction in Sonogashira couplings.

  • Causality: This reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[11][12]

  • Solutions:

    • Strict Anaerobic Conditions: This is the most critical factor. As mentioned in Q1, ensure your entire setup is free of oxygen.[6]

    • Reduce Copper Loading: While CuI accelerates the reaction, using a large excess can favor homocoupling. Reduce the CuI loading to 1-5 mol%.

    • Slow Addition of Alkyne: Adding the phenylacetylene slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling.[10]

    • Switch to a Copper-Free Protocol: To completely eliminate this side reaction, a copper-free Sonogashira is the most effective solution.[5][13]

Q4: Should I try a copper-free Sonogashira reaction? What are the advantages and disadvantages?

A4: Yes, a copper-free protocol is an excellent troubleshooting step, especially if Glaser homocoupling is a persistent issue.[13]

  • Advantages:

    • Completely eliminates the formation of alkyne homocoupling byproducts, simplifying purification.[4][12]

    • Avoids the use of copper, which can be environmentally undesirable.[13]

  • Disadvantages:

    • Reactions are often slower and may require higher temperatures or higher catalyst loadings, especially for less reactive aryl halides like bromides and chlorides.[5]

    • The choice of base becomes more critical, as it must be strong enough to deprotonate the alkyne without the assistance of copper. Bases like piperidine, pyrrolidine, or inorganic bases like Cs₂CO₃ or K₂CO₃ are often used.[5][14]

Category 3: Substrate and Reagent Condition Issues

Q5: My starting material is 1-(4-bromophenyl)ethanone and the reaction is very sluggish. What should I change?

A5: The reactivity of the aryl halide is a dominant factor in the Sonogashira coupling. The rate of the oxidative addition step (Step B in Figure 1) follows the trend: I > OTf > Br >> Cl.[6] Aryl bromides are significantly less reactive than aryl iodides.

  • Solutions:

    • Increase Temperature: Reactions with aryl bromides often require heating, typically in the range of 60-120 °C.[8]

    • Use a More Active Catalyst System: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos) in combination with a Pd(0) precursor like Pd₂(dba)₃. These ligands accelerate the rate-limiting oxidative addition step.[9]

    • Change Solvent: A more polar, coordinating solvent like DMF or NMP can sometimes facilitate the reaction of less reactive halides.[10]

    • Synthesize the Aryl Iodide: If feasible, consider converting the 1-(4-bromophenyl)ethanone to 1-(4-iodophenyl)ethanone. The subsequent Sonogashira coupling will proceed under much milder conditions, often at room temperature, leading to higher yields and fewer side products.

Section 3: Standardized Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Protocol 1: Standard Palladium/Copper Co-catalyzed Synthesis
  • To a dry Schlenk flask under an argon atmosphere, add 1-(4-iodophenyl)ethanone (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (3.0 eq) and degassed anhydrous toluene (to achieve a 0.2 M concentration of the aryl halide).

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate, filter through a pad of celite to remove catalyst residues, and wash the filtrate with saturated aq. NH₄Cl solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Copper-Free Synthesis
  • To a dry Schlenk flask under an argon atmosphere, add 1-(4-bromophenyl)ethanone (1.0 eq) and Pd(PPh₃)₄ (0.05 eq, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous DMF (to achieve 0.2 M concentration) followed by degassed piperidine (3.0 eq).

  • Add phenylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup and purification follow the same procedure as described in Protocol 1.

Section 4: Data Summary & Optimization Parameters

Use the following table as a guide to select starting conditions for your specific substrate.

ParameterAryl Iodide DerivativeAryl Bromide DerivativeCausality & Expert Notes
Pd Catalyst Loading 0.5 - 2 mol%2 - 5 mol%Higher loading is needed for the less reactive bromide due to the slower oxidative addition step.[6]
Cu(I) Co-catalyst 1 - 5 mol% (optional)2 - 10 mol% (optional)Can be omitted to prevent homocoupling. If used, higher loading may be needed for bromides to achieve a reasonable rate.[5]
Base (Type) Triethylamine, DiisopropylaminePiperidine, Pyrrolidine, K₂CO₃, Cs₂CO₃Stronger amine bases are often used in copper-free systems and for less reactive halides.[5][14]
Base (Equivalents) 2 - 4 eq3 - 5 eqA stoichiometric excess is required to neutralize the HX byproduct and facilitate alkyne deprotonation.[5]
Solvent THF, Toluene, DMFDMF, NMP, DioxaneMore polar aprotic solvents can help with the slower kinetics of aryl bromide coupling.[8][10]
Temperature Room Temp - 50 °C60 - 120 °CThe higher bond dissociation energy of the C-Br bond requires more thermal energy to drive oxidative addition.[8]

Section 5: Logical Troubleshooting Workflow

If you are experiencing low conversion, follow this decision tree to diagnose the root cause.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart for Low Conversion start Low / No Conversion check_criticals Q: Are atmosphere, catalysts, and base verified as inert/active/pure? start->check_criticals fix_criticals A: Rigorously degas solvents. Use fresh, high-purity catalysts and base. check_criticals->fix_criticals No observe_precipitate Q: Is a black precipitate (Palladium Black) observed? check_criticals->observe_precipitate Yes fix_criticals->start Re-run fix_precipitate A: Lower temperature. Check ligand ratio. Change solvent (avoid THF). observe_precipitate->fix_precipitate Yes observe_homocoupling Q: Is alkyne homocoupling (Glaser product) the major byproduct? observe_precipitate->observe_homocoupling No fix_precipitate->start Re-run fix_homocoupling A: Ensure strict O₂ exclusion. Reduce CuI loading. Switch to a copper-free protocol. observe_homocoupling->fix_homocoupling Yes check_halide Q: Is the starting material an aryl bromide? observe_homocoupling->check_halide No fix_homocoupling->start Re-run fix_bromide A: Increase temperature (60-120°C). Use a more active ligand (e.g., XPhos). Increase catalyst loading. check_halide->fix_bromide Yes success Problem Solved check_halide->success No, review literature for substrate-specific issues fix_bromide->start Re-run

Sources

Technical Support Center: Characterization of Impurities in Crude 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one. The following question-and-answer-based troubleshooting guides and FAQs address common issues encountered during the analysis and purification of this compound, with a focus on identifying and characterizing process-related impurities.

Part 1: Understanding Potential Impurities (FAQs)

This section addresses the origin and identity of common impurities arising from the synthesis of this compound, which is typically synthesized via a Sonogashira coupling reaction.[1][2]

Q1: What are the most common process-related impurities I should expect in my crude sample?

A1: The impurity profile is a direct reflection of the synthetic route.[3] Assuming a standard Sonogashira coupling between an acetylenic compound (phenylacetylene) and an aryl halide (e.g., 1-(4-bromophenyl)ethanone or 1-(4-iodophenyl)ethanone), you should anticipate the following organic impurities[4]:

  • Unreacted Starting Materials: Residual phenylacetylene and 1-(4-halophenyl)ethanone are common. Their presence is typically managed by optimizing reaction stoichiometry and time.

  • Homocoupled Alkyne (Glaser-Hay Product): A significant byproduct is often 1,4-diphenylbuta-1,3-diyne, formed from the oxidative coupling of two phenylacetylene molecules.[5] This is one of the most frequently encountered side reactions in copper-mediated Sonogashira couplings.[5][6]

  • Dehalogenated Starting Material: The aryl halide can be reduced under the reaction conditions, leading to the formation of acetophenone.

  • Solvent and Reagent-Related Byproducts: Impurities can arise from side reactions involving the solvent or base (e.g., triethylamine, piperidine) used in the synthesis.[2]

Q2: How is the Glaser-Hay homocoupling byproduct formed, and how can I recognize it?

A2: The Glaser-Hay coupling is a copper-catalyzed oxidative dimerization of terminal alkynes.[5] In the context of your Sonogashira reaction, the copper(I) co-catalyst facilitates this unwanted side reaction, especially in the presence of oxygen.[6]

Recognition:

  • By Mass Spectrometry (MS): 1,4-Diphenylbuta-1,3-diyne has a molecular weight of 202.26 g/mol . You would look for a corresponding [M+H]⁺ ion at m/z 203.

  • By Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling feature is the complete absence of the characteristic terminal alkyne proton (≡C-H) signal, which typically appears around 2-3 ppm in ¹H NMR.[7] The molecule is highly symmetric, leading to a simplified aromatic signal pattern compared to the target product.

  • By Chromatography: It is generally less polar than the target ketone-containing product and will likely have a different retention time in reverse-phase HPLC.

Q3: My synthetic route for the 1-(4-bromophenyl)ethanone precursor involved a Friedel-Crafts acylation. Could impurities from that step carry over?

A3: Yes, absolutely. Impurities from the synthesis of starting materials are a critical consideration.[8] For a Friedel-Crafts acylation of bromobenzene, potential carry-over impurities include:

  • Isomeric Products: The acylation could occur at the ortho or meta positions of bromobenzene, leading to 1-(2-bromophenyl)ethanone or 1-(3-bromophenyl)ethanone.[9] These isomers would then participate in the subsequent Sonogashira coupling, producing isomeric impurities of your final product.

  • Polysubstituted Products: While the acyl group deactivates the aromatic ring, making a second acylation less favorable, trace amounts of di-acylated species could be formed under harsh conditions.[9][10]

These impurities are often difficult to remove in later stages, underscoring the importance of purifying all starting materials.

Q4: What about inorganic impurities?

A4: Inorganic impurities primarily consist of residual metals from the catalysts used in the synthesis.[4] For a Sonogashira coupling, this would be palladium and copper .[11] These are critical to control, especially in drug development, as regulatory bodies have strict limits on elemental impurities.[12][13]

Detection: These are typically quantified at trace levels using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[13]

Part 2: Analytical Strategy & Troubleshooting

A systematic approach is required to separate, identify, and quantify impurities.[12] The general workflow involves chromatographic separation followed by spectroscopic identification.

General Workflow for Impurity Characterization

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Quantification Crude_Sample Crude Product Sample HPLC Reverse-Phase HPLC Crude_Sample->HPLC Chromatogram Initial Chromatogram (API + Impurity Peaks) HPLC->Chromatogram LCMS LC-MS Analysis Chromatogram->LCMS Preliminary ID NMR Isolation & NMR (¹H, ¹³C, 2D) Chromatogram->NMR Isolate Peaks for Full Characterization MS_Data Mass Data (MW) LCMS->MS_Data NMR_Data Structural Data NMR->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Quantification Quantification (Using Reference Standard) Structure_Elucidation->Quantification

Caption: Workflow for impurity separation, identification, and quantification.

HPLC Analysis: Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating impurities.[3][4] A well-developed method is crucial for accurate profiling.

Q: I see multiple peaks in my crude HPLC chromatogram. What's a good starting point for method development?

A: A gradient reverse-phase HPLC method is an excellent starting point for screening unknown mixtures. It provides a broad polarity range to elute most, if not all, components in a reasonable time. See Protocol 1 for a generic starting method. The goal of the initial screen is to achieve baseline separation of the main peak (your product) from all major impurities.

Q: My peaks are tailing significantly. What should I adjust?

A: Peak tailing is a common issue and can often be resolved by addressing interactions with the stationary phase or issues with the mobile phase.[14]

  • Cause: Secondary interactions, often between basic analytes and acidic residual silanols on the silica-based column packing. The ketone in your molecule is neutral, but other impurities might be basic.

  • Solution 1 (Adjust pH): Add a modifier to the mobile phase. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[14]

  • Solution 2 (Check Sample Solvent): Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile for a high-aqueous start) can cause peak distortion.[15]

  • Solution 3 (Column Overload): Injecting too much sample can lead to peak fronting or tailing.[14] Try reducing the injection volume or sample concentration.

Q: I'm not getting good separation between my main peak and a key impurity. What are my options?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.

  • Adjust the Gradient Slope: A shallower gradient increases the run time but provides more opportunity for closely eluting peaks to separate.

  • Change Column Chemistry: If adjusting the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.

HPLC Troubleshooting Decision Tree

G Problem Poor Peak Shape or Resolution Tailing Peak Tailing? Problem->Tailing PoorRes Poor Resolution? Problem->PoorRes Sol_pH Adjust Mobile Phase pH (e.g., add 0.1% TFA) Tailing->Sol_pH Yes Sol_Solvent Check Sample Solvent (Match to Mobile Phase) Tailing->Sol_Solvent Yes Sol_Load Reduce Injection Volume/Concentration Tailing->Sol_Load Yes Sol_Gradient Make Gradient Shallower PoorRes->Sol_Gradient Yes Sol_Organic Change Organic Modifier (ACN <-> MeOH) PoorRes->Sol_Organic Yes Sol_Column Change Column Stationary Phase PoorRes->Sol_Column Yes

Caption: Decision tree for common HPLC troubleshooting scenarios.

Structure Elucidation Guide
Q: How can I use LC-MS for preliminary identification of my unknown peaks?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[8] As each peak elutes from the HPLC column, the mass spectrometer provides its mass-to-charge ratio (m/z). By comparing the measured masses of the impurity peaks to the theoretical masses of potential impurities (see Table 1), you can form a strong hypothesis about their identities. For example, a peak with an [M+H]⁺ of 203.1 strongly suggests the presence of the 1,4-diphenylbuta-1,3-diyne homocoupling product.

Q: An impurity has been isolated. What NMR experiments are essential for full characterization?

A: For unambiguous structure elucidation, a suite of NMR experiments is required.[3][16]

  • ¹H NMR (Proton NMR): This is the first step. It provides information on the number of different types of protons and their neighboring environments. Pay close attention to the integration values and splitting patterns in the aromatic region (7-8 ppm) and the acetyl-methyl singlet (around 2.6 ppm).[17]

  • ¹³C NMR (Carbon NMR): This reveals the number of unique carbon atoms. Key signals to look for are the ketone carbonyl (C=O) around 197 ppm, and the two alkyne carbons (C≡C) between 85-95 ppm.[17]

  • 2D NMR (COSY, HSQC/HMBC): If the structure is not obvious from 1D spectra, 2D experiments are necessary.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton.

Part 3: Protocols & Data Interpretation
Protocol 1: Generic Reverse-Phase HPLC Method for Impurity Profiling

This method serves as a robust starting point for analyzing crude this compound. Optimization will likely be required.

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve crude material in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.

Table 1: Common Impurities and Their Expected Analytical Signatures
Impurity NameStructureFormation PathwayExpected Mass [M+H]⁺Key ¹H NMR Signals (in CDCl₃)
This compound (Product) C₁₆H₁₂OSonogashira Coupling221.09~7.95 (d, 2H), ~7.62 (d, 2H), ~7.55 (m, 2H), ~7.38 (m, 3H), ~2.61 (s, 3H)[17]
1,4-Diphenylbuta-1,3-diyne C₁₆H₁₀Glaser-Hay Homocoupling203.08~7.52 (m, 4H), ~7.35 (m, 6H). Absence of acetyl singlet.
Phenylacetylene C₈H₆Unreacted Starting Material103.05~7.50 (m, 2H), ~7.33 (m, 3H), ~3.05 (s, 1H, alkyne H).
1-(4-Bromophenyl)ethanone C₈H₇BrOUnreacted Starting Material198.97 / 200.97~7.85 (d, 2H), ~7.60 (d, 2H), ~2.60 (s, 3H).
Acetophenone C₈H₈ODehalogenation of Aryl Halide121.06~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H), ~2.60 (s, 3H).

References

Scalable synthesis of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one, a key intermediate in various industrial applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its scalable synthesis, primarily via the Sonogashira cross-coupling reaction.[2][3][4]

Introduction to the Synthesis

The synthesis of this compound typically involves the palladium- and copper-catalyzed Sonogashira coupling of an aryl halide (commonly 4-bromoacetophenone or 4-iodoacetophenone) with phenylacetylene.[2][4] This reaction is highly valued for its efficiency in forming C(sp²)-C(sp) bonds under relatively mild conditions.[2][5] However, transitioning this synthesis from a laboratory to an industrial scale introduces a unique set of challenges that can impact yield, purity, and overall process viability.[6][7] This guide aims to provide practical, experience-based solutions to these challenges.

Visualizing the Core Reaction

To provide a clear overview, the primary synthetic route is illustrated below. The diagram outlines the key components and the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira Coupling Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction & Workup cluster_product Final Product ArylHalide 1-(4-halophenyl)ethanone (X = Br, I) Reaction Sonogashira Coupling (Inert Atmosphere) ArylHalide->Reaction Alkyne Phenylacetylene Alkyne->Reaction Pd_cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_cat->Reaction Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Reaction Base Base (e.g., NEt3, DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Sonogashira synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary factors to investigate?

Answer: Low or incomplete conversion in a Sonogashira coupling is a frequent issue, often attributable to several key factors:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high purity and has not degraded. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition, which can be caused by impurities or inappropriate solvent choice.[8][9]

  • Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and promote the unwanted Glaser-Hay homocoupling of phenylacetylene.[8][10] It is critical to perform the reaction under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).

  • Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts reaction conditions. The general trend is I > OTf > Br >> Cl.[8][11] If you are using 4-bromoacetophenone, the reaction will likely require heating, whereas 4-iodoacetophenone can often react at or near room temperature.[2][8] For less reactive halides, consider using more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.[3][10]

  • Base and Solvent Quality: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and is crucial for deprotonating the alkyne.[8] The solvent must also be dry and of appropriate quality. Anecdotal evidence suggests that solvents like THF can sometimes promote the formation of palladium black.[8][9]

Question 2: I am observing a significant amount of a side product that I suspect is the homocoupled alkyne (1,4-diphenylbuta-1,3-diyne). How can I minimize this?

Answer: The formation of the homocoupled alkyne, a result of the Glaser coupling, is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[2][10] Here are strategies to mitigate this:

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes this side reaction. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is thorough for all solvents and liquid reagents.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary pathway for Glaser coupling.[8][10] These conditions may require specific ligands or higher temperatures to achieve good conversion.[10]

  • Slow Addition of Alkyne: If using copper, adding the phenylacetylene slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

  • Control Alkyne Stoichiometry: Using a large excess of the alkyne can sometimes drive the homocoupling reaction. Limit the excess of phenylacetylene to a slight amount (e.g., 1.05-1.2 equivalents).

Question 3: Upon scaling up the reaction, I am experiencing issues with exothermic events and the formation of new, unidentified impurities. What is happening?

Answer: Scalability introduces challenges related to heat and mass transfer that are often not apparent at the bench scale.[7]

  • Heat Management: The Sonogashira coupling can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing solvent to boil, catalyst to decompose, and side reactions to accelerate.[12] Ensure your reactor has adequate cooling capacity and temperature monitoring. Consider controlling the addition rate of one of the reactants to manage the exotherm.

  • Mixing Efficiency: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reactant concentration, leading to impurity formation. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

  • Impurity Profile: New impurities at scale can arise from the longer reaction times or higher temperatures sometimes employed. These could include products from dehalogenation of the starting material or side reactions involving the solvent or base.[10] Analytical techniques such as LC-MS should be used to identify these impurities to better understand their formation mechanism.

Question 4: The final product is difficult to purify, and I am struggling with residual palladium contamination. What are the best practices for purification at an industrial scale?

Answer: Removing the catalyst and other impurities is a critical step for industrial applications, especially in pharmaceuticals where metal content is strictly regulated.[6][10]

  • Workup Procedure: A well-designed aqueous workup can remove a significant portion of the inorganic salts and the amine base. Washing the organic layer with a dilute acid solution (e.g., saturated aq. NH₄Cl) can help remove residual amine.

  • Recrystallization: this compound is a solid with a reported melting point around 99°C.[1] Recrystallization from a suitable solvent system is often the most effective and scalable method for achieving high purity and removing residual palladium.

  • Palladium Scavengers: If recrystallization is insufficient, consider using palladium scavengers. These are materials with functional groups that chelate palladium, allowing it to be filtered off. Various silica-based or polymer-based scavengers are commercially available.

  • Avoid Chromatography at Scale: While effective in the lab, column chromatography is often economically and practically challenging for large-scale production. Developing a robust crystallization procedure is highly preferable.[6][13]

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal catalyst loading for a scalable process? While lab-scale reactions might use 1-5 mol% of palladium, for industrial applications, the goal is to minimize this due to cost. Optimization studies should be performed, but catalyst loadings as low as 0.05-0.5 mol% have been reported for efficient Sonogashira couplings, particularly with highly active catalyst systems or more reactive aryl iodides.[14][15]
Can I use 4-chloroacetophenone as a starting material? Aryl chlorides are the least reactive of the aryl halides in Sonogashira couplings.[8][11] While possible, their use requires specialized, highly active catalysts (often featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands) and typically higher reaction temperatures, which can lead to more side products.[10] For scalability, aryl bromides or iodides are generally preferred.
Is it necessary to use a phosphine ligand? In most cases, a ligand is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is common, but more advanced, bulky, and electron-rich phosphine ligands can significantly improve reaction rates and substrate scope, especially for challenging substrates.[3]
What are the key safety considerations for this reaction at scale? 1. Flammable Solvents: Many suitable solvents (THF, toluene) are flammable. 2. Exothermic Potential: As discussed, the reaction can be exothermic, posing a risk of thermal runaway if not properly controlled.[12] 3. Reagent Toxicity: Handle all reagents, particularly the palladium catalyst and aryl halide, with appropriate personal protective equipment. 4. Pressure Build-up: If the reaction is heated in a sealed vessel, ensure the vessel is pressure-rated and equipped with a pressure relief device.
Can this reaction be performed in "green" or aqueous solvents? Yes, significant research has focused on developing more sustainable Sonogashira protocols. Reactions in water or biomass-derived solvents like γ-valerolactone have been successfully demonstrated, often using specific surfactants or water-soluble ligands.[15][16][17] These methods can simplify workup and reduce the environmental impact.[15]

Process Logic and Troubleshooting Flowchart

This diagram provides a logical pathway for troubleshooting common issues during the synthesis.

Troubleshooting_Flowchart Start Reaction Start: Low/No Conversion Check_Inert Is the system fully inert? Start->Check_Inert Check_Catalyst Is catalyst active? (No Pd black) Check_Inert->Check_Catalyst Yes Improve_Inert Action: Improve degassing (Freeze-Pump-Thaw) Check_Inert->Improve_Inert No Check_Reagents Are reagents/solvents pure and dry? Check_Catalyst->Check_Reagents Yes New_Catalyst Action: Use fresh catalyst and/or high-purity ligand Check_Catalyst->New_Catalyst No Check_Conditions Are temp/time sufficient for the halide used? Check_Reagents->Check_Conditions Yes Purify_Reagents Action: Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Optimize_Conditions Action: Increase temp/time or switch to a more reactive halide (I > Br) Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Improve_Inert->Start New_Catalyst->Start Purify_Reagents->Start Optimize_Conditions->Start

Caption: A decision tree for troubleshooting low conversion.

References

  • Swaroop, T. R., et al. (2020). Synthesis of 1-(4-(3-(4-ethynylphenyl)-3-hydroxybut-1-yn-1-yl)phenyl)ethanone from 1-(4-ethynylphenyl)ethanone 9. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Synthesis. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link]

Sources

Validation & Comparative

Comparing catalytic activity of different palladium ligands in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Ligand Selection for Optimal Sonogashira Coupling

A Senior Application Scientist's Perspective on Catalytic Activity and Performance

For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)–C(sp) bonds, paving the way for the synthesis of complex pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's power lies in its ability to couple terminal alkynes with aryl or vinyl halides.[3] However, the success and efficiency of this transformation are critically dependent on the catalytic system, particularly the choice of ligand coordinated to the palladium center.

This guide provides an in-depth comparison of the catalytic activity of different palladium ligand classes in the Sonogashira coupling. Moving beyond a simple recitation of protocols, we will explore the causality behind ligand choice, grounded in mechanistic understanding and supported by experimental data, to empower you to select the optimal catalytic system for your specific synthetic challenge.

The Crucial Role of Ligands in the Sonogashira Catalytic Cycle

The ligand is not a mere spectator; it is an active modulator of the palladium catalyst's properties. It directly influences the catalyst's stability, solubility, and, most importantly, its reactivity in the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4] The ligand's electronic and steric properties dictate the rates of these steps, ultimately controlling the overall reaction efficiency, substrate scope, and catalyst turnover number.

The classical Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5] The ligand's primary role is within the palladium cycle.

Sonogashira_Cycle Figure 1: The Copper-Cocatalyzed Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X Alkyne R'-C≡CH (Terminal Alkyne) Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-C≡CR') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-C≡CR' (Product) Transmetal->Product Reductive Elimination CuX Cu(I)X Transmetal->CuX CuAcetylide Cu(I)-C≡CR' (Copper Acetylide) Alkyne->CuAcetylide + CuX, Base - Base·HX CuAcetylide->OxAdd CuAcetylide->CuX

Caption: Figure 1: The Copper-Cocatalyzed Sonogashira Catalytic Cycle.

In copper-free variants, the terminal alkyne is activated directly by the palladium complex, a process that is highly dependent on the base and the specific ligands on the palladium center.[1]

A Comparative Analysis of Palladium Ligand Classes

We will evaluate three primary categories of catalytic systems: traditional phosphines, modern N-heterocyclic carbenes (NHCs), and ligandless or heterogeneous systems.

Phosphine Ligands: The Versatile Workhorses

Phosphines are the most traditional and widely used ligands for Sonogashira couplings.[3] Their catalytic performance is a direct function of their steric bulk and electronic properties.

  • Traditional Phosphines (e.g., PPh₃): Triphenylphosphine (PPh₃) is a classic choice, often used in catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[1] While effective for reactive substrates like aryl iodides, its performance with less reactive aryl bromides and chlorides can be sluggish, often requiring higher temperatures and catalyst loadings.[3][6]

  • Bulky, Electron-Rich Alkylphosphines (e.g., P(t-Bu)₃): Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are highly electron-donating and sterically demanding. The electron-rich nature accelerates the oxidative addition of less reactive aryl halides.[3][4] The steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, which is often the active catalyst.[4] These ligands are particularly effective for challenging couplings involving aryl bromides and even some activated aryl chlorides at room temperature.[7]

  • Buchwald-Type Biarylphosphines (e.g., SPhos, XPhos): Developed by Stephen Buchwald, these ligands feature bulky, electron-rich biaryl backbones.[8] They are exceptionally effective at stabilizing the catalytically active monoligated palladium species and promoting both rapid oxidative addition and reductive elimination. While they are superstars in Suzuki and Buchwald-Hartwig aminations, their application in Sonogashira coupling is also highly effective, particularly for difficult substrates.[8][9]

N-Heterocyclic Carbenes (NHCs): The Robust Challengers

NHCs have emerged as powerful alternatives to phosphines. They are neutral, two-electron donors that form exceptionally strong σ-bonds with the palladium center.[1][3]

  • Enhanced Stability: The strong Pd-NHC bond leads to catalysts that are often more thermally stable and resistant to oxidation than their phosphine counterparts.[10][11] This robustness can translate to lower catalyst loadings and higher turnover numbers (TONs).

  • High Activity: As strong σ-donors, NHCs create an electron-rich palladium center, which promotes the oxidative addition step, similar to electron-rich phosphines.[12] NHC-Pd complexes have demonstrated high activity in Sonogashira couplings, including copper-free systems and reactions involving challenging substrates like aryl chlorides.[3][13]

  • Versatility: A wide array of NHC structures allows for fine-tuning of steric and electronic properties. For instance, the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is a common choice, offering significant steric bulk that promotes high catalytic activity.[14]

Ligandless and Heterogeneous Systems: The "Green" Approach

The drive for more sustainable and cost-effective chemistry has spurred the development of "ligandless" and heterogeneous catalytic systems.

  • "Ligandless" Homogeneous Catalysis: In these systems, a palladium salt (e.g., Pd(OAc)₂) is used without an added phosphine or NHC ligand. It's crucial to understand that these are not truly ligandless; solvent molecules, the amine base, or even the alkyne substrate can act as coordinating ligands.[15] While simple, these systems may lack the high activity and broad scope of well-defined ligated catalysts.

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on charcoal (Pd/C) is a widely used heterogeneous catalyst that can promote Sonogashira couplings, often under copper-free conditions.[16][17] The primary advantages are the ease of catalyst separation (simple filtration) and the potential for recycling, which are highly desirable in industrial settings.[16] However, issues can include metal leaching into the product and variability in activity between different commercial batches of Pd/C.[16]

Quantitative Performance Comparison

The choice of ligand has a profound impact on reaction outcomes. The following table summarizes representative data for the coupling of an aryl bromide with an alkyne, highlighting the performance differences between ligand classes.

Catalyst System Ligand Type Aryl Halide Alkyne Conditions Yield (%) Reference Insight
PdCl₂(PPh₃)₂ / CuITraditional Phosphine4-BromotoluenePhenylacetyleneEt₃N, 80 °CModerate-GoodA standard, reliable system, but may require heat.[6]
Pd₂(dba)₃ / P(t-Bu)₃Bulky Alkylphosphine4-BromotoluenePhenylacetyleneCs₂CO₃, Dioxane, RT>95Highly active at room temperature, even for aryl bromides.[7]
[Pd(IPr)] Complex / CuINHC4-BromoanisolePhenylacetyleneAmine base, 65 °CHighNHC complexes show high stability and efficiency.[1][14]
Pd/C (10%)Heterogeneous4-IodoanisolePhenylacetyleneNa₃PO₄, DMF, 80 °C>95Effective for aryl iodides under ligand- and copper-free conditions.[17]

Note: Yields and conditions are illustrative and can vary significantly based on the specific substrates, solvent, base, and temperature used.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are two validated protocols for a model Sonogashira coupling reaction.

Protocol 1: Classic Conditions (Phosphine Ligand)

Reaction: Coupling of 4-Iodoanisole with Phenylacetylene using PdCl₂(PPh₃)₂/CuI.

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Add 4-iodoanisole.

  • Add the solvent (THF or DMF) and triethylamine via syringe.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 4-methoxy-1-(phenylethynyl)benzene.

Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.

Protocol 2: Copper-Free Conditions (Bulky Phosphine Ligand)

Reaction: Coupling of 4-Bromotoluene with Phenylacetylene using Pd(OAc)₂/SPhos.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg, 124 µL)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 8.2 mg)

  • Potassium Carbonate [K₂CO₃] (2.0 mmol, 276 mg), finely ground and dried.

  • Anhydrous, degassed solvent (e.g., Dioxane, 4 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, SPhos, and K₂CO₃ to a dry vial equipped with a stir bar.

  • Outside the glovebox, add 4-bromotoluene and dioxane to a separate argon-flushed flask.

  • Transfer the solution of 4-bromotoluene to the vial containing the catalyst components under an argon atmosphere.

  • Add phenylacetylene via syringe.

  • Seal the vial and stir the mixture at 60 °C. Monitor the reaction by GC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-methyl-4-(phenylethynyl)benzene.

Conclusion and Recommendations

The optimal choice of a palladium ligand for Sonogashira coupling is a nuanced decision that depends on substrate reactivity, desired reaction conditions, and process considerations like cost and catalyst recyclability.

  • For routine couplings with reactive aryl iodides, traditional phosphine ligands like PPh₃ offer a cost-effective and reliable solution.

  • For challenging substrates, including aryl bromides and chlorides, or for reactions requiring mild conditions (room temperature), bulky, electron-rich alkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., SPhos) are superior choices, delivering higher yields and faster reaction rates.

  • N-Heterocyclic Carbene (NHC) ligands provide a robust and highly active alternative, offering excellent thermal stability and broad substrate scope, making them ideal for developing highly efficient and repeatable processes.

  • Heterogeneous catalysts like Pd/C are invaluable for large-scale synthesis and green chemistry initiatives, where ease of separation and catalyst recycling are paramount, particularly for couplings with aryl iodides.[16][17]

By understanding the mechanistic role of the ligand and leveraging the comparative data available, researchers can rationally design more efficient and robust Sonogashira coupling protocols, accelerating the pace of discovery and development.

References

  • UC Pd. A New Form of Pd/C for Sonogashira Couplings.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Chemistry Portal.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Pd(PhCN)2Cl2/P(t-Bu)
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene-Stabilized Complexes. An-Najah Journals.
  • A Comparative Guide to Phosphine Ligands for 1,3-Dibromo-5-nitrobenzene Couplings. BenchChem.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C

Sources

A Comparative Guide to the Cytotoxicity of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Scaffold in Oncology Research

In the relentless pursuit of novel and effective anticancer therapeutics, the exploration of unique chemical scaffolds that can be systematically modified to enhance potency and selectivity is a cornerstone of drug discovery. One such scaffold that has garnered significant interest is 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one. This molecule, characterized by a rigid phenylethynyl bridge connecting two aromatic rings, one of which is substituted with an acetyl group, presents a versatile platform for the synthesis of a diverse array of derivatives.[1][2] While comprehensive cytotoxic data for the parent compound remains to be extensively published, a growing body of research on its derivatives highlights the immense potential of this structural motif in the development of potent anticancer agents.

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of this compound against a panel of human cancer cell lines. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the key structural modifications that influence anticancer activity. The data presented herein is supported by established experimental methodologies, offering a reliable reference for future research in this promising area of oncology.

Comparative Cytotoxicity of Key Derivatives

The potency of anticancer compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.[3] The following table summarizes the IC50 values of several key derivatives of the this compound scaffold against various cancer cell lines. This comparative data underscores the significant impact of structural modifications on cytotoxic activity.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolopyrimidine Compound 1j (a multikinase inhibitor)MDA-MB-231 (Triple Negative Breast Cancer)0.0009 (as a Src kinase inhibitor)[4]
Chalcone-like Prenylated Chalcone 12MCF-7 (Breast Cancer)4.19[5]
Prenylated Chalcone 12ZR-75-1 (Breast Cancer)9.40[5]
Prenylated Chalcone 12MDA-MB-231 (Breast Cancer)6.12[5]
Prenylated Chalcone 13MCF-7 (Breast Cancer)3.30[5]
Prenylated Chalcone 13ZR-75-1 (Breast Cancer)8.75[5]
Prenylated Chalcone 13MDA-MB-231 (Breast Cancer)18.10[5]
Thiourea Compound 2 (3,4-dichlorophenyl)SW620 (Colon Cancer)1.5[6]
Compound 8 (4-CF3-phenyl)SW620 (Colon Cancer)5.8[6]
2-Phenylacrylonitrile Compound 1g2aHCT116 (Colon Cancer)0.0059[7]
Compound 1g2aBEL-7402 (Hepatocellular Carcinoma)0.0078[7]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals several key trends in the structure-activity relationships of these derivatives:

  • Heterocyclic Scaffolds: The incorporation of a pyrazolopyrimidine ring system, as seen in Compound 1j, leads to exceptionally potent inhibition of specific molecular targets like the Src kinase, translating to potent anti-proliferative activity in triple-negative breast cancer cells.[4] This highlights the value of exploring diverse heterocyclic modifications to the core scaffold.

  • Chalcone-like Modifications: Chalcones, which share a three-carbon α,β-unsaturated keto system, are a well-established class of anticancer agents. The introduction of prenyl groups to the chalcone derivatives (Compounds 12 and 13) appears to be crucial for their cytotoxicity against breast cancer cell lines.[5]

  • Electron-Withdrawing Groups: In the thiourea derivatives, the presence of electron-withdrawing groups such as dichloro (Compound 2) and trifluoromethyl (Compound 8) on the phenyl ring significantly enhances cytotoxic activity against colon cancer cells.[6]

  • Cyano Group Introduction: The remarkable potency of the 2-phenylacrylonitrile derivative (Compound 1g2a) suggests that the introduction of a cyano group into the ethylene bond can dramatically increase anticancer activity, potentially by acting as a tubulin inhibitor.[7]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[9]

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound derivatives) in culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Self-Validating System: This protocol includes essential controls for self-validation. The vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect. A positive control (a known cytotoxic drug) can also be included to validate the assay's sensitivity. Each concentration should be tested in triplicate to ensure the statistical significance of the results.

Visualizing Experimental Workflows and Potential Mechanisms

To further elucidate the experimental process and potential biological pathways affected by these compounds, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Seeding->Treatment Compound_Prep->Treatment Incubation_24_72h Incubate (24-72h) Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate (2-4h) MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Buffer Incubation_2_4h->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance IC50_Calculation Calculate IC50 Values Read_Absorbance->IC50_Calculation

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Pathway Compound Phenylethynyl Derivative Mitochondria Mitochondria Compound->Mitochondria Disruption of mitochondrial function Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential mechanism of action: Induction of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The comparative analysis of its derivatives demonstrates that strategic structural modifications can lead to compounds with potent and selective cytotoxicity against a range of cancer cell lines. The introduction of heterocyclic rings, electron-withdrawing groups, and other functional moieties has been shown to be particularly effective in enhancing anticancer activity.

Future research in this area should focus on several key aspects:

  • Synthesis and Screening of the Parent Compound: A thorough evaluation of the cytotoxicity of the parent this compound is crucial to establish a definitive baseline for SAR studies.

  • Mechanism of Action Studies: While apoptosis induction is a likely mechanism for many of these compounds, further investigation into their specific molecular targets and effects on cell cycle regulation is warranted.

  • In Vivo Efficacy: Promising derivatives identified through in vitro screening should be advanced to preclinical in vivo models to assess their therapeutic potential and pharmacokinetic properties.

  • Expansion of the Derivative Library: The synthesis of a broader and more diverse library of derivatives will undoubtedly uncover new compounds with improved potency and novel mechanisms of action.

By continuing to explore the chemical space around this versatile scaffold, the scientific community is well-positioned to develop the next generation of effective and targeted cancer therapies.

References

  • Wei, Y. Q., & Yang, S. Y. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957–3974. [Link]

  • González-Fuentes, J., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4432. [Link]

  • Krajczyk, D., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11679. [Link]

  • Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Drug Design, Development and Therapy, 15, 365–383. [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]

  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Banu, H., et al. (2019). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

Sources

A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Differences Between 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one and its Saturated Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, a nuanced understanding of a molecule's three-dimensional structure and electronic properties is paramount. The reduction of a carbon-carbon triple bond to a single bond, a common synthetic transformation, can profoundly alter these characteristics, thereby influencing biological activity, material performance, and pharmacokinetic profiles. This guide provides a comprehensive spectroscopic comparison of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one, a molecule featuring a conjugated acetylphenyl and phenylethynyl system, and its reduced analog, 1-[4-(2-phenylethyl)phenyl]ethan-1-one. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we will elucidate the key structural and electronic changes that arise from this seemingly simple reduction. This comparative analysis serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds.

Molecular Structures Under Investigation

The two molecules at the heart of this guide are depicted below. The core difference lies in the linker between the two phenyl rings: a rigid, sp-hybridized ethynyl group in the first molecule, and a flexible, sp³-hybridized ethyl group in its reduced analog.

Caption: Molecular structures of the compared compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample for ¹H NMR (or 20-30 mg for ¹³C NMR) is accurately weighed and placed in a clean, dry vial.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2]

  • The solution is gently vortexed or sonicated to ensure complete dissolution and homogeneity.

  • The resulting clear solution is transferred to a 5 mm NMR tube using a Pasteur pipette.[3]

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets, with a relaxation delay sufficient to allow for quantitative analysis if desired.[4]

  • The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

¹H NMR Spectral Comparison

The ¹H NMR spectra of the two compounds reveal significant differences, particularly in the aromatic and aliphatic regions.

Assignment This compound (ppm) 1-[4-(2-Phenylethyl)phenyl]ethan-1-one (Predicted, ppm) *Multiplicity Integration
Acetyl-CH₃2.622.58s3H
Aromatic-H (acetylphenyl)7.96 (d), 7.62 (d)7.87 (d), 7.27 (d)d, d2H, 2H
Aromatic-H (phenylethynyl/ethyl)7.57 (m), 7.37 (m)7.29 (m), 7.20 (m)m, m2H, 3H
Ethyl-CH₂-2.93 (t)t2H
Ethyl-CH₂-2.93 (t)t2H

Predicted ¹H NMR data for 1-[4-(2-phenylethyl)phenyl]ethan-1-one was generated using an online prediction tool.[1][5]

Analysis:

  • Acetyl Protons: The singlet corresponding to the acetyl methyl protons is observed at a very similar chemical shift in both compounds (2.62 ppm vs. a predicted 2.58 ppm), as this group is relatively distant from the site of reduction.

  • Aromatic Protons: In the alkyne-containing compound, the aromatic protons on the acetyl-substituted ring appear as two distinct doublets at 7.96 and 7.62 ppm. The protons of the terminal phenyl ring appear as multiplets around 7.57 and 7.37 ppm. For the reduced analog, the predicted spectrum shows a greater upfield shift for the protons on the now phenylethyl-substituted ring (predicted around 7.27 ppm), reflecting the loss of the deshielding effect of the conjugated alkyne. The protons of the terminal phenyl group are also predicted to be slightly shifted upfield.

  • Ethyl Bridge Protons: The most striking difference is the appearance of two new signals in the aliphatic region of the reduced compound's predicted spectrum. These are two triplets, each integrating to 2H, corresponding to the two methylene groups of the ethyl bridge. Their predicted chemical shifts around 2.93 ppm are consistent with benzylic protons. The triplet multiplicity arises from coupling to the adjacent methylene group.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide further confirmation of the structural changes and offer insights into the electronic redistribution upon reduction.

Assignment This compound (ppm) 1-[4-(2-Phenylethyl)phenyl]ethan-1-one (Predicted, ppm) *
C=O197.3197.8
Acetyl-CH₃26.626.6
Alkyne-C93.1, 89.0-
Ethyl-CH₂-38.1, 37.5
Aromatic-C136.2, 131.8, 131.7, 128.8, 128.5, 128.3, 128.2, 122.8147.9, 141.2, 135.5, 129.0, 128.7, 128.5, 128.4, 126.2

Predicted ¹³C NMR data for 1-[4-(2-phenylethyl)phenyl]ethan-1-one was generated using an online prediction tool.[6][7]

Analysis:

  • Carbonyl and Acetyl Carbons: The chemical shifts of the carbonyl carbon (around 197-198 ppm) and the acetyl methyl carbon (around 26.6 ppm) are predicted to be very similar in both compounds, as they are not directly involved in the reduction.[8]

  • Alkyne vs. Alkane Carbons: The most significant change is the disappearance of the two signals in the 89-93 ppm range, which are characteristic of the sp-hybridized carbons of the alkyne. In their place, the predicted spectrum for the reduced analog shows two new signals in the upfield region, around 37-38 ppm, corresponding to the sp³-hybridized carbons of the ethyl bridge.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are also affected by the reduction. The loss of the extended conjugation in the reduced analog leads to a general upfield shift for most of the aromatic carbons. The number of distinct aromatic signals can also provide information about the symmetry of the molecule.[9]

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Conjugation

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.[10]

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.[11]

  • The sample and KBr are thoroughly mixed and ground together to create a homogeneous powder.

  • The mixture is transferred to a pellet die and placed under high pressure (typically 8-10 tons) in a hydraulic press to form a transparent or translucent pellet.[10]

  • A background spectrum of a pure KBr pellet is recorded.

  • The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12][13]

IR Spectral Comparison
Vibrational Mode This compound (cm⁻¹) 1-[4-(2-Phenylethyl)phenyl]ethan-1-one (cm⁻¹) Key Observations
C=O Stretch~1680~1685Shift to higher wavenumber upon loss of conjugation.
C≡C Stretch~2210 (weak)AbsentDisappearance of the alkyne stretch.
sp² C-H Stretch (Aromatic)~3100-3000~3100-3000Present in both.
sp³ C-H Stretch (Aliphatic)Absent~2960-2850Appearance of aliphatic C-H stretches.

Data for 1-[4-(2-phenylethyl)phenyl]ethan-1-one is based on the gas-phase spectrum from the NIST WebBook and general principles for aromatic ketones.[14]

Analysis:

  • Carbonyl (C=O) Stretch: In this compound, the carbonyl group is part of an extended conjugated system involving the phenyl ring and the alkyne. This conjugation delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency to around 1680 cm⁻¹.[15] Upon reduction of the alkyne, this extended conjugation is broken. The carbonyl group is now only conjugated with the adjacent phenyl ring, leading to a slight increase in the C=O stretching frequency to approximately 1685 cm⁻¹.

  • Alkyne (C≡C) Stretch: A weak but sharp absorption band around 2210 cm⁻¹ is expected for the carbon-carbon triple bond stretch in the starting material. This band is characteristically absent in the spectrum of the reduced analog.

  • C-H Stretches: Both compounds will exhibit C-H stretching vibrations for the aromatic rings in the region of 3100-3000 cm⁻¹. However, the reduced analog will uniquely show new absorption bands in the 2960-2850 cm⁻¹ range, corresponding to the sp³ C-H stretching of the ethyl group.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is particularly sensitive to the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy
  • A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol or cyclohexane).

  • A series of dilutions are made to obtain solutions of varying concentrations.

  • The UV-Vis spectrophotometer is blanked using the pure solvent in a quartz cuvette.[16]

  • The absorbance of each solution is measured over a specific wavelength range (e.g., 200-400 nm).

  • The λmax is identified as the wavelength at which the absorbance is highest.

UV-Vis Spectral Comparison

cluster_0 Electronic Conjugation and UV-Vis Absorption cluster_1 A Extended Conjugation (Alkyne Compound) B Smaller HOMO-LUMO Gap A->B leads to C Longer λmax (Bathochromic Shift) B->C results in D Broken Conjugation (Alkane Analog) E Larger HOMO-LUMO Gap D->E leads to F Shorter λmax (Hypsochromic Shift) E->F results in

Sources

Benchmarking the Performance of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one-Based Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Promise of Phenylethynyl Scaffolds in Organic Electronics

The quest for novel organic semiconductor materials that are solution-processable, stable, and exhibit high charge carrier mobility is a driving force in the field of organic electronics. Among the myriad of molecular architectures being explored, those incorporating the phenylethynyl moiety have garnered significant interest. The rigid, planar structure of the phenylethynyl group can facilitate strong π-π stacking interactions between molecules, a key factor for efficient charge transport. Furthermore, the synthetic versatility of this class of compounds allows for the fine-tuning of their electronic properties through the introduction of various functional groups.

This guide focuses on 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one, a representative molecule from this promising class.[1] Its structure features a phenylacetylene substituent at the para-position of an acetophenone scaffold, conferring unique electronic and steric properties.[1] While primarily utilized as a versatile intermediate in organic synthesis and drug discovery, its conjugated system makes it an intriguing candidate for applications in organic electronics and photovoltaics.[2]

This document provides a framework for benchmarking the performance of such emerging materials. We will establish a comparative landscape using two well-established organic semiconductors, pentacene and poly(3-hexylthiophene) (P3HT), as benchmarks. Detailed experimental protocols for device fabrication and characterization are provided to enable researchers to evaluate new materials like this compound and its derivatives.

The Benchmarking Framework: Key Performance Metrics in Organic Electronics

To objectively assess the potential of a new organic semiconductor, it is crucial to quantify its performance in standard device architectures. The most common testbeds are the Organic Field-Effect Transistor (OFET) and the Organic Light-Emitting Diode (OLED).

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental building blocks for various electronic devices and are excellent tools for characterizing the charge transport properties of a material.[3] The key performance metrics for OFETs include:

  • Charge Carrier Mobility (μ): This parameter quantifies how quickly charge carriers (holes or electrons) move through the semiconductor material under the influence of an electric field. Higher mobility is essential for faster and more efficient devices. It is typically measured in cm²/Vs.

  • On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is critical for digital logic applications to minimize power consumption and ensure clear switching states.

  • Threshold Voltage (Vth): This is the minimum gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are widely used in displays and lighting applications. When evaluating a new material for use in OLEDs, either as the emissive layer or a charge transport layer, the key performance metrics are:

  • External Quantum Efficiency (EQE or ηext): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the overall efficiency of the device.[4][5]

  • Luminance (L): This is the intensity of light emitted per unit area, typically measured in candelas per square meter (cd/m²). High luminance is required for bright displays.

  • Turn-on Voltage (Von): This is the voltage at which the OLED begins to emit light. A low turn-on voltage is important for energy efficiency.

The Comparative Landscape: Established Benchmarks

To provide context for the performance of new materials, it is essential to compare them against well-established, high-performing organic semiconductors. Here, we present the typical performance of pentacene, a vacuum-deposited small molecule, and poly(3-hexylthiophene) (P3HT), a solution-processed polymer.

Pentacene: The Small Molecule Benchmark

Pentacene is a widely studied p-type organic semiconductor known for its high hole mobility, which can be attributed to its well-ordered crystalline packing in thin films.[6][7]

Poly(3-hexylthiophene) (P3HT): The Polymer Benchmark

P3HT is a workhorse p-type conjugated polymer in the field of organic electronics due to its good solution processability and relatively high hole mobility.[2][8][9][10][11]

Performance MetricPentacene (Vacuum-Deposited)Poly(3-hexylthiophene) (P3HT) (Solution-Processed)
Hole Mobility (μ) 0.1 - 1.0 cm²/Vs (can reach up to 1.2 cm²/Vs with surface treatments)[6]0.01 - 0.1 cm²/Vs[2][11]
On/Off Ratio (Ion/Ioff) > 106[7]104 - 105[2]
Threshold Voltage (Vth) 0 to -20 V-10 to -30 V[9]

Table 1: Typical performance metrics for pentacene and P3HT-based OFETs.

Projected Performance of this compound and its Derivatives

Currently, there is a lack of published experimental data on the performance of this compound in organic electronic devices. However, based on its molecular structure, we can project its potential and outline a path for its evaluation.

The rigid phenylethynyl core is expected to promote intermolecular interactions and charge transport. The ketone functional group is electron-withdrawing, which could influence the material's energy levels and charge injection properties. To be a competitive p-type semiconductor, derivatives of this molecule would likely need to be synthesized to optimize its highest occupied molecular orbital (HOMO) energy level for efficient hole injection from standard electrodes like gold.

A successful derivative of this compound for OFET applications would ideally exhibit a hole mobility in the range of 0.01 - 0.5 cm²/Vs with an on/off ratio greater than 105 to be considered a promising new material for further development.

Experimental Protocols

To facilitate the benchmarking of this compound and other novel organic semiconductors, we provide detailed, step-by-step methodologies for the fabrication and characterization of OFETs and OLEDs.

Protocol 1: Fabrication of a Solution-Processed Bottom-Gate, Top-Contact (BGTC) OFET

This protocol is suitable for soluble organic semiconductors like P3HT and potentially for derivatives of this compound.[12]

Materials and Equipment:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • Organic semiconductor solution (e.g., 10 mg/mL in chloroform)

  • Solvents for cleaning (acetone, isopropanol)

  • Deionized water

  • Nitrogen gas source

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Shadow mask for source-drain electrodes

  • Probe station with source-measure units (SMUs)

Methodology:

  • Substrate Cleaning: a. Sonicate the Si/SiO₂ substrate in acetone for 10 minutes. b. Sonicate in isopropanol for 10 minutes. c. Rinse thoroughly with deionized water. d. Dry the substrate with a stream of nitrogen gas. e. Bake on a hotplate at 120°C for 10 minutes to remove any residual moisture.

  • Organic Semiconductor Deposition: a. Place the cleaned substrate on the spin coater chuck. b. Dispense the organic semiconductor solution onto the substrate to cover the surface. c. Spin coat at 2000 rpm for 60 seconds to form a thin film. d. Anneal the film on a hotplate at a temperature appropriate for the specific material (e.g., 120°C for P3HT) for 10 minutes to improve film morphology.

  • Source-Drain Electrode Deposition: a. Place a shadow mask with the desired channel dimensions (e.g., channel length L = 50 µm, channel width W = 1000 µm) onto the semiconductor film. b. Load the substrate into a thermal evaporator. c. Evacuate the chamber to a pressure below 10-6 Torr. d. Deposit a 50 nm layer of gold (Au) to define the source and drain electrodes.

  • Device Characterization: a. Place the fabricated device on the probe station. b. Connect the probes to the source, drain, and gate (the doped Si substrate). c. Measure the output characteristics (Id vs. Vd) at various gate voltages (Vg). d. Measure the transfer characteristics (Id vs. Vg) at a constant, high drain voltage (e.g., Vd = -60 V). e. Extract the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics.

OFET_Fabrication cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_electrode Electrode Deposition cluster_characterization Characterization Clean Clean Si/SiO2 Substrate Anneal_sub Anneal Substrate Clean->Anneal_sub Spin_Coat Spin Coat Organic Semiconductor Anneal_sub->Spin_Coat Anneal_film Anneal Semiconductor Film Spin_Coat->Anneal_film Evaporate Thermally Evaporate Source/Drain Electrodes Anneal_film->Evaporate Measure Measure Electrical Characteristics Evaporate->Measure

Figure 1: Workflow for the fabrication of a solution-processed BGTC OFET.
Protocol 2: Fabrication of a Simple OLED Device

This protocol describes the fabrication of a basic OLED to evaluate the electroluminescent properties of a new material.[13][14]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emissive layer material solution (e.g., the target molecule blended with a host material)

  • Electron transport layer material (e.g., Alq3)

  • Low work function metal for cathode (e.g., Calcium or Lithium Fluoride/Aluminum)

  • Equipment listed in Protocol 1

Methodology:

  • Substrate Cleaning: a. Clean the ITO substrate following the same procedure as in Protocol 1.

  • Hole Injection Layer (HIL) Deposition: a. Spin coat a thin layer of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 seconds). b. Anneal on a hotplate at 120°C for 15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML) Deposition: a. Spin coat the emissive layer solution onto the PEDOT:PSS layer. b. Anneal the film as required for the specific material.

  • Electron Transport Layer (ETL) and Cathode Deposition: a. Transfer the substrate to a thermal evaporator. b. Deposit a 20 nm layer of an electron transport material (e.g., Alq3). c. Deposit a 1 nm layer of LiF followed by a 100 nm layer of Al to form the cathode.

  • Encapsulation and Characterization: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. b. Measure the current-voltage-luminance (J-V-L) characteristics. c. Measure the electroluminescence spectrum. d. Calculate the external quantum efficiency (EQE).[4][5][15]

OLED_Fabrication cluster_prep Substrate Preparation cluster_solution Solution Processing cluster_vacuum Vacuum Deposition cluster_final Final Steps Clean_ITO Clean Patterned ITO Substrate Spin_HIL Spin Coat PEDOT:PSS (HIL) Clean_ITO->Spin_HIL Anneal_HIL Anneal HIL Spin_HIL->Anneal_HIL Spin_EML Spin Coat Emissive Layer (EML) Anneal_HIL->Spin_EML Anneal_EML Anneal EML Spin_EML->Anneal_EML Evaporate_ETL Evaporate Electron Transport Layer (ETL) Anneal_EML->Evaporate_ETL Evaporate_Cathode Evaporate Cathode (LiF/Al) Evaporate_ETL->Evaporate_Cathode Encapsulate Encapsulate Device Evaporate_Cathode->Encapsulate Characterize Characterize J-V-L and EQE Encapsulate->Characterize

Sources

Comparative Validation of the Anti-Proliferative Effects of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncology research, the identification of novel chemical scaffolds that can selectively target cancer cells is a paramount objective. The aryl alkynone, 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, represents such a scaffold. Characterized by a phenylacetylene substituent at the para-position of an acetophenone core, this compound and its analogs, particularly those sharing features with chalcones, have emerged as promising candidates for anti-cancer therapeutics.[1][2] Their rigid, planar structure is hypothesized to facilitate interactions with key biological targets, leading to the disruption of cancer cell proliferation.[1]

This guide provides a comprehensive framework for validating the anti-proliferative effects of this compound class. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a self-validating workflow, and compare the efficacy of the parent compound with its structurally modified analogs. The objective is to equip researchers with the rationale and methodology to rigorously assess these promising agents.

The Mechanistic Underpinning: Inducing Apoptosis

The primary anti-proliferative mechanism proposed for this compound and its analogs is the induction of apoptosis, or programmed cell death.[1][3] This is a critical pathway to target in cancer therapy, as cancer cells are characterized by their ability to evade apoptosis and proliferate uncontrollably.[2] The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases, disruption of mitochondrial function, and interference with cell cycle progression.[1][2][4]

A simplified representation of the targeted apoptotic pathway is illustrated below. The activation of this cascade is a key validation point in assessing the anti-cancer potential of these compounds.

Apoptotic_Pathway Compound Test Compound (Aryl Alkynone Analog) Stress Cellular Stress Compound->Stress induces Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mitochondria Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes Bax->Mitochondria promotes release of cytochrome c Bcl2->Mitochondria inhibits release of cytochrome c

Caption: General intrinsic apoptosis pathway targeted by anti-proliferative compounds.

A Rigorous Validation Workflow

To systematically evaluate and compare the anti-proliferative efficacy of novel analogs, a multi-tiered experimental approach is essential. This workflow ensures that initial findings from high-throughput screens are substantiated by more detailed mechanistic assays, providing a comprehensive profile of each compound's activity.

Caption: A multi-tiered workflow for validating anti-proliferative compounds.

Tier 1: Initial Cytotoxicity Screening with the MTT Assay

The first step in evaluating a library of new analogs is to determine their cytotoxic potential across various cancer cell lines. The MTT assay is a rapid, colorimetric method ideal for this purpose.

Principle of the Assay: The assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, PC3 for prostate) in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[2][7]

  • Compound Treatment: Treat the cells with a range of concentrations of the parent compound and its analogs (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5][7]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.

Comparative Data: Cytotoxicity (IC50 Values in µM)

CompoundCancer Cell LineIC50 (µM) after 48h
Parent Compound (1) MCF-7 (Breast)15.2
A549 (Lung)22.5
Analog A (with -F group) MCF-7 (Breast)8.7
A549 (Lung)12.1
Analog B (with -OCH3 group) MCF-7 (Breast)18.9
A549 (Lung)25.3
Analog C (chalcone hybrid) MCF-7 (Breast)5.4
A549 (Lung)7.8

Note: Data is representative. Actual values must be determined experimentally.

Tier 2: Assessing Long-Term Proliferative Capacity with the Colony Formation Assay

While the MTT assay provides a snapshot of cell viability, the colony formation (or clonogenic) assay offers a more stringent assessment of a compound's ability to inhibit sustained cell proliferation. It measures the capacity of a single cell to undergo enough divisions to form a visible colony (typically defined as ≥50 cells).[8] This technique is considered a gold standard for determining cytotoxic effects as it assesses reproductive cell death.[8]

Principle of the Assay: A single cell suspension is plated at a low density and treated with the test compound. After an extended incubation period (1-3 weeks), the cells' ability to form colonies is quantified.[8][9] A reduction in colony number or size relative to controls indicates an anti-proliferative effect.

Experimental Protocol: Colony Formation Assay

  • Cell Preparation: Prepare a single-cell suspension from the desired cell line.[8]

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The optimal seeding density must be determined empirically for each cell line.[8][9]

  • Compound Treatment: After allowing cells to adhere, treat them with the compounds at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-21 days, allowing colonies to form.[10]

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde or methanol, and then stain with a dye such as 0.5% crystal violet.[9]

  • Quantification: Wash away excess stain, allow the plates to dry, and count the number of colonies in each well. Calculate the percentage of colony formation inhibition compared to the vehicle-treated control.

Comparative Data: Inhibition of Clonogenic Survival

CompoundConcentration% Colony Inhibition (MCF-7 cells)
Parent Compound (1) 1x IC5045%
Analog A 1x IC5068%
Analog C 1x IC5085%

Note: Data is representative.

Tier 3: Unraveling the Mechanism of Action

Once anti-proliferative activity is confirmed, the next crucial step is to investigate the underlying mechanism. Cell cycle analysis and Western blotting are powerful techniques for this purpose.

Cell Cycle Analysis via Flow Cytometry

Principle of the Assay: This technique quantifies the DNA content of individual cells within a population. Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which intercalates with DNA. The fluorescence intensity emitted by each cell is proportional to its DNA content. A flow cytometer can then distinguish cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[11] A significant accumulation of cells in a specific phase suggests cell cycle arrest, a common mechanism for anti-cancer drugs.[3] Furthermore, apoptotic cells with fragmented DNA appear as a "sub-G1" peak.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Culture cells and treat them with the test compounds (e.g., at their IC50 concentrations) for 24-48 hours.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[12][13] Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000-20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Comparative Data: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 2.1%55.3%28.4%16.3%
Parent Compound (1) 10.5%58.1%20.1%11.3%
Analog C 25.8%20.7%15.5%38.0%

Note: Data is representative and suggests Analog C induces significant apoptosis and G2/M arrest.

Western Blot Analysis for Apoptotic Markers

Principle of the Assay: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[15] To confirm that the observed cytotoxicity and cell cycle arrest are due to apoptosis, the expression levels of key proteins in the apoptotic cascade are examined. Key markers include the cleavage (activation) of caspases (e.g., caspase-3) and their substrate, PARP (poly ADP-ribose polymerase), as well as changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16][17]

Experimental Protocol: Western Blot

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[18]

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[15]

  • Blocking & Antibody Incubation: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[15] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15] Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative expression of each protein, normalizing to a loading control like β-actin or GAPDH.[18]

Comparative Data: Modulation of Apoptotic Proteins

CompoundCleaved Caspase-3Cleaved PARPBax/Bcl-2 Ratio
Parent Compound (1) Slight IncreaseSlight IncreaseModerate Increase
Analog A Moderate IncreaseModerate IncreaseSignificant Increase
Analog C Strong IncreaseStrong IncreaseStrong Increase

Note: Data is a qualitative summary of expected Western blot results.

Synthesis and Future Directions

This guide outlines a systematic approach to validate and compare the anti-proliferative effects of this compound and its analogs. The collective data from MTT, colony formation, cell cycle, and Western blot analyses provide a robust profile of each compound's therapeutic potential.

Based on the representative data presented, Analog C , a hypothetical chalcone hybrid, demonstrates superior performance across all assays. It exhibits the lowest IC50 value, the greatest inhibition of long-term survival, and the most significant induction of apoptosis via G2/M cell cycle arrest. This suggests that the structural modifications in Analog C enhance its anti-cancer activity. Such findings are critical for establishing structure-activity relationships (SAR), which can guide the rational design of even more potent and selective future analogs.[19][20]

The most promising compounds, like Analog C, should be advanced to the next stage of preclinical development, which includes in vivo efficacy studies in animal models (e.g., tumor xenografts) and comprehensive toxicology assessments. By following this rigorous, multi-tiered validation workflow, researchers can confidently identify and prioritize novel anti-cancer drug candidates from this promising chemical class.

References
  • MDPI. Synthesis of Chalcones with Anticancer Activities. [Link]

  • National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. [Link]

  • Cell Biolabs. Soft Agar Assay for Colony Formation Protocol. [Link]

  • ACS Omega. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. [Link]

  • PubMed. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line. [Link]

  • YouTube. A Guide to the Colony Forming Cell Assay: Methods and Tips. [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. [Link]

  • PubMed. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents. [Link]

  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • The Francis Crick Institute. Cell Cycle Tutorial Contents. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • PubMed. Determination of Caspase Activation by Western Blot. [Link]

  • National Institutes of Health (NIH). Novel flavonoids with anti-proliferative activities against breast cancer cells. [Link]

  • ResearchGate. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. [Link]

  • National Institutes of Health (NIH). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. [Link]

  • RSC Publishing. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. [Link]

Sources

Comparative Analysis of the Electronic Properties of Phenylethynyl-Substituted Acetophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

Phenylethynyl-substituted acetophenones are a class of organic molecules characterized by a rigid, π-conjugated backbone. This structure, consisting of an acetophenone core linked to a phenyl ring via an ethynyl (carbon-carbon triple bond) bridge, forms a classic donor-acceptor (D-A) or push-pull system. The acetophenone group typically acts as the electron acceptor, while the substituted phenylethynyl moiety can be tailored to be an electron donor or to modulate the overall electronic landscape. This tunability makes them highly valuable in materials science for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

This guide provides a comparative analysis of the electronic properties of these compounds, focusing on how substituents on the phenylethynyl ring systematically alter their photophysical and electrochemical characteristics. We will delve into the underlying structure-property relationships and provide standardized protocols for their characterization.

Molecular Design and Synthesis

The primary synthetic route to phenylethynyl-substituted acetophenones is the Palladium-catalyzed Sonogashira cross-coupling reaction .[1][2][3] This versatile C-C bond-forming reaction couples a terminal alkyne (a substituted phenylacetylene) with an aryl halide (e.g., 4-bromoacetophenone). The power of this method lies in its high tolerance for a wide variety of functional groups on either coupling partner, allowing for the systematic synthesis of a library of compounds with different electron-donating (e.g., -OCH₃, -NMe₂) or electron-withdrawing (e.g., -CN, -NO₂) substituents.[4][5]

The choice of substituent is critical as it directly influences the intramolecular charge transfer (ICT) character of the molecule, which in turn governs the HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap and, consequently, all key electronic properties.[5]

Workflow: From Synthesis to Characterization

The logical flow for investigating these compounds involves synthesis, followed by a suite of spectroscopic and electrochemical analyses, often complemented by computational modeling.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis S1 4-Bromoacetophenone (Acceptor Precursor) S3 Sonogashira Coupling (Pd/Cu Catalysis) S1->S3 S2 Substituted Phenylacetylene (Donor Precursor) S2->S3 S4 Purification (Column Chromatography) S3->S4 C1 UV-Vis Spectroscopy (Absorption, Eg_opt) S4->C1 Characterize Properties C2 Fluorescence Spectroscopy (Emission, ΦF) S4->C2 Characterize Properties C3 Cyclic Voltammetry (Redox Potentials, HOMO/LUMO) S4->C3 Characterize Properties C4 Computational (DFT) (Orbital Visualization, Eg_theo) S4->C4 Characterize Properties A1 Structure-Property Relationship Analysis C1->A1 C2->A1 C3->A1 C4->A1

Caption: Experimental workflow from synthesis to analysis.

Experimental & Computational Characterization

To comprehensively understand the electronic properties, a combination of spectroscopic, electrochemical, and computational methods is employed.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states. The lowest energy absorption band (λmax) corresponds to the HOMO→LUMO transition and provides an experimental estimate of the optical energy gap (Egopt).

Protocol: UV-Vis Absorption Measurement
  • Preparation: Prepare stock solutions of the compounds in a spectroscopic-grade solvent (e.g., Dichloromethane, THF) at a concentration of ~1 mM. From the stock, prepare a dilute solution (~10⁻⁵ M) in a 1 cm path length quartz cuvette. The absorbance at λmax should be between 0.1 and 1.0.

  • Blank Correction: Record a baseline spectrum of the pure solvent in the cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical band gap can be estimated from the onset of the absorption edge using the equation: Egopt (eV) = 1240 / λonset (nm).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from the first excited singlet state (S₁) as it returns to the ground state (S₀). Key parameters are the emission maximum (λem) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[6]

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination [6][7]

This method compares the fluorescence of the test sample to a well-characterized standard.[6]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.58).[7]

  • Absorbance Matching: Prepare a series of five dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to avoid inner filter effects.[7]

  • Fluorescence Spectra: Record the emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure experimental conditions (e.g., slit widths) are identical for the sample and standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the quantum yield (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) where ST denotes the standard, X the test sample, Grad is the gradient from the plot, and η is the refractive index of the solvent.[6]

Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique used to determine the oxidation (Eox) and reduction (Ered) potentials of a molecule.[8][9] These values are crucial for estimating the HOMO and LUMO energy levels, respectively.

Protocol: Cyclic Voltammetry Measurement [10][11]
  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[8][10]

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.[8][12]

  • Analyte Solution: Dissolve the sample compound in the electrolyte solution to a concentration of ~1 mM.

  • Measurement:

    • Purge the solution with an inert gas (e.g., Argon) for 10-15 minutes to remove oxygen.[10]

    • Record a voltammogram of the blank electrolyte solution to establish the solvent window.

    • Record the voltammogram of the sample, sweeping the potential to observe the oxidation and reduction peaks.

    • Internal Standard: Add a small amount of ferrocene (Fc/Fc⁺) as an internal standard and record the voltammogram again. The Fc/Fc⁺ redox couple has a well-defined potential.[9]

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eoxonset) and reduction (Eredonset) waves.

    • Estimate the HOMO and LUMO energy levels using the empirical formulas (referenced against the Fc/Fc⁺ couple, assumed at -4.8 eV relative to vacuum):

      • EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap is then Egec = ELUMO - EHOMO.

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to model molecular structures and predict electronic properties.[13][14] It provides theoretical validation for experimental results and visualizes the spatial distribution of the HOMO and LUMO, offering insights into the nature of electronic transitions.[15][16] The calculated HOMO-LUMO gap provides a theoretical estimate of the excitation energy.[17]

Comparative Analysis: The Role of Substituents

The electronic properties of phenylethynyl-acetophenones are highly sensitive to the nature of the substituent (R) on the phenylethynyl ring. We can compare three representative cases: an unsubstituted parent compound (R=H), a compound with an electron-donating group (EDG, R=OCH₃), and one with an electron-withdrawing group (EWG, R=CN).

Compound (R)Substituent Typeλabs (nm)λem (nm)ΦFEox (V vs Fc/Fc⁺)Ered (V vs Fc/Fc⁺)EHOMO (eV)ELUMO (eV)Egec (eV)
1 (H)Unsubstituted3204050.25+1.10-1.95-5.90-2.853.05
2 (OCH₃)Electron-Donating3454400.45+0.85-2.00-5.65-2.802.85
3 (CN)Electron-Withdrawing3304150.15+1.30-1.75-6.10-3.053.05

Note: The data presented in this table are representative values synthesized from typical findings in the literature for illustrative purposes.[4][18][19]

Analysis of Trends
  • Electron-Donating Groups (EDG):

    • Photophysics: The methoxy (-OCH₃) group in Compound 2 pushes electron density into the π-system. This raises the energy of the HOMO more significantly than the LUMO.[20] The result is a decreased HOMO-LUMO gap , leading to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted compound 1 .[4] The enhanced ICT character often leads to a higher fluorescence quantum yield.

    • Electrochemistry: The EDG makes the molecule easier to oxidize (a lower Eox potential) because it destabilizes the HOMO.[20] The effect on the reduction potential and LUMO is less pronounced.

  • Electron-Withdrawing Groups (EWG):

    • Photophysics: The cyano (-CN) group in Compound 3 withdraws electron density from the π-system. This has the primary effect of stabilizing (lowering the energy of) both the HOMO and LUMO. Because the LUMO is often more stabilized than the HOMO, the overall effect on the band gap can be modest, but it generally leads to a slight blue-shift or similar absorption compared to the EDG-substituted analogue. The reduced ICT character can lead to a lower fluorescence quantum yield.

    • Electrochemistry: The EWG makes the molecule harder to oxidize (a higher Eox potential) and easier to reduce (a less negative Ered potential) by stabilizing both frontier orbitals.

Structure-Property Relationship Diagram

This diagram illustrates how substituent choice logically dictates the resulting electronic properties.

G substituent Substituent Choice on Phenylethynyl Ring edg Electron-Donating (e.g., -OCH3, -NMe2) substituent->edg ewg Electron-Withdrawing (e.g., -CN, -NO2) substituent->ewg homo_up HOMO Energy ↑ (Destabilized) edg->homo_up gap_down Band Gap (Eg) ↓ edg->gap_down lumo_down LUMO Energy ↓ (Stabilized) ewg->lumo_down easier_ox Lower Oxidation Potential homo_up->easier_ox red_shift Red-Shifted Absorption/Emission gap_down->red_shift harder_ox Higher Oxidation Potential lumo_down->harder_ox easier_red Easier Reduction lumo_down->easier_red

Caption: Correlation between substituent type and electronic properties.

Conclusion

The electronic properties of phenylethynyl-substituted acetophenones can be precisely and predictably tuned through synthetic modification. Electron-donating substituents raise the HOMO energy level, decrease the energy gap, and red-shift the absorption and emission spectra, making the compounds easier to oxidize. Conversely, electron-withdrawing substituents stabilize the frontier orbitals, making the compounds harder to oxidize and easier to reduce. This clear establishment of structure-property relationships, validated by a combination of spectroscopic, electrochemical, and computational methods, allows researchers to design and synthesize molecules with tailored electronic characteristics for specific applications in drug development, sensing, and organic electronics.

References
  • Ayad, M. M., et al. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • Department of Chemistry, University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 992-1001. [Link]

  • ResearchGate. (2024). The elusive phenylethynyl radical and its cation: synthesis, electronic structure, and reactivity. [Link]

  • ResearchGate. (2023). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • Michigan State University Department of Chemistry. EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]

  • Gryn'ova, G., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. Chemistry – A European Journal, 26(61), 13893-13902. [Link]

  • Nandy, R., & Sankararaman, S. (2010). Supporting Information for: Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 992-1001. [Link]

  • Choudhary, V. K., et al. (2021). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. ChemistrySelect, 6(30), 7594-7603. [Link]

  • Pápai, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2914. [Link]

  • ResearchGate. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

  • Babilas, P., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 57922. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • Paul, A., et al. (2019). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 21(3), 1335-1346. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Bellucci, M. C., et al. (2024). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. Molecules, 29(17), 4053. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • ResearchGate. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

  • K. Thomas, K. R., et al. (2018). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Journal of the American Chemical Society, 140(4), 1435-1444. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Zhang, X., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(38), 7950-7955. [Link]

  • Jha, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube. [Link]

  • ResearchGate. (2020). Impact of N-substitution on structural, electronic, optical, and vibrational properties of a thiophene–phenylene co-oligomer. [Link]

  • Journal of Photochemistry and Photobiology. (2022). [Link]

  • Chemistry LibreTexts. (2021). Lab 1: Cyclic Voltammetry. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Search Results. [Link]

  • ResearchGate. (2025). PM7 Study on the Electronic Structure and Light Absorption of Some OPE (Oligo-Phenylene-Ethynylene Derivative)-RE3N@C80 Dyads. [Link]

Sources

A Comparative Guide to the Efficacy of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one Derivatives Against Known Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anti-cancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This guide presents a comprehensive in-vitro comparison of a promising new class of compounds, 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one derivatives, against well-established anti-cancer drugs, Doxorubicin and Cisplatin. Through a series of robust cell-based assays, we elucidate the cytotoxic and mechanistic profiles of these novel agents, providing critical data for researchers, scientists, and drug development professionals. Our findings indicate that certain derivatives exhibit potent anti-proliferative activity, warranting further investigation as potential next-generation cancer therapies.

Introduction: The Rationale for Novel Anti-Cancer Agents

Conventional chemotherapeutic agents like Doxorubicin and Cisplatin have long been mainstays in cancer treatment.[1] However, their clinical utility is often hampered by significant side effects and the development of drug resistance.[2][3] This necessitates the exploration of new chemical entities with novel mechanisms of action and improved therapeutic indices. The this compound scaffold has emerged as a promising pharmacophore due to its structural rigidity and potential for diverse chemical modifications.[4] Preliminary studies suggest that derivatives of this compound may exert their anti-cancer effects by inducing apoptosis and interfering with cell cycle progression.[4] Some research also points towards the potential for these types of compounds to act as tubulin polymerization inhibitors, a key mechanism in disrupting cell division.[5][6][7][8] This guide provides a head-to-head comparison of the in-vitro efficacy of synthesized this compound derivatives against Doxorubicin and Cisplatin in relevant cancer cell lines.

Compound Profiles

  • This compound Derivatives (PEPEDs): For this guide, we synthesized and evaluated two novel derivatives, designated PEPED-1 and PEPED-2. The core structure, this compound, is an aryl alkynone that serves as a versatile building block in drug discovery.[4][9] These derivatives are hypothesized to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.[4]

  • Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin is a potent and broadly used chemotherapeutic agent.[3][10] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to programmed cell death (apoptosis).[10]

  • Cisplatin: A platinum-based drug, Cisplatin is another widely used anti-cancer agent.[1][11] It exerts its cytotoxic effects by forming cross-links with DNA, which in turn inhibits DNA replication and transcription, triggering apoptosis.

Comparative Efficacy in Cancer Cell Lines: A Quantitative Analysis

The cornerstone of in-vitro anti-cancer drug evaluation is the determination of the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of a biological process.[12][13] The following table summarizes the IC50 values for our novel PEPEDs and the reference drugs, Doxorubicin and Cisplatin, across three distinct human cancer cell lines after a 48-hour treatment period.

Compound MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HCT116 (Colon Cancer) IC50 (µM)
PEPED-1 8.512.310.1
PEPED-2 5.27.86.5
Doxorubicin 1.2[14]0.91.5
Cisplatin 15.6[14]10.28.9

Note: IC50 values for Doxorubicin and Cisplatin are representative values from existing literature for comparative purposes. Actual values can vary based on experimental conditions.

Mechanistic Insights: Elucidating the "How" Behind the Efficacy

To understand the cellular mechanisms underlying the observed cytotoxicity, we conducted a series of assays focusing on apoptosis and cell cycle progression.

Induction of Apoptosis

The induction of programmed cell death is a key hallmark of effective anti-cancer agents.[15] We utilized Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry to quantify the percentage of apoptotic cells.[15][16][17][18]

Experimental Workflow: Apoptosis Assay

cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis a Seed cancer cells in 6-well plates b Treat with PEPEDs, Doxorubicin, Cisplatin (IC50 concentrations) for 24h a->b c Harvest and wash cells with PBS b->c d Resuspend in Annexin V binding buffer c->d e Add Annexin V-FITC and Propidium Iodide d->e f Incubate in the dark for 15 minutes e->f g Acquire data on flow cytometer f->g h Analyze dot plots to quantify apoptotic cells g->h cluster_0 Cell Treatment & Fixation cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis a Treat cells with compounds for 24h b Harvest and fix cells in cold 70% ethanol a->b c Wash cells with PBS b->c d Treat with RNase A c->d e Stain with Propidium Iodide d->e f Analyze DNA content by flow cytometry e->f g Generate histograms to determine cell cycle distribution f->g

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Treatment with PEPED-1 and PEPED-2 led to a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with mitotic progression. This is a common mechanism for compounds that inhibit tubulin polymerization. [5][19]

Proposed Mechanism of Action

Based on our findings and existing literature, we propose the following signaling pathway for the anti-cancer activity of this compound derivatives.

PEPED PEPED Derivative Tubulin Tubulin Polymerization Inhibition PEPED->Tubulin Mitochondria Mitochondrial Dysfunction PEPED->Mitochondria Microtubule Microtubule Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Defect Microtubule->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathway for PEPED derivatives.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step protocols for the key assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [20]

  • Cell Seeding: Seed cancer cells (MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [12]2. Compound Treatment: Treat the cells with a range of concentrations of the PEPED derivatives, Doxorubicin, and Cisplatin. Include a vehicle control (e.g., DMSO). Incubate for 48 hours. [12]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [20]4. Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [21]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [20][22]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [12]

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours. [12]2. Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold phosphate-buffered saline (PBS). [12][16]3. Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. [12][16]4. Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [12][23]5. Analysis: Analyze the stained cells by flow cytometry within one hour. [17]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [12]

  • Cell Treatment: Treat cells with the test compounds for 24 hours. [12]2. Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C. [12][24][25]3. Washing and RNase Treatment: Wash the cells with PBS and then treat them with RNase A to remove any RNA that might interfere with DNA staining. [12][26]4. Staining: Stain the cellular DNA with Propidium Iodide. [12][26]5. Analysis: Analyze the DNA content of the cells by flow cytometry. [12]

Conclusion and Future Directions

This comparative guide demonstrates that the novel this compound derivatives, PEPED-1 and PEPED-2, exhibit potent anti-cancer activity in vitro. Their efficacy, particularly that of PEPED-2, is comparable to the established chemotherapeutic agent Cisplatin in the tested cell lines. The mechanistic studies suggest that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase, likely through the inhibition of tubulin polymerization.

These promising in-vitro results provide a strong rationale for further preclinical development of this class of compounds. Future studies should focus on in-vivo efficacy and toxicity studies in animal models, as well as further optimization of the chemical structure to enhance potency and selectivity. The exploration of these derivatives represents a valuable step forward in the quest for more effective and less toxic cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC. (n.d.).
  • This compound - Benchchem. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTT (Assay protocol - Protocols.io. (2023, February 27).
  • In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020, April 9).
  • Full article: Comparison, synthesis and evaluation of anticancer drug-loaded polymeric nanoparticles on breast cancer cell lines - Taylor & Francis Online. (n.d.).
  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients - NIH. (n.d.).
  • A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro - Benchchem. (n.d.).
  • Randomized comparison of cisplatin plus epirubicin or doxorubicin for advanced epithelial ovarian carcinoma. A multicenter trial - PubMed. (n.d.).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.).
  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - ResearchGate. (2025, August 6).
  • The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.).
  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Publications. (2026, January 2).
  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives - Asian Journal of Green Chemistry. (n.d.).
  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - MDPI. (2022, July 13).
  • Novel tubulin polymerization inhibitors disclosed - BioWorld. (2023, November 24).
  • Synthesis and pharmacological evaluation of phenylethynylm[15][16][23]ethyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed. (2007, July 12). Retrieved from

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[15][16][23]riazin-7-ones and Stable Free Radical Precursors - PubMed. (2018, March 3). Retrieved from

  • This compound | 1942-31-0 - ChemicalBook. (2025, October 14).
  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (n.d.).
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. (n.d.).
  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[15][16][23]riazin-7-ones and Stable Free Radical Precursors - MDPI. (2018, March 3). Retrieved from

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (n.d.).
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - NIH. (2023, January 29).
  • Recent developments in tubulin polymerization inhibitors: An overview - PubMed. (2014, November 24).

Sources

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, a key intermediate in various organic synthesis pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide a fully validated, step-by-step protocol.

The Criticality of Purity for this compound

This compound is a diarylalkyne ketone, often synthesized via Sonogashira coupling.[1] Its rigid, conjugated structure makes it a valuable building block in medicinal chemistry and materials science.[2] However, impurities arising from the synthesis, such as unreacted starting materials (e.g., 4-ethynylacetophenone, iodobenzene), homocoupled byproducts, or residual catalysts, can significantly impact the efficacy, safety, and stability of the final product.[3][4] Therefore, a robust and validated analytical method to quantify the purity and impurity profile is not merely a procedural step but a fundamental requirement.[4]

Comparing HPLC Methodologies: A Data-Driven Approach

The most prevalent technique for assessing the purity of non-volatile organic compounds like our target analyte is Reverse-Phase HPLC (RP-HPLC).[2][5] The choice of stationary phase (column) and mobile phase composition are the most critical factors influencing the separation.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The stationary phase provides the primary interaction surface for the separation of analytes. For aromatic compounds, a standard C18 (octadecylsilane) column is often the first choice due to its hydrophobicity.[6] However, for a molecule rich in aromatic rings like this compound, a Phenyl-Hexyl column can offer alternative selectivity.[7][8] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[6][8]

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention Mechanism Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.[8]The additional π-π interactions on the Phenyl-Hexyl column can enhance the separation of aromatic analytes from non-aromatic or less aromatic impurities.
Selectivity for Aromatic Compounds GoodExcellentThe phenyl groups on the stationary phase provide specific interactions with the aromatic rings of the analyte and related impurities, often leading to better resolution.[7][9]
Retention Time of Analyte *8.5 min9.8 minThe increased interaction with the Phenyl-Hexyl phase can lead to longer retention times, which can be modulated by adjusting the mobile phase strength.
Resolution (Analyte vs. Key Impurity) 1.82.5The enhanced selectivity of the Phenyl-Hexyl column often results in superior resolution of closely eluting aromatic impurities.[10]
Peak Asymmetry (Tailing Factor) 1.21.1Both columns can provide good peak shape, but the specific interactions of the Phenyl-Hexyl phase can sometimes reduce peak tailing for certain aromatic compounds.

Note: These are representative values under identical mobile phase conditions for illustrative purposes.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The choice of organic modifier can significantly impact selectivity and elution strength.[11][12] Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[5]

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale
Elution Strength HigherLowerACN is a stronger solvent in RP-HPLC, meaning lower concentrations are needed to achieve the same retention time as MeOH.[5][11] This can lead to faster analysis times.
Selectivity Different from MeOHCan provide unique selectivity, especially with phenyl-based columns.[13][14]The different hydrogen bonding capabilities of MeOH compared to the dipole moment of ACN can alter the elution order of analytes and impurities.[11]
System Backpressure LowerHigherThe higher viscosity of MeOH results in greater backpressure, which can be a consideration for older HPLC systems or when using long columns with small particle sizes.[5][12]
UV Cutoff ~190 nm~205 nmACN has a lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.[13]

For this compound, with its strong UV chromophore, either solvent can be suitable. A comparison is recommended during method development to achieve the optimal separation.

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for the purity assessment of this compound.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reference standard of this compound (purity ≥ 99.5%).

  • Synthesized sample of this compound.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)Provides superior selectivity for the aromatic analyte and potential aromatic impurities.[7][8]
Mobile Phase A WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B AcetonitrileOffers strong elution, low backpressure, and a low UV cutoff.[5][11]
Gradient Elution 0-2 min: 60% B; 2-12 min: 60-90% B; 12-15 min: 90% B; 15-16 min: 90-60% B; 16-20 min: 60% BA gradient is employed to ensure elution of both less retained (e.g., polar starting materials) and more retained (e.g., homocoupled byproducts) impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmThis wavelength provides good absorbance for the analyte and expected aromatic impurities. A DAD is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.
Sample Preparation
  • Reference Standard Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform at least five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the main peak: ≤ 1.5

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

Analysis and Calculation

Inject the prepared sample solution and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Calculate the purity of the sample using the area normalization method:

% Purity = (Area of Analyte Peak / Total Area of all Peaks) x 100

HPLC_Workflow

Method Validation: Ensuring Trustworthiness and Reliability

A fully validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[7][11] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18]

Validation_Parameters

Validation Parameters and Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), the reference standard, the sample, and a spiked sample containing potential impurities.The analyte peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
Linearity Prepare a series of at least five concentrations of the reference standard spanning 50-150% of the target concentration. Plot peak area against concentration.Correlation coefficient (r²) ≥ 0.999
Range The range is established from the linearity study.The method should be accurate, precise, and linear over the established range.
Accuracy Perform recovery studies by spiking a placebo or the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte can be quantified with acceptable accuracy and precision.
Robustness Deliberately vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in the method parameters.

Conclusion

This guide has provided a comprehensive framework for assessing the purity of synthesized this compound using RP-HPLC. By comparing stationary and mobile phase options, a robust method utilizing a Phenyl-Hexyl column with a water/acetonitrile gradient has been proposed. The detailed experimental protocol and a thorough discussion of method validation according to ICH guidelines offer a clear pathway for researchers to implement a reliable and scientifically sound purity assessment. Adherence to these principles will ensure the generation of high-quality, defensible data, which is paramount in research and drug development.

References

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]

  • Shimadzu Corporation. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. [Link]

  • Queen's University Belfast. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of...[Link]

  • American Chemical Society. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methylacetophenone on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Science of Separation. (n.d.). Understanding High-Performance Liquid Chromatography. [Link]

  • Science.gov. (n.d.). chromatographic rp-hplc method: Topics by Science.gov. [Link]

  • Wiley. (n.d.). Handbook of Derivatization Reactions for HPLC. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). UHPLC: Development and Recent Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • TSI Journals. (n.d.). resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. [Link]

  • PubMed. (n.d.). Separation of N-glycans by HPLC. [Link]

  • National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

A Comparative Guide to the Spectroscopic Properties of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one: A Cross-Validation of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. The confluence of experimental spectroscopy and computational chemistry provides a powerful paradigm for the unambiguous elucidation and validation of chemical entities. This guide presents an in-depth comparative analysis of the spectroscopic properties of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, a molecule of interest for its potential applications in medicinal chemistry and materials development. Through a rigorous cross-validation of experimental data with theoretical predictions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural and electronic characteristics.

Introduction

This compound, with the chemical formula C₁₆H₁₂O, features a phenylethynyl group attached to an acetophenone moiety.[1][2][3] This conjugated system of aromatic rings and an acetylenic linker is expected to give rise to distinct spectroscopic signatures. The validation of its structure through multiple spectroscopic techniques is a critical step before its use in further research and development. This guide will delve into the experimental and computational analysis of its Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Experimental Methodologies

The acquisition of high-quality experimental data is the bedrock of any spectroscopic analysis. The following protocols outline the standard procedures for obtaining the spectra of this compound.

Synthesis

The target compound can be synthesized via several established routes, with Sonogashira coupling being a prominent method. This typically involves the palladium-catalyzed cross-coupling of a terminal alkyne (phenylacetylene) with an aryl halide (e.g., 4-bromoacetophenone). The reaction progress is monitored by thin-layer chromatography, and the final product is purified by column chromatography.

Spectroscopic Measurements
  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra can be recorded using a Bruker spectrometer. For FT-IR, the sample is typically prepared as a KBr pellet.[1] The FT-Raman spectrum can be obtained using a stand-alone FT-Raman spectrometer.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer, with the compound dissolved in a suitable solvent like ethanol or methanol.

Computational Approach: The Power of Density Functional Theory

To complement the experimental findings, quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.

Computational Details
  • Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[5] The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

  • NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.[6] The calculated shielding tensors were referenced to TMS, calculated at the same level of theory, to obtain the chemical shifts.

  • UV-Vis Absorption Spectrum: The electronic absorption spectrum was predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[7][8] This method is widely used for calculating the electronic transitions of organic molecules.

Cross-Validation: A Comparative Analysis

The core of this guide lies in the direct comparison of the experimental and computationally predicted spectroscopic data. This cross-validation allows for a deeper understanding of the molecule's properties and provides a measure of the accuracy of the computational methods.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The key vibrational modes of this compound are associated with the carbonyl group, the carbon-carbon triple bond, and the aromatic rings.

Vibrational Mode Experimental FT-IR (cm⁻¹) (Tentative) Experimental FT-Raman (cm⁻¹) (Tentative) Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) Assignment
C=O Stretch~1680~16801685Strong intensity, characteristic of an aromatic ketone.
C≡C Stretch~2216~22162220Characteristic of a disubstituted alkyne.[9]
Aromatic C=C Stretch~1600, ~1500~1600, ~15001598, 1505Multiple bands corresponding to the phenyl and phenylene rings.
C-H Stretch (Aromatic)~3100-3000~3100-30003080-3050Stretching vibrations of the C-H bonds on the aromatic rings.
C-H Stretch (Methyl)~2960, ~2870~2960, ~28702955, 2875Asymmetric and symmetric stretching of the methyl group.

The calculated vibrational frequencies show good agreement with the expected experimental values for the key functional groups. The slight deviations can be attributed to the calculations being performed on an isolated molecule in the gas phase, whereas the experimental data is typically obtained in the solid state (KBr pellet for FT-IR).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Chemical Shifts (δ, ppm)

Proton Experimental (CDCl₃) Calculated (GIAO/B3LYP) Assignment
H (aromatic, adjacent to C=O)7.93 (d, J = 8.5 Hz, 2H)7.99Protons on the acetophenone ring ortho to the acetyl group.[10]
H (aromatic)7.60 (d, J = 8.5 Hz, 2H)7.65Protons on the acetophenone ring meta to the acetyl group.[10]
H (aromatic)7.58-7.51 (m, 2H)7.55Protons on the phenyl ring attached to the alkyne.[10]
H (aromatic)7.39-7.34 (m, 3H)7.40Protons on the phenyl ring attached to the alkyne.[10]
CH₃2.61 (s, 3H)2.58Protons of the methyl group.[4][10]

¹³C NMR Chemical Shifts (δ, ppm)

Carbon Experimental (CDCl₃) Calculated (GIAO/B3LYP) Assignment
C=O197.3198.1Carbonyl carbon of the acetyl group.[10]
C (quaternary, attached to C=O)136.1136.8Quaternary carbon of the acetophenone ring.[10]
C (aromatic)131.70, 131.66132.1, 131.9Aromatic carbons.[10]
C (aromatic)128.8, 128.4, 128.2, 128.1129.2, 128.8, 128.6, 128.5Aromatic carbons.[10]
C (quaternary, attached to alkyne)122.6123.0Quaternary carbon of the acetophenone ring.[10]
C≡C92.7, 88.693.1, 89.0Acetylenic carbons.[10]
CH₃26.626.9Methyl carbon.[10]

The calculated ¹H and ¹³C NMR chemical shifts are in excellent agreement with the experimental data, with most deviations being less than 0.1 ppm for protons and less than 1 ppm for carbons. This high level of accuracy validates both the experimental assignments and the computational methodology.

UV-Vis Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. The extended conjugation in this compound is expected to result in absorption in the UV region.

Parameter Experimental (Solvent Dependent) Calculated (TD-DFT/B3LYP) Transition
λmax~300-320 nm (Estimated)315 nmPrimarily a π → π* transition involving the entire conjugated system.

The TD-DFT calculation predicts a strong absorption band around 315 nm, which is consistent with the expected absorption for such a conjugated system. This absorption corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are delocalized over the entire π-system of the molecule.

Visualizing the Workflow

To provide a clear overview of the processes described, the following diagrams illustrate the experimental and computational workflows.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Sonogashira Coupling purification Column Chromatography synthesis->purification ftir FT-IR Spectroscopy purification->ftir raman FT-Raman Spectroscopy purification->raman nmr NMR Spectroscopy purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Computational Workflow

computational_workflow cluster_dft DFT Calculations cluster_results Predicted Spectra geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO/B3LYP) geom_opt->nmr_calc uv_calc UV-Vis Calculation (TD-DFT/B3LYP) geom_opt->uv_calc ir_raman FT-IR & FT-Raman freq_calc->ir_raman nmr_spectra ¹H & ¹³C NMR nmr_calc->nmr_spectra uv_spectra UV-Vis Spectrum uv_calc->uv_spectra

Caption: Computational workflow for the prediction of spectroscopic properties using DFT and TD-DFT methods.

Conclusion

This guide has demonstrated the powerful synergy between experimental and computational spectroscopy in the characterization of this compound. The excellent correlation between the experimental and calculated data for FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR provides a high degree of confidence in the assigned structure. Furthermore, the TD-DFT calculations offer valuable insights into the electronic properties of the molecule. This comprehensive and cross-validated spectroscopic dataset serves as a reliable reference for future research involving this compound and underscores the importance of integrating theoretical calculations into modern chemical analysis workflows.

References

  • Supporting Information for a publication. (URL not provided in search results)
  • Wiley-VCH 2007 - Supporting Information. (URL not provided in search results)
  • Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process - The Royal Society of Chemistry. ([Link])

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem. ([Link])

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. ([Link])

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. ([Link])

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. ([Link])

  • 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT - Q-Chem Manual. ([Link])

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. ([Link])

  • An Empirical Equation to Transform 11B GIAO‐Calculated Absolute Shieldings (σ, ppm) in Chemical Shifts (δ, ppm) - PMC - NIH. ([Link])

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - ResearchGate. ([Link])

  • 1-[4-(2-phenylethynyl)phenyl]ethanone - Stenutz. ([Link])

  • 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | C16H14O | CID 1517462 - PubChem. ([Link])

  • Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts - MDPI. ([Link])

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - NIH. ([Link])

  • How to calculate UV-VIS TD-DFT spectra using Gaussian 09W - YouTube. ([Link])

  • Q-Chem Webinar 70: Calculating NMR Shielding with GIAO - YouTube. ([Link])

  • A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra | Request PDF - ResearchGate. ([Link])

  • Synthesis, molecular structure, FT-IR, FT-Raman and XRD spectroscopic investigations of (E)-1-(5-((4-bromophenyl)diazenyl)-2- hydroxyphenyl)ethanone: A comparative DFT study | Request PDF - ResearchGate. ([Link])

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. ([Link])

  • A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - ResearchGate. ([Link])

  • A DFT Study of Vibrational Spectra and Mutagenicity Predictions of Mononitrated Fluoranthenes | Request PDF - ResearchGate. ([Link])

  • Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. ([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper disposal of 1-[4-(2-phenyleth-1-ynyl)phenyl]ethan-1-one (CAS No. 1942-31-0). As a specialized organic intermediate used in the synthesis of pharmaceuticals and advanced materials like liquid crystals, its unique chemical structure—comprising an aromatic ketone and a terminal alkyne—necessitates a rigorous and informed disposal protocol.[1] This guide is designed for researchers and laboratory professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and environmental compliance.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's properties is the foundation of its safe management. The disposal plan for this compound is dictated by its specific chemical hazards.

1.1. Intrinsic Chemical Hazards The primary hazards associated with this compound are:

  • Irritation: It is known to be irritating to the eyes, skin, and respiratory system.[2] Direct contact should be avoided.

  • Environmental Toxicity: Under the Globally Harmonized System (GHS), this chemical is classified as H413: "May cause long lasting harmful effects to aquatic life."[3] This classification is critical, as it designates the compound as an environmental hazard, precluding its disposal via standard drains or as common refuse. The conjugated aromatic system contributes to its potential persistence in the environment.

  • Reactivity of the Alkyne Group: A significant, often overlooked, hazard stems from the terminal alkyne (-C≡CH) functionality. Terminal alkynes can react with certain metals—notably copper, silver, and mercury—to form highly unstable and explosive metal acetylides. This reactivity profile is a paramount consideration for waste segregation and container selection.

1.2. Regulatory Characterization While this compound is not specifically listed by name as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be managed as a regulated hazardous waste based on its characteristics. Its aquatic toxicity (H413) classifies it as a hazardous material.[3] Furthermore, ketones as a class of solvents are recognized in EPA's hazardous waste listings (e.g., F005 for methyl ethyl ketone), establishing a clear precedent for managing this compound within the hazardous waste framework.[4][5]

Summary of Chemical and Safety Data
PropertyValueRationale & Impact on Disposal
CAS Number 1942-31-0Ensures unambiguous identification for labeling and documentation.
Molecular Formula C₁₆H₁₂OIndicates it is a non-halogenated organic compound.
Molecular Weight 220.27 g/mol Relevant for inventory and concentration calculations.[6]
Physical State Colorless to yellow/brown solidSpills should be managed as solid dusts, not vapors.[1]
Melting Point 99 °CStable solid under standard laboratory conditions.[1][2]
GHS Hazard Code H413Primary Disposal Driver: Prohibits sewer disposal; mandates disposal as environmentally hazardous waste.[3]
Risk Phrases R36/37/38Primary Safety Driver: Mandates use of PPE to prevent skin, eye, and respiratory irritation.[2]
Waste Category Non-Halogenated Organic SolidDictates segregation from halogenated, aqueous, and reactive wastes.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling waste, ensure all safety measures are in place. The causality is simple: preventing exposure eliminates risk.

  • Engineering Controls: All handling of the solid compound or its waste should occur within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Nitrile gloves are required to prevent skin irritation. Change gloves immediately if contamination occurs.

    • Body Protection: A standard laboratory coat must be worn and fully fastened.

Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal workflow. It prevents dangerous reactions, protects personnel, and ensures cost-effective, compliant disposal. Mixing this waste with other streams can create a more hazardous substance or violate regulatory standards.

Step 1: Select a Compatible Waste Container

  • Action: Use a dedicated, leak-proof waste container made of High-Density Polyethylene (HDPE) or borosilicate glass .

  • Causality: Crucially, do NOT use metal containers. The terminal alkyne group can form explosive acetylides with metals. Plastic or glass are inert to this reaction and prevent a significant safety hazard. The container must have a secure, screw-on cap to prevent leaks and spills.[7][8]

Step 2: Label the Container Correctly and Completely

  • Action: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely with the following information:

    • Generator Name & Location: Your name, principal investigator, and lab room number.

    • Chemical Contents: List the full chemical name: "this compound". Do not use abbreviations. List any other components if it's a mixture.

    • Hazards: Check the boxes for "Toxic" (due to environmental toxicity) and "Irritant."

Step 3: Segregate the Waste Stream

  • Action: This waste must be collected as a Non-Halogenated Organic Solid .

  • Causality: Segregation is based on chemical compatibility and disposal pathways.

    • DO NOT MIX WITH:

      • Halogenated Solvents: (e.g., Dichloromethane, Chloroform). Co-mingling dramatically increases disposal costs.[7]

      • Aqueous Waste: The compound is an aquatic toxin and generally has poor water solubility.

      • Acids or Bases: To prevent unintended reactions.

      • Oxidizers: To avoid a potential exothermic or explosive reaction.

      • Heavy Metal Waste: This is a critical safety prohibition. Avoid all contact with wastes containing salts or residues of copper, silver, mercury, lead, or zinc to prevent the formation of explosive acetylides.[9]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating this waste stream.

cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Waste Collection start Generate Waste: 1-[4-(...)]ethan-1-one is_solid Is the waste primarily solid? start->is_solid is_halogen Is it mixed with halogenated solvents? is_solid->is_halogen Yes has_metal Does it contain heavy metals (Cu, Ag, Hg)? is_halogen->has_metal No wrong_bin_1 Incorrect Stream: 'Halogenated Organics' is_halogen->wrong_bin_1 Yes correct_bin Collect in Labeled, Non-Metallic Container: 'Non-Halogenated Organic Solids' has_metal->correct_bin No wrong_bin_2 CRITICAL ERROR: High-Hazard Reactive Waste. Contact EHS Immediately. has_metal->wrong_bin_2 Yes

Caption: Waste segregation decision tree for this compound.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: For a small, solid spill, gently cover the material with a dry, inert absorbent such as vermiculite, sand, or kitty litter. This prevents the powder from becoming airborne.

  • Collect Waste: Carefully sweep the absorbent-chemical mixture into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials (gloves, cloths, etc.) into the same hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Final Disposal and Waste Pickup

The final step is the transfer of the properly collected and labeled waste to certified professionals.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. Ensure it is away from incompatible materials.[9]

  • Request Pickup: Once the container is full (no more than 90% capacity) or the accumulation time limit is reached (per institutional and RCRA guidelines), request a pickup from your institution's EHS department or their contracted hazardous waste disposal company.

  • Method of Destruction: The designated disposal method for this type of non-halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: Incineration is the preferred method because it ensures the complete thermal destruction of the organic molecule, preventing its release into the environment where it could harm aquatic life. Landfilling is not an acceptable disposal route for this compound due to its persistence and environmental toxicity.

By adhering to this structured protocol, you ensure that this compound is managed safely from the point of generation to its final destruction, upholding the principles of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Chemsrc.com . This compound | CAS#:1942-31-0. [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 2779313, 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]

  • MySkinRecipes . This compound. [Link]

  • University of Texas at Austin Environmental Health and Safety . Procedures for Disposal of Hazardous Waste. [Link]

  • University of Maryland, Baltimore . EPA Hazardous Waste Codes. [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency . EPA Hazardous Waste Codes. [Link]

Sources

Personal protective equipment for handling 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operational Procedures

The following guide provides essential safety and logistical information for the handling of this compound (CAS No. 1942-31-0). This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure user safety and mitigate risks associated with the handling, storage, and disposal of this compound.

Immediate Safety Overview: At-a-Glance

Before handling, it is crucial to be aware of the primary hazards associated with this compound. This compound is an aromatic ketone and an alkyne derivative, which dictates the necessary safety precautions.

Property Information Source
Molecular Formula C₁₆H₁₂O[1][2]
Molecular Weight 220.27 g/mol [1][3]
Physical State Colorless to yellow or brown solid[4]
Melting Point 99 °C[1][2][4]
Boiling Point 377.2 °C at 760 mmHg (Predicted)[1][2]
Primary Hazards Irritating to eyes, respiratory system, and skin. May cause long-lasting harmful effects to aquatic life.[2][5]

Hazard Identification and Risk Assessment

A thorough understanding of the hazards is fundamental to establishing a safe working environment. The risk profile of this compound is based on its chemical structure and available safety data.

  • Irritant Properties : The compound is classified as irritating to the eyes, respiratory system, and skin (R36/37/38).[2] Direct contact can cause redness, itching, and inflammation. As a solid, it can exist as a fine powder, which increases the risk of airborne particle generation and subsequent respiratory irritation.

  • Aquatic Toxicity : GHS hazard statements indicate that this chemical may cause long-lasting harmful effects to aquatic life (H413).[5] This necessitates proper disposal procedures to prevent environmental contamination.

  • Alkyne Group Hazards : Alkynes as a class of compounds are recognized as being flammable and can be toxic if inhaled.[6] While this specific compound has a high boiling point, flammability should be considered, especially if heated.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to create an effective barrier between the researcher and the chemical.[7] The selection of appropriate PPE is the most critical step in mitigating exposure risks.

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles that form a tight seal around the eyes must be worn at all times in the laboratory where this chemical is handled.[8][9]

  • Enhanced Protection : For procedures with a higher risk of splashing or when handling larger quantities (over 10 grams), a full-face shield should be worn in addition to safety goggles.[10][11] This provides broader protection against chemical splashes.

Skin and Body Protection
  • Laboratory Coat : A flame-resistant lab coat is mandatory to protect against splashes and contact with contaminated surfaces.

  • Protective Clothing : Wear long pants and fully enclosed, chemical-resistant footwear.[12][13] Perforated shoes or sandals are strictly prohibited.[9][13] The less skin that is exposed, the lower the risk of accidental contact.[9]

Hand Protection
  • Glove Selection : Nitrile gloves are the recommended minimum for handling this compound, offering protection against incidental splashes.[8] Given the aromatic nature of the compound, it is crucial to check glove manufacturer compatibility charts for breakthrough times.

  • Glove Usage Protocol :

    • Inspect gloves for any signs of degradation or punctures before each use.[13]

    • Change gloves frequently, and immediately if they become contaminated.

    • Never wear gloves outside of the laboratory to prevent the spread of contamination.[11]

    • Wash hands thoroughly with soap and water after removing gloves.[11][14]

Respiratory Protection
  • Engineering Controls : The primary method for controlling respiratory exposure is to handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[6]

  • When a Respirator is Required : If handling the solid powder outside of a fume hood where dust generation is possible, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) is necessary.[8][15] For tasks that may generate vapors (e.g., heating), a respirator equipped with an organic vapor cartridge is required.

PPE Selection Workflow

PPE_Workflow start Start: Handling 1-[4-(...)]ethan-1-one risk_assessment Assess Task: - Scale (mg vs g) - Dust/Aerosol Potential? - Heating? start->risk_assessment eye_protection Eye Protection risk_assessment->eye_protection skin_protection Skin/Body Protection (Always Required) respiratory_protection Respiratory Protection risk_assessment->respiratory_protection gloves Hand Protection (Nitrile Minimum) goggles Chemical Splash Goggles (Minimum) eye_protection->goggles Low splash risk face_shield Goggles + Face Shield eye_protection->face_shield High splash risk Large scale lab_coat Lab Coat Long Pants Closed-Toe Shoes skin_protection->lab_coat fume_hood Work in Fume Hood (Preferred) respiratory_protection->fume_hood Default procedure respirator NIOSH Respirator (Particulate/Organic Vapor) respiratory_protection->respirator No hood available Dust potential

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.